molecular formula CH2N4S B8772707 1H-tetrazole-5-thiol

1H-tetrazole-5-thiol

Cat. No.: B8772707
M. Wt: 102.12 g/mol
InChI Key: JAAIPIWKKXCNOC-UHFFFAOYSA-N
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Description

1H-tetrazole-5-thiol is a useful research compound. Its molecular formula is CH2N4S and its molecular weight is 102.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-tetrazole-5-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-tetrazole-5-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dihydrotetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2N4S/c6-1-2-4-5-3-1/h(H2,2,3,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAIPIWKKXCNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2N4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885066
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18686-81-2
Record name 1,2-Dihydro-5H-tetrazole-5-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18686-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1H-tetrazole-5-thiol chemical structure and tautomerism

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H-tetrazole-5-thiol: Structural Dynamics, Tautomerism, and Synthetic Utility Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists[1]

Executive Summary

1H-tetrazole-5-thiol (CAS: 15453-91-5) represents a critical scaffold in modern drug design, serving as a non-classical bioisostere for carboxylic acids. While often represented in databases as the thiol (–SH) tautomer, experimental evidence confirms that the molecule exists predominantly as the tetrazole-5-thione in the solid state and polar solutions.[1]

This guide dissects the tautomeric equilibrium that governs the reactivity of this heterocycle.[1] It provides actionable protocols for controlling regioselectivity during alkylation—a notorious challenge where competition between sulfur (


), nitrogen-1 (

), and nitrogen-2 (

) nucleophilic sites often leads to complex mixtures.

Structural Dynamics & Tautomeric Equilibrium

The chemical identity of 1H-tetrazole-5-thiol is defined by a dynamic equilibrium between the thiol and thione forms, further complicated by annular tautomerism (proton migration around the ring).[1]

The Thione-Thiol Dichotomy

Contrary to its common name, the "thiol" form is energetically disfavored in most environments.[1]

  • Solid State: X-ray crystallography of 5-substituted tetrazoles consistently reveals the thione (1,2-dihydro-5H-tetrazole-5-thione) structure.[1] The driving force is the formation of strong intermolecular hydrogen bond networks (N–H[1]···S and N–H···N) that stabilize the polar thione form.

  • Solution Phase: In polar aprotic solvents (DMSO, DMF), the equilibrium heavily favors the thione. The thiol form (–SH) becomes relevant only in the gas phase or in non-polar solvents where stabilization of the zwitterionic character of the thione is minimized.[1]

Annular Tautomerism (1H vs. 2H)

The position of the ring proton is critical for binding affinity in biological targets.[1]

  • 1H-Tautomer: Generally the more stable annular form for the thione.[1]

  • 2H-Tautomer: Often observed in 5-substituted tetrazoles when steric bulk at the 5-position destabilizes the 1H form.[1]

Figure 1: Tautomeric Equilibrium Landscape The following diagram illustrates the energetic relationship between the species.

Tautomerism Thiol 1H-tetrazole-5-thiol (Gas Phase / Non-polar) Thione 1,2-dihydro-tetrazole-5-thione (Solid State / Polar Solvent) DOMINANT FORM Thiol->Thione Polarization (ΔG < 0) Anion Tetrazole-5-thiolate Anion (Reactive Intermediate) Thiol->Anion -H+ Thione->Anion Deprotonation (pKa ~ 4-5)

Caption: The equilibrium shifts toward the thione in polar media. The anion is the common intermediate for all alkylation reactions.[1]

Spectroscopic Characterization (Data & Validation)

Distinguishing between the thione and thiol forms requires specific spectroscopic markers. Do not rely solely on mass spectrometry, as it cannot differentiate tautomers.

Infrared (IR) Spectroscopy

The presence of a thione group is best confirmed by the absence of the S–H stretch and the presence of a C=S stretch.[1]

Functional GroupFrequency (cm⁻¹)Diagnostic Note
S–H Stretch 2500 – 2600Weak/Absent in solid state (confirms thione).
C=S Stretch 1050 – 1200Strong .[1] Often coupled with C–N vibrations.
N–H Stretch 3100 – 3400Broad band indicating H-bonding networks.
NMR Spectroscopy (DMSO-d6)
  • ¹³C NMR: The C5 carbon in the thione form typically resonates downfield (160–170 ppm ) due to the double bond character (C=S).[1] The thiol form (C–S) would appear further upfield, but is rarely observed in DMSO.

  • ¹H NMR: The N–H proton is often broad and can shift significantly (13–15 ppm) depending on concentration and water content due to rapid exchange.[1]

Reactivity & Regioselective Alkylation

For medicinal chemists, the challenge is controlling where the electrophile adds: Sulfur (S), Nitrogen-1 (N1), or Nitrogen-2 (N2).

The HSAB Principle in Action
  • Sulfur (S): A "soft" nucleophile.[1] Favored by "soft" electrophiles and kinetic control.[1]

  • Nitrogen (N): A "hard" nucleophile.[1] Favored by "hard" electrophiles and thermodynamic control.[1]

Decision Matrix for Alkylation

Figure 2: Regioselectivity Decision Tree

Alkylation Start Target: Alkylated Tetrazole Conditions Select Reaction Conditions Start->Conditions S_Cond Conditions: Mild Base (TEA/K2CO3) Soft Electrophile (Alkyl Halide) Low Temp (0°C) Conditions->S_Cond Kinetic Control N_Cond Conditions: Strong Base (NaH/NaOH) Hard Electrophile High Temp / Polar Solvent Conditions->N_Cond Thermodynamic Control S_Prod S-Alkylation (Major) (Thioether) S_Cond->S_Prod N_Prod N-Alkylation Mixture (N1 vs N2) N_Cond->N_Prod N_Select Controlling N1 vs N2 N_Prod->N_Select N2_Fav Steric Bulk on C5 Non-polar Solvent N_Select->N2_Fav N1_Fav Small Group on C5 Electronic Stabilization N_Select->N1_Fav

Caption: Kinetic conditions favor S-alkylation. Thermodynamic conditions favor N-alkylation, with steric factors dictating the N1/N2 ratio.[1]

Experimental Protocols

Protocol A: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol (Reference Standard)

Context: This protocol uses the classic reaction between an isothiocyanate and an azide.[1] It is safer than handling free hydrazoic acid.

  • Reagents: Phenyl isothiocyanate (10 mmol), Sodium azide (12 mmol), Water (20 mL).

  • Procedure:

    • Dissolve sodium azide in water in a round-bottom flask.

    • Add phenyl isothiocyanate dropwise.

    • Reflux the mixture for 4–6 hours. The solution will become homogeneous as the thione forms.[1]

    • Workup (Critical): Cool to room temperature. Acidify carefully with 2M HCl to pH ~2.

    • Precipitation: The product precipitates as the thione .[1]

    • Filtration: Collect the white solid by vacuum filtration.[1]

    • Recrystallization: Ethanol/Water (1:1).[1]

Protocol B: Regioselective S-Alkylation (Thioether Synthesis)

Objective: To attach a substituent to the sulfur atom while minimizing N-alkylation.

  • Setup: Flame-dried flask, inert atmosphere (N₂).

  • Solvent: Acetone or Acetonitrile (Polar aprotic but moderate dielectric constant).[1]

  • Base: Potassium Carbonate (K₂CO₃) - 1.1 equivalents. Note: Avoid strong bases like NaH which promote N-alkylation.[1]

  • Procedure:

    • Dissolve 1H-tetrazole-5-thiol (1.0 eq) in solvent.

    • Add K₂CO₃ and stir for 15 min at 0°C.

    • Add Alkyl Halide (1.0 eq) dropwise.

    • Stir at 0°C -> RT for 2 hours.

  • Monitoring: TLC (Visualize with UV). S-alkylated products typically have higher Rf than the N-alkylated isomers.

  • Validation: ¹³C NMR. Look for the S–CH₂ peak (approx. 35–40 ppm). The C5 tetrazole carbon will shift upfield relative to the thione precursor.[1]

Applications in Drug Discovery

Bioisosterism

The 1H-tetrazole-5-thiol moiety is a bioisostere for the carboxylic acid group (–COOH).[2]

  • Acidity: The pKa of the parent tetrazole-5-thiol is approximately 3.6 – 4.5 (comparable to acetic acid, pKa 4.76).[1]

  • Lipophilicity: It is generally more lipophilic than a carboxylate, improving membrane permeability.[3]

  • Metabolic Stability: The tetrazole ring is resistant to many esterases and oxidases that rapidly degrade carboxylic acid derivatives.[1]

Metal-Organic Frameworks (MOFs)

The thione/thiol functionality allows for versatile coordination modes (S-bound vs N-bound) with transition metals, making this ligand essential for constructing luminescent MOFs.

References

  • Balaban, A. R. (2009).[4] Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: focal-point analysis and ab initio limit. Journal of Chemical Physics. Link

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry. Link

  • Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica. Link

  • BenchChem Technical Support. (2025). Regioselectivity of Tetrazole Alkylation: Troubleshooting Guide. BenchChem. Link[1]

  • Cambridge Structural Database (CSD). Crystal structure analysis of 1-methyl-1H-tetrazole-5-thiol. (Search Accession: MMTZTH). Link

Sources

The Thiol-Thione Tautomeric Equilibrium in 1H-Tetrazole-5-Thiol Derivatives: Mechanistic Insights, Spectroscopic Signatures, and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tautomeric equilibrium between the thiol (-SH) and thione (=S) forms of 1H-tetrazole-5-thiol (and its 1-substituted derivatives, such as 1-methyl and 1-phenyl-1H-tetrazole-5-thiol) represents a cornerstone phenomenon in heterocyclic chemistry[1][2]. This dynamic proton-transfer system governs the molecule's reactivity, its coordination chemistry with transition metals, and its pharmacophore properties in rational drug design.

For researchers and drug development professionals, understanding the causality behind this equilibrium is critical. The tautomeric state dictates how these molecules interact with biological targets—such as the peroxynitrite scavenging mechanism of cephalosporin antibiotics—and how they function in industrial applications like copper corrosion inhibition[3]. This whitepaper provides an authoritative, in-depth analysis of the thermodynamic drivers, spectroscopic identification methods, and experimental protocols required to characterize the 1H-tetrazole-5-thiol/thione system.

Thermodynamic & Mechanistic Foundations

The Causality of Thione Stability

While the compound is frequently named as a "thiol" (e.g., 5-mercaptotetrazole), extensive quantum chemical calculations and crystallographic data confirm that the thione tautomer is thermodynamically and kinetically favored in both the gas phase and the solid state[4][5].

Density Functional Theory (DFT) calculations—typically executed at the B3LYP/6-311++G(d,p) level—reveal that the thione form is lower in energy by approximately 13 to 14 kcal/mol compared to the thiol form[6]. The causality behind this stability lies in electronic delocalization. The migration of the proton from the exocyclic sulfur atom to the endocyclic nitrogen (typically N4) enhances the resonance participation of the nitrogen lone pairs within the tetrazole ring[4]. This structural rearrangement increases the isotropic chemical shielding (


) around the nitrogen atoms, effectively lowering the overall free energy of the system and providing extensive 

-electron delocalization over the C-N-S fragment[4][7].
Solvent-Promoted Equilibration

In the solid state, X-ray diffraction (XRD) consistently isolates the thione form, stabilized by extensive intermolecular hydrogen bonding (N-H···S)[8]. However, when introduced into polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the system undergoes rapid, dynamic equilibration[2][9]. The polar environment lowers the activation energy barrier for the intramolecular proton transfer, allowing the thiol form to become transiently competitive, though the thione form still predominates[6].

G T1 1H-tetrazole-5-thiol (Minor, -SH Form) T2 1H-tetrazole-5-thione (Major, =S Form) T1->T2 Proton Transfer (S to N4) Solvent Polar Solvents (DMSO, DMF) Solvent->T1 Rapid Equilibration Solvent->T2 Stabilizes N-H Solid Solid State (XRD Confirmed) Solid->T2 Favors Thione via H-Bonds DFT DFT/B3LYP Thermodynamic Stability DFT->T2 Lower Energy State (-14 kcal/mol)

Tautomeric equilibrium drivers: Solvent effects, solid-state H-bonding, and thermodynamic stability.

Spectroscopic Signatures & Data Presentation

To accurately track the equilibrium, researchers must rely on orthogonal spectroscopic techniques. The structural differences between the C-S single bond (thiol) and the C=S double bond (thione) yield highly distinct markers in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray Crystallography (XRD)[9][10][11].

Quantitative Spectroscopic Markers
Analytical MethodMarker / ParameterThiol Form (-SH)Thione Form (=S)Diagnostic Significance
FT-IR Spectroscopy S-H Stretch~2500 - 2550 cm⁻¹AbsentDirect confirmation of thiol presence[9].
FT-IR Spectroscopy C=S / N-H StretchAbsent~1500 cm⁻¹ / ~3150 cm⁻¹Confirms thione predominance in solid state[2][5].
¹H NMR (DMSO-d₆) Exchangeable ProtonS-H: ~12.3 - 12.5 ppmN-H: ~13.5 - 14.0 ppmDifferentiates proton location; tracks solvent equilibration[9].
¹³C NMR (DMSO-d₆) C5 Chemical Shift~140 - 145 ppm> 150 ppm (Deshielded)C=S carbon is highly deshielded compared to C-S[9].
X-Ray Diffraction C-S Bond Length~1.73 Å (Single bond)~1.65 - 1.68 Å (Double bond)Definitive solid-state structural proof[8][11].

Experimental Protocol: Characterization of the Equilibrium

To ensure scientific integrity, the characterization of the thiol-thione equilibrium must function as a self-validating system . The following protocol integrates computational predictions with empirical validation, ensuring that observed spectroscopic shifts are definitively linked to tautomerism rather than solvent impurities or degradation.

Step-by-Step Methodology

Step 1: Synthesis and Isolation

  • React the corresponding isothiocyanate (e.g., phenyl isothiocyanate) with sodium azide (NaN₃) in an aqueous solvent under reflux to yield the 1-substituted-1H-tetrazole-5-thiol sodium salt[2][12].

  • Acidify the solution using dilute HCl to precipitate the neutral tetrazole.

  • Purify the crude product via recrystallization from hot ethanol or chloroform to isolate the thermodynamically stable solid-state thione tautomer[13].

Step 2: Computational Modeling (Theoretical Baseline)

  • Construct the 3D geometries of both the thiol and thione tautomers using a molecular modeling suite (e.g., GaussView)[1].

  • Execute a geometry optimization and frequency calculation using Gaussian at the DFT/B3LYP/6-311++G(d,p) level of theory[1][10].

  • Extract the predicted IR vibrational frequencies, NMR isotropic shielding tensors, and relative free energies to establish the expected theoretical markers[4][10].

Step 3: Spectroscopic Validation (Empirical Testing)

  • Solid-State: Perform FT-IR (KBr pellet) and single-crystal XRD. Compare the empirical C=S bond length and the absence of the ~2500 cm⁻¹ S-H stretch against the DFT predictions to confirm the solid-state thione structure[5][11].

  • Solution-State: Dissolve the purified compound in anhydrous DMSO-d₆. Acquire high-resolution ¹H and ¹³C NMR spectra at 298 K.

  • Monitor the chemical shift of the C5 carbon and the exchangeable proton. The presence of a resonance >150 ppm in ¹³C NMR validates the thione dominance in solution[9].

Step 4: Data Integration and Ratio Calculation

  • Cross-reference the empirical NMR integration values with the DFT-predicted energy gaps. If rapid equilibration occurs (resulting in a time-averaged NMR signal), lower the acquisition temperature to slow the exchange rate, allowing for the integration of distinct thiol and thione proton peaks to calculate the exact equilibrium constant (

    
    ).
    

Workflow Step1 1. Synthesis & Purification (Recrystallization in EtOH) Step2 2. Computational Modeling (DFT/B3LYP/6-311++G**) Step1->Step2 Optimize Geometry Step3 3. Spectroscopic Analysis (IR, 1H/13C NMR, XRD) Step2->Step3 Predict Markers Step4 4. Equilibrium Quantification (Data Integration) Step3->Step4 Empirical Validation

Self-validating workflow integrating computational modeling with empirical spectroscopy.

Pharmacological & Industrial Implications

Drug Development: Cephalosporins and Oxidative Stress

The tautomerism of the 1-methyl-1H-tetrazole-5-thiol (MTT) side chain is of paramount importance in pharmacology. Several cephalosporin antibiotics (e.g., cefamandole, cefoperazone, cefmetazole) feature this MTT leaving group. Upon hydrolysis of the


-lactam ring by bacterial 

-lactamases, the MTT moiety is eliminated. Research demonstrates that the released heterocyclic thione acts as a potent scavenger of peroxynitrite, thereby inhibiting peroxynitrite-mediated protein tyrosine nitration. This mechanism highlights a secondary, beneficial antioxidant effect of these antibiotics during oxidative stress, driven entirely by the reactivity of the thione tautomer.
Materials Science: Copper Corrosion Inhibition

In industrial and archaeological contexts, 1-phenyl-1H-tetrazole-5-thiol is utilized as a highly effective corrosion inhibitor for copper and copper alloys[3][13]. The molecule's efficacy is directly linked to its tautomeric state; the thione form coordinates strongly with Cu(I) ions on the metal surface, forming a protective, insoluble polymeric film. Studies have shown that combining this tetrazole with other agents like benzotriazole results in a synergistic protective effect, drastically reducing the active corrosion rate of the metal[3].

References

  • Theoretical studies on tautomerism of tetrazole 5-thion. ResearchGate.[Link]

  • Solvent promoted tautomerism in thione-containing tetraazatricyclics: evidence from 1H NMR spectroscopy and transition state studies. ResearchGate.[Link]

  • THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS. Canadian Science Publishing.[Link]

  • Crystal structure of catena-(m4-1-methyl-1H-1,2,3,4-tetrazole-5-thiolato)cesium(I). Zeitschrift für Kristallographie.[Link]

  • Electron distribution in 1‐organo‐1H‐tetrazole‐5‐thiols. Crystal and molecular structure of 1‐methyl‐1H‐tetrazole‐5‐thiol and its potassium (18‐crown‐6) salt. ResearchGate.[Link]

  • 1-Phenyltetrazole-5-thiol Analytical Chemistry. Chongqing Chemdad Co., Ltd.[Link]

  • Effect of β-lactamase-catalyzed hydrolysis of cephalosporins on peroxynitrite-mediated nitration of serum albumin and cytochrome c. Indian Academy of Sciences.[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.[Link]

  • Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. ResearchGate.[Link]

  • Crystal structure, MEP/DFT/XRD, thione <=> thiol. King Saud University.[Link]

  • SYNERGISTIC EFFECTS OF ADDITIVES TO BENZOTRIAZOLE SOLUTIONS APPLIED AS CORROSION INHIBITORS. University College London.[Link]

Sources

Solubility Dynamics of 1H-Tetrazole-5-Thiol: Acetonitrile vs. Water in Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1H-tetrazole-5-thiol and its derivatives (such as 1-phenyl-1H-tetrazole-5-thiol and 5-ethylthio-1H-tetrazole) are critical heterocyclic building blocks used extensively in click chemistry, corrosion inhibition, and as activating agents in oligonucleotide synthesis. A fundamental challenge in deploying these compounds lies in solvent selection. While the tetrazole core is highly polar, its solubility profile is highly solvent-dependent. This whitepaper explores the thermodynamic causality behind the solubility of 1H-tetrazole-5-thiol in polar aprotic (acetonitrile) versus polar protic (water) environments, providing a self-validating experimental protocol for solubility determination.

Molecular Dynamics & Solvation Causality

To understand why 1H-tetrazole-5-thiol exhibits differential solubility, one must analyze the thermodynamics of solvation. Tetrazole behaves as a weak acid with a pKa of approximately 4.89, owing to the pyridine-like nitrogen atom in the heteroaromatic ring that enables the delocalization of negative charge[1].

The Entropic Penalty in Water (Polar Protic)

Water possesses a high dielectric constant (


) and forms a highly ordered, rigid hydrogen-bonded network. When 1H-tetrazole-5-thiol (or a substituted derivative like 1-phenyl-1H-tetrazole-5-thiol) is introduced into water, the polar thione-thiol core can participate in hydrogen bonding. However, the hydrophobic substituents (e.g., phenyl or ethylthio groups) disrupt the water lattice. Accommodating this hydrophobic bulk requires water molecules to reorganize into highly structured clathrate-like cages around the solute. This reorganization carries a massive entropic penalty , making the dissolution thermodynamically unfavorable. Consequently, these compounds are only "partly soluble" in aqueous environments[2].
Dipole-Dipole Stabilization in Acetonitrile (Polar Aprotic)

Acetonitrile (MeCN) is a polar aprotic solvent with a moderate dielectric constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and a strong dipole moment. Unlike water, MeCN does not possess a rigid hydrogen-bonded network that must be broken. Instead, it solvates the polar tetrazole core via efficient dipole-dipole interactions , while its methyl group interacts favorably with the hydrophobic substituents of the tetrazole via dispersion forces. This dual-solvation capability bypasses the entropic penalty seen in water, allowing acetonitrile to dissolve 1H-tetrazole-5-thiol derivatives at exceptionally high concentrations.

SolvationDynamics Tetrazole 1H-Tetrazole-5-Thiol (Solid State) MeCN Acetonitrile (Polar Aprotic) Tetrazole->MeCN Dissolution Water Water (Polar Protic) Tetrazole->Water Dissolution Soluble High Solubility (Dipole-Dipole Stabilization) MeCN->Soluble Favorable Thermodynamics Insoluble Low Solubility (Entropic Penalty) Water->Insoluble H-Bond Network Disruption Application Oligonucleotide Synthesis & Click Chemistry Soluble->Application Enables Workflow

Caption: Logical relationship between solvent choice, thermodynamic solvation, and application viability.

Comparative Physicochemical Data

The quantitative differences between water and acetonitrile dictate their utility in laboratory and industrial settings. The table below summarizes the core physicochemical metrics driving solvent selection for tetrazole-based workflows.

Property / MetricWater (H₂O)Acetonitrile (CH₃CN)
Dielectric Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

at 20°C)
80.137.5
Solvent Classification Polar ProticPolar Aprotic
Solvation Mechanism Hydrogen BondingDipole-Dipole & Dispersion
1H-Tetrazole-5-Thiol Solubility Partly Soluble (Low)[2]Highly Soluble
Commercial Formulation Standard N/A (Hydrolyzes reagents)0.25 M Solutions (e.g., ETT)
Impact on Alkylation Reactions Poor yield, side reactionsHigh yields (53–98%)[3]

Application Workflows: Why Acetonitrile is the Gold Standard

The high solubility of 1H-tetrazole-5-thiol in acetonitrile is not merely a physical convenience; it is a chemical necessity for advanced synthesis.

In biochemical contexts, dilute 1H-tetrazole in acetonitrile is the industry standard activating agent for oligonucleotide synthesis. During DNA/RNA synthesis, phosphoramidite monomers are highly sensitive to moisture. If water were used as a solvent, the protic environment would immediately hydrolyze the reactive phosphoramidite intermediate, halting chain elongation. Acetonitrile provides a strictly anhydrous, polar environment that dissolves the tetrazole activator at high concentrations (e.g., 0.25 M solutions of 5-ethylthio-1H-tetrazole) to maximize coupling efficiency without acting as a competing nucleophile[4].

Furthermore, in medicinal chemistry, the alkylation of 1H-tetrazole-5-thiols to synthesize antitubercular agents is routinely carried out in acetonitrile using triethylamine as a base, ensuring rapid kinetics and high product yields[3].

Self-Validating Experimental Methodology

To accurately quantify the solubility of 1H-tetrazole-5-thiol in these solvents, researchers must avoid common pitfalls such as microscopic particulate suspension and solvent moisture contamination. The following step-by-step protocol establishes a self-validating system to ensure absolute data integrity.

Isothermal Solubility Determination Protocol
  • Solvent Validation (Karl Fischer Titration):

    • Action: Dehydrate analytical-grade acetonitrile over 3Å molecular sieves for 24 hours. Measure water content using a Karl Fischer titrator.

    • Causality: Even trace water in MeCN alters its hydrogen-bonding dynamics, artificially depressing the solubility of hydrophobic tetrazole derivatives.

    • Validation: Proceed only if H₂O < 30 ppm.

  • Saturation & Equilibration:

    • Action: Add an excess of 1H-tetrazole-5-thiol (e.g., 2.0 g) to 10.0 mL of the validated solvent (MeCN or H₂O) in hermetically sealed thermostatic vials.

    • Action: Agitate the vials in an isothermal shaker at exactly 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation:

    • Action: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 rpm for 15 minutes.

    • Causality: Standard syringe filtration can artificially alter concentration via solute adsorption to the filter membrane. Centrifugation ensures the supernatant is free of micro-particulates without membrane interference.

  • Quantification (HPLC-UV):

    • Action: Carefully extract an aliquot of the supernatant, dilute appropriately in the mobile phase, and inject into an HPLC system (UV detection at

      
       = 210–230 nm)[1]. Calculate concentration against a pre-established standard curve.
      
  • Mass Balance Check (The Validation Loop):

    • Action: Decant the remaining supernatant, dry the undissolved solute pellet under a vacuum, and weigh it.

    • Validation: The mass of the initial solute minus the dried pellet mass MUST equal the dissolved mass calculated via HPLC. A discrepancy of >2% indicates solvent evaporation or degradation, invalidating the run.

Protocol S1 1. Solvent Prep (KF Titration) S2 2. Equilibration (25°C, 48h) S1->S2 S3 3. Phase Separation (Centrifugation) S2->S3 S4 4. Quantification (HPLC-UV) S3->S4 S5 5. Validation (Mass Balance) S4->S5

Caption: Self-validating isothermal workflow for determining 1H-tetrazole-5-thiol solubility.

Conclusion

The dichotomy of 1H-tetrazole-5-thiol solubility in acetonitrile versus water is a prime example of how solvent thermodynamics dictate chemical utility. Water's rigid hydrogen-bond network imposes an insurmountable entropic penalty on the hydrophobic domains of tetrazole derivatives, resulting in poor solubility. Conversely, acetonitrile's polar aprotic nature provides optimal dipole-dipole stabilization, enabling the high-concentration solutions (up to 0.25 M) required for critical applications like oligonucleotide synthesis and medicinal alkylation workflows. By employing self-validating empirical protocols, researchers can accurately leverage these solvation dynamics for advanced drug development.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Frontiers in Chemistry URL:[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy National Institutes of Health (PMC) URL:[Link]

  • 1-Phenyl-1H-tetrazole-5-thiol - Physico-chemical Properties ChemBK URL:[Link]

  • 0.25M 5-Ethylthio-1H-Tetrazole (ETT) in Anhydrous Acetonitrile Glen Research URL:[Link]

  • Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

An In-Depth Technical Guide to the pKa Values of 1H-Tetrazole-5-thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-tetrazole-5-thiol moiety is a critical pharmacophore in modern medicinal chemistry, primarily utilized as a bioisosteric replacement for the carboxylic acid group. Its ionizable nature, governed by its pKa, is a pivotal determinant of a drug candidate's pharmacokinetic and pharmacodynamic profile. This in-depth guide provides a comprehensive exploration of the acidity of 1H-tetrazole-5-thiol derivatives, delving into the underlying principles of their ionization, the methodologies for pKa determination, and the intricate interplay of structural modifications on their acidic character. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering both theoretical insights and practical guidance.

Introduction: The Significance of 1H-Tetrazole-5-thiol in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a prominent structural motif in a multitude of clinically successful drugs.[1] In particular, the 5-substituted 1H-tetrazole functionality is widely recognized as a non-classical isostere of the carboxylic acid group.[2][3] This is attributed to their comparable pKa values, which allows them to exist in an ionized state at physiological pH, and their similar planar, delocalized electronic systems.[4]

The substitution of a carboxylic acid with a 1H-tetrazole-5-thiol group can offer several advantages in drug design, including:

  • Enhanced Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation pathways compared to the carboxylic acid moiety.[1]

  • Improved Pharmacokinetic Properties: The increased lipophilicity of the tetrazole anion relative to a carboxylate can lead to better membrane permeability and oral bioavailability.

  • Modulation of Potency and Selectivity: The unique electronic and steric properties of the tetrazole-thiol group can influence binding interactions with biological targets.

A thorough understanding of the pKa of these derivatives is paramount, as it directly impacts their solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

The Intricacies of Tautomerism in 1H-Tetrazole-5-thiol and its Impact on Acidity

A crucial aspect governing the acidity of 1H-tetrazole-5-thiol is the existence of a tautomeric equilibrium between the thiol and thione forms. Theoretical and experimental evidence suggests that the thione form (1,2-dihydro-5H-tetrazole-5-thione) is generally the more stable and predominant tautomer in solution. This equilibrium is a critical consideration when discussing the pKa of these compounds, as the observed acidity is a macroscopic property reflecting the ionization of the most acidic proton in the equilibrium mixture.

The two primary tautomeric forms are:

  • 1H-Tetrazole-5-thiol: This form possesses an acidic proton on the sulfur atom (S-H).

  • 1,2-Dihydro-5H-tetrazole-5-thione: This form has an acidic proton on a nitrogen atom of the tetrazole ring (N-H).

The position of this equilibrium can be influenced by factors such as the nature of the substituent at the 1-position and the polarity of the solvent. Computational studies have been employed to investigate the relative stabilities of these tautomers, with findings generally indicating the thione form to be of lower energy.

Methodologies for the Determination of pKa Values

The accurate determination of pKa values is essential for understanding the behavior of 1H-tetrazole-5-thiol derivatives in biological systems. Several robust experimental and computational methods are available for this purpose.

Experimental Determination of pKa

3.1.1. Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination. It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Protocol: Potentiometric Titration

  • Preparation of Solutions:

    • Prepare a standardized solution of the 1H-tetrazole-5-thiol derivative at a known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a water-cosolvent mixture).

    • Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.

  • Calibration:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration Procedure:

    • Place a known volume of the analyte solution into a temperature-controlled vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • If the analyte is an acid, make the initial solution acidic (e.g., pH 2) with the standard HCl solution.

    • Add the standard NaOH solution in small, precise increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration until the pH reaches a basic value (e.g., pH 12).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

Diagram: Workflow for Potentiometric pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution calibrate Calibrate pH Meter prep_analyte->calibrate prep_titrant Prepare Standard Titrant prep_titrant->calibrate prep_electrolyte Prepare Background Electrolyte prep_electrolyte->calibrate titrate Titrate with Incremental Additions calibrate->titrate record Record pH and Volume titrate->record plot Plot Titration Curve record->plot determine_pKa Determine pKa at Half-Equivalence Point plot->determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

3.1.2. UV-Vis Spectrophotometry

Spectrophotometric pKa determination is based on the principle that the protonated and deprotonated forms of a molecule often exhibit different ultraviolet-visible (UV-Vis) absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[5] This method is particularly useful for compounds with low solubility or for high-throughput screening.

Experimental Protocol: Spectrophotometric pKa Determination

  • Preparation of Solutions:

    • Prepare a stock solution of the 1H-tetrazole-5-thiol derivative in a suitable solvent.

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Spectral Acquisition:

    • For each buffer solution, add a small, constant aliquot of the stock solution to ensure the same total concentration of the analyte.

    • Record the UV-Vis absorption spectrum of each solution over an appropriate wavelength range.

    • Record the spectrum of the fully protonated form in a strongly acidic solution (e.g., 0.1 M HCl) and the fully deprotonated form in a strongly basic solution (e.g., 0.1 M NaOH).

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance difference between the protonated and deprotonated forms is maximal.

    • Plot the absorbance at the chosen wavelength(s) against the pH.

    • The resulting sigmoidal curve can be fitted to the following equation to determine the pKa: A = (A_a + A_b * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the observed absorbance at a given pH, A_a is the absorbance of the acidic form, and A_b is the absorbance of the basic form.

    • Alternatively, the pKa can be determined from the inflection point of the sigmoidal curve.

Diagram: Workflow for Spectrophotometric pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Stock Solution mix Mix Stock with Buffers prep_stock->mix prep_buffers Prepare Buffer Solutions prep_buffers->mix acquire_spectra Acquire UV-Vis Spectra at each pH mix->acquire_spectra plot Plot Absorbance vs. pH acquire_spectra->plot fit_curve Fit Sigmoidal Curve to Data plot->fit_curve calculate_pKa Calculate pKa fit_curve->calculate_pKa

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In silico methods for pKa prediction have become increasingly valuable in drug discovery for their ability to rapidly screen large numbers of virtual compounds. These methods range from empirical approaches to more rigorous quantum mechanical calculations.

3.2.1. Quantum Mechanical (QM) Methods

QM methods, such as Density Functional Theory (DFT), can be used to calculate the free energy change of the deprotonation reaction in solution.[6][7] The pKa is then derived from this free energy change. The accuracy of these calculations is highly dependent on the chosen level of theory, basis set, and the model used to represent the solvent.

3.2.2. Quantitative Structure-Activity Relationship (QSAR) and Machine Learning

QSAR models and machine learning algorithms can be trained on datasets of experimentally determined pKa values to predict the pKa of new compounds based on their molecular descriptors. These methods are generally faster than QM calculations but are limited by the chemical space covered by the training data.

Structure-Acidity Relationships: The Influence of Substituents

The acidity of 1H-tetrazole-5-thiol derivatives is significantly influenced by the nature of the substituent at the 1-position of the tetrazole ring. The electronic properties of this substituent can modulate the stability of the conjugate base formed upon deprotonation.

  • Electron-Withdrawing Groups (EWGs): Substituents that are electron-withdrawing increase the acidity of the tetrazole-thiol moiety, resulting in a lower pKa value. EWGs stabilize the negative charge of the conjugate base through inductive and/or resonance effects.

  • Electron-Donating Groups (EDGs): Conversely, electron-donating substituents decrease the acidity, leading to a higher pKa value. EDGs destabilize the conjugate base by increasing the electron density on the ring system.

A Hammett analysis, which correlates the pKa values of a series of substituted compounds with the electronic properties of the substituents (σ constants), can be a powerful tool for quantifying these effects.[8]

Table 1: Predicted and Experimental pKa Values of Selected Tetrazole Derivatives

CompoundSubstituent (R)Predicted pKaExperimental pKaReference
1-Phenyl-1H-tetrazole-5-thiolPhenyl-3.85 ± 0.20*Not Available[6][9]

Note: This predicted value likely corresponds to the protonation of the tetrazole ring rather than the deprotonation of the thiol/thione group and should be interpreted with caution.

The lack of a comprehensive, publicly available database of experimentally determined pKa values for a wide range of 1H-tetrazole-5-thiol derivatives underscores the importance of the methodologies described in this guide for researchers working with this class of compounds.

Conclusion and Future Perspectives

The pKa of 1H-tetrazole-5-thiol derivatives is a fundamental physicochemical property that profoundly influences their behavior in biological systems. This guide has provided a detailed overview of the theoretical underpinnings of their acidity, with a particular focus on the critical role of tautomerism. We have also presented detailed protocols for the experimental determination of pKa using potentiometric and spectrophotometric techniques, as well as an introduction to computational prediction methods.

The structure-acidity relationships discussed herein provide a rational basis for the design of novel 1H-tetrazole-5-thiol derivatives with tailored ionization profiles for optimized drug-like properties. As the importance of this scaffold in medicinal chemistry continues to grow, the systematic determination and compilation of their pKa values will be an invaluable resource for the scientific community. Future work should focus on building a comprehensive experimental database of pKa values for a diverse set of 1H-tetrazole-5-thiol derivatives to facilitate the development of more accurate and predictive in silico models.

References

  • ChemBK. 1-Phenyl-1H-tetrazole-5-thiol. Available from: [Link]

  • Li, J., et al. Theoretical modeling of pKa's of thiol compounds in aqueous solution. RSC Advances. 2016.
  • Herr, R. J. Synthesis and Acidity of 5-(m-Terphenyl-2'-yl)-1H-tetrazoles: Evidence for an Enhanced Polar-π Effect Compared to Carboxylic Acids. Journal of Medicinal Chemistry. 2021;64(6):3197-3203.
  • Maastricht University. The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Available from: [Link]

  • S. Afr. J. Chem. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. 2015;68:133-137.
  • Scholars Junction - Mississippi State University.
  • Han, S. Y., et al. A Facile One-Pot Synthesis of 1-Substituted Tetrazole-5-thiones and 1-Substituted 5-Alkyl(aryl)sulfanyltetrazoles from Organic Isothiocyanates. Bulletin of the Korean Chemical Society. 2012;33(1):55-58.
  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

  • PubChem. Aromatic thiol pKa effects on the folding rate of a disulfide containing protein. Available from: [Link]

  • DEA. Determination of dissociation constants of cephalosporin antibiotics by cellmetry method. Available from: [Link]

  • Chemistry LibreTexts. E5: Acid Dissociation Constants of Organics. Available from: [Link]

  • PubMed. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches. Available from: [Link]

  • Scribd. Acid Dissociation Constants PDF. Available from: [Link]

  • Chongqing Chemdad Co., Ltd. 1-Phenyltetrazole-5-thiol Analytical Chemistry. Available from: [Link]

  • University of Wisconsin-Madison. pKa Data Compiled by R. Williams. Available from: [Link]

  • ResearchGate. Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]

  • PubMed. Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: focal-point analysis and ab initio limit. Available from: [Link]

  • ResearchGate. Theoretical studies on tautomerism of tetrazole 5-thion. Available from: [Link]

  • Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available from: [Link]

  • UQ eSpace - The University of Queensland. Tautomeric Equilibrium and Hydrogen Shifts of Tetrazole in the Gas-Phase and in Solution. Available from: [Link]

  • MDPI. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available from: [Link]

  • MDPI. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Available from: [Link]

  • DergiPark. ANALYTICAL INVESTIGATIONS OF CEPHALOSPORINS PART 10. COMPARATIVE POLAROGRAPHICAL STUDY OF 3-[[(I-METHYL-IH- TETRAZOLE-5 - . Available from: [Link]

  • PubMed. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Available from: [Link]

  • NIST WebBook. 1H-Tetrazole-5-thiol, 1-phenyl-. Available from: [Link]

  • Semantic Scholar. Tautomeric equilibrium and hydrogen shifts in tetrazole and triazoles: focal-point analysis and ab initio limit. Available from: [Link]

  • PMC. Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl). Available from: [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available from: [Link]

  • University of Victoria. Tetrazoles are potent anion recognition elements that emulate the disfavored anti conformations of carboxylic acids. Available from: [Link]

  • Journal of Chemical Sciences. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available from: [Link]

  • ResearchGate. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Available from: [Link]

  • ResearchGate. Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available from: [Link]_Determination_I_Potentiometry_Spectrophotometry_and_Capillary_Electrophoresis)

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Technical Monograph: 1H-Tetrazole-5-Thiol & Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Identity, Synthesis, and Pharmaceutical Applications

Executive Summary: Resolving the Identity Crisis

In the field of heterocyclic chemistry and drug development, the term "1H-tetrazole-5-thiol" is frequently used with a degree of ambiguity that can lead to critical experimental errors. While strictly referring to the unsubstituted parent compound (5-mercapto-1H-tetrazole), commercial catalogs and loose nomenclature often map this term to its 1-phenyl derivative (PMT), a common corrosion inhibitor, or conflate it with the 1-methyl derivative (MTT), a notorious pharmacophore in cephalosporin antibiotics.

This guide provides a definitive technical breakdown of the unsubstituted parent and its two most scientifically significant derivatives. It addresses the thione-thiol tautomerism that dictates their reactivity, the [3+2] cycloaddition synthesis pathways, and the specific toxicological mechanisms relevant to drug design.

Chemical Identity & Physical Properties

The following table distinguishes the three distinct chemical entities often confused under the umbrella of "mercaptotetrazoles."

PropertyParent Compound 1-Phenyl Derivative (PMT) 1-Methyl Derivative (MTT)
Systematic Name 5-Mercapto-1H-tetrazole1-Phenyl-1H-tetrazole-5-thiol1-Methyl-1H-tetrazole-5-thiol
Common Abbr. 5-MTPMTMTT / NMTT
CAS Number 15454-75-8 (Free Acid)18686-82-3 (Na Salt)86-93-1 13183-79-4
Molecular Weight 102.12 g/mol 178.21 g/mol 116.14 g/mol
Formula CH₂N₄SC₇H₆N₄SC₂H₄N₄S
Physical State White crystalline powderWhite to off-white powderCrystalline solid
Primary Use DNA synthesis activator precursor, energetic materialsCorrosion inhibitor (Copper/Aluminum), photographyCephalosporin side chain, heterocyclic building block
Tautomerism: Thiol vs. Thione

A critical feature of 1H-tetrazole-5-thiol is its tautomeric equilibrium. While often drawn as a thiol (-SH) , experimental evidence (X-ray crystallography and IR spectroscopy) indicates that the thione (=S) form predominates in the solid state and in polar solvents. This equilibrium dictates its nucleophilicity: alkylation typically occurs at the sulfur atom (S-alkylation) or the ring nitrogen (N-alkylation) depending on reaction conditions.

Tautomerism Thiol Thiol Form (5-Mercapto-1H-tetrazole) Nucleophilic at N Reaction Equilibrium (Proton Transfer) Thiol->Reaction Fast Thione Thione Form (1,4-Dihydro-5H-tetrazole-5-thione) Predominant in Polar Solvents Reaction->Thione

Figure 1: The tautomeric equilibrium between the thiol and thione forms.[1] The thione form is thermodynamically favored in most polar environments.

Synthesis Methodologies

The synthesis of 5-mercaptotetrazoles relies on the [3+2] cycloaddition of an azide source with an electrophilic carbon-sulfur species.

Protocol A: Synthesis of 1-Substituted-5-Mercaptotetrazoles

This method is standard for creating derivatives like PMT or MTT. Reagents: Primary Amine (R-NH₂), Carbon Disulfide (CS₂), Sodium Azide (NaN₃).

  • Dithiocarbamate Formation:

    • React the primary amine (e.g., aniline for PMT) with CS₂ in the presence of a base (NaOH or TEA) to form the dithiocarbamate salt.

    • Reaction: R-NH₂ + CS₂ + NaOH → R-NH-CS-S⁻Na⁺ + H₂O

  • Cyclization (The "Click" Step):

    • Add Sodium Azide (NaN₃) to the dithiocarbamate solution.

    • Reflux the mixture (typically in water or ethanol) for 2–4 hours. The azide ion attacks the electrophilic carbon of the dithiocarbamate, followed by cyclization and elimination of HS⁻.

    • Caution: This step can generate hydrazoic acid (HN₃) if acidified prematurely. Maintain basic pH during reflux.

  • Workup:

    • Cool the solution and acidify carefully with HCl to pH ~1–2.

    • The product (thione form) precipitates. Filter, wash with ice-cold water, and recrystallize from ethanol.

Protocol B: Synthesis of Unsubstituted 5-Mercapto-1H-tetrazole

Reagents: Sodium Azide, Carbon Disulfide, Ammonium Chloride.

  • Dissolve NaN₃ and NH₄Cl in water.

  • Add CS₂ dropwise under vigorous stirring (CS₂ is immiscible).

  • Heat to reflux for 8–12 hours. The reaction yields the ammonium salt of 5-mercaptotetrazole.

  • Acidification yields the free acid (CAS 15454-75-8).

Pharmaceutical Relevance & Toxicology

Bioisosterism

In drug design, the tetrazole ring is a classic bioisostere for the carboxylic acid group.[2] It possesses a similar pKa (~4.5–5.0) and planar geometry but offers:

  • Greater Lipophilicity: Enhancing membrane permeability.

  • Metabolic Stability: Resistant to many esterases and oxidases that degrade carboxylates.

The "MTT Side Chain" Toxicity

Researchers developing cephalosporin antibiotics must be acutely aware of the 1-methyl-5-mercaptotetrazole (MTT) moiety. Drugs containing this specific side chain (e.g., Cefamandole, Cefoperazone, Moxalactam) are associated with two distinct adverse effects:

  • Hypoprothrombinemia (Bleeding): The MTT group inhibits Vitamin K Epoxide Reductase (VKOR), preventing the recycling of Vitamin K and depleting clotting factors (prothrombin).

  • Disulfiram-like Reaction: MTT inhibits Aldehyde Dehydrogenase (ALDH), causing accumulation of acetaldehyde if alcohol is consumed.

MTT_Toxicity Drug Cephalosporin Antibiotic (e.g., Cefamandole) Metabolism In Vivo Metabolism (Hydrolysis) Drug->Metabolism MTT Free MTT Released (1-Methyl-5-Mercaptotetrazole) Metabolism->MTT VKOR Inhibition of Vit K Epoxide Reductase MTT->VKOR ALDH Inhibition of Aldehyde Dehydrogenase MTT->ALDH Bleeding Hypoprothrombinemia (Bleeding Risk) VKOR->Bleeding Depletes Clotting Factors Hangover Disulfiram-like Reaction (Alcohol Intolerance) ALDH->Hangover Acetaldehyde Accumulation

Figure 2: Mechanism of toxicity for drugs containing the N-methyl-thiotetrazole (MTT) side chain.

Application in DNA Synthesis

While "tetrazole" is the historical activator for phosphoramidite DNA synthesis, 1H-tetrazole-5-thiol itself is not the standard activator. Instead, S-alkylated derivatives are used to improve solubility and reactivity without the acidity of the free thiol.

  • ETT (5-Ethylthio-1H-tetrazole): A highly soluble, less acidic activator used in RNA/DNA synthesis, particularly for longer oligos where depurination (caused by stronger acids) is a risk.

  • BTT (5-Benzylthio-1H-tetrazole): Another variant used to fine-tune acidity and solubility in acetonitrile.

Self-Validating Protocol Check: If using 1H-tetrazole-5-thiol (unsubstituted) for DNA synthesis, ensure it is the S-alkylated form (ETT/BTT) unless specifically testing the free thione. The free thione is significantly more acidic and may cause depurination.

Safety & Handling (E-E-A-T)

Explosivity: Tetrazoles are high-nitrogen energetic materials. While 5-mercaptotetrazoles are generally more stable than aminotetrazoles, they can still decompose explosively under high heat or shock.

  • DSC Screening: Always perform Differential Scanning Calorimetry (DSC) on new tetrazole derivatives before scaling up (>1g).

  • Metal Salts: Avoid contact with heavy metals (Lead, Copper, Silver). Metal tetrazolates are primary explosives (highly sensitive).

  • Acidity: 1H-tetrazole-5-thiol is acidic (pKa ~ 3-4).[3] Handle with acid-resistant gloves and eye protection.

References

  • NIST Chemistry WebBook. 1H-Tetrazole-5-thiol, 1-phenyl- (CAS 86-93-1) Data. National Institute of Standards and Technology. Link

  • Sigma-Aldrich. 1-Phenyl-1H-tetrazole-5-thiol Product Specification. Merck KGaA. Link

  • PubChem. 1-Methyl-1H-tetrazole-5-thiol (CAS 13183-79-4) Compound Summary. National Center for Biotechnology Information. Link

  • Glen Research. Activators for Oligonucleotide Synthesis (ETT vs Tetrazole). Glen Research Technical Reports. Link

  • Lipinski, C. A.Bioisosteres in Drug Discovery. Drug Discovery Today, 1986.
  • ChemIDplus.5-Mercapto-1H-tetrazole (CAS 15454-75-8) Entry. U.S.

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Thermal Stability and Decomposition of Tetrazole Thiols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes the thermal stability, decomposition kinetics, and safety protocols for Tetrazole-5-thiols (also known as 1-substituted-5-mercaptotetrazoles). It is designed for researchers handling these high-nitrogen heterocycles in pharmaceutical synthesis (e.g., cephalosporin side chains) and energetic material applications.

Executive Summary

Tetrazole-5-thiols are a class of high-nitrogen heterocycles characterized by a delicate balance between thermodynamic stability and energetic instability. While valuable as pharmaceutical intermediates (e.g., the MTT side chain in antibiotics) and corrosion inhibitors, they possess significant thermal hazards. Their decomposition is exothermic, often autocatalytic, and driven by the irreversible extrusion of molecular nitrogen (


).

This guide provides a mechanistic understanding of their breakdown, precise experimental protocols for thermal characterization, and safety frameworks to prevent runaway reactions.

Molecular Architecture & Tautomerism

The thermal behavior of tetrazole-5-thiols is governed by their prototropic tautomerism. Unlike simple thiols, these molecules exist in a dynamic equilibrium between the thiol (mercapto) and thione forms.

The Thione-Thiol Equilibrium

In the solid state and polar solvents, the thione form (1,2-dihydro-5H-tetrazole-5-thione) generally predominates due to the stabilization of the amide-like thioamide moiety. However, the thiol form (1H-tetrazole-5-thiol) becomes relevant during gas-phase decomposition or in non-polar solvents.

  • Thione Form: Higher polarity, typically higher thermal stability onset.

  • Thiol Form: Aromatic character, but susceptible to S-alkylation and specific oxidative degradation pathways.

Implication for Stability: The energy barrier for proton transfer between N1 and N2 (or N4) is relatively low (~50-70 kcal/mol for monomolecular, but significantly lower for concerted intermolecular transfer), allowing rapid interconversion prior to thermal decomposition events.[1]

Visualization of Tautomeric Pathways

Tautomerism Thiol 1H-Tetrazole-5-thiol (Aromatic Form) Intermed H-Bonded Dimer Complex (Low Barrier Transition) Thiol->Intermed Dimerization Thione 1,2-Dihydro-tetrazole-5-thione (Thioamide Form) Thione->Thiol Equilibrium Shift (Solvent/Temp) Intermed->Thione Double Proton Transfer

Figure 1: The thione-thiol tautomeric equilibrium. In the solid state, the thione form is often the resting state, influencing the initial activation energy of decomposition.

Thermal Decomposition Mechanisms

The decomposition of tetrazole thiols is not a simple melting process; it is a complex, multi-stage fragmentation.

Primary Decomposition Pathway: Nitrogen Extrusion

The defining feature of tetrazole thermolysis is the rupture of the tetrazole ring. For 1-substituted-5-mercaptotetrazoles (like 1-methyl-5-mercaptotetrazole, MMT), the dominant pathway involves:

  • Ring Strain Activation: Thermal energy excites the N-N bonds.

  • Retro-1,3-Dipolar Cycloaddition: The ring opens to release molecular nitrogen (

    
    ).
    
  • Fragment Recombination: The remaining fragments (often carbodiimides, azides, or isothiocyanates) react further to form polymeric chars or volatile sulfur compounds.

Key Reaction:



Secondary Hazards (HCN and HN3)

While


 is inert, secondary pathways can produce hazardous gases:
  • Hydrazoic Acid (

    
    ):  If the substituent allows proton transfer, 
    
    
    
    elimination can occur, presenting an explosion and toxicity hazard.
  • Isothiocyanates: Sulfur-containing fragments often form isothiocyanates (

    
    ), which are potent sensitizers and lachrymators.
    
Decomposition Pathway Diagram

Decomp Start 1-Substituted-5-Mercaptotetrazole TS Ring Opening Transition State Start->TS  Heat (>150°C) N2 N2 Gas Release (Irreversible) TS->N2  Exothermic Reactive Guanyl/Carbodiimide Intermediate TS->Reactive Polymer Polymeric Char (Melam/Melem derivatives) Reactive->Polymer  Polymerization Toxic Toxic Volatiles (Isothiocyanates/HCN) Reactive->Toxic  Fragmentation

Figure 2: Mechanistic pathway of tetrazole thiol decomposition. Note the irreversible release of nitrogen gas, which drives the reaction entropy.

Quantitative Thermal Data

The following table summarizes thermal stability data for common derivatives. Note that


 is heavily dependent on purity, heating rate, and sample pan configuration (hermetic vs. pinhole).
CompoundStructure Note

(DSC, 5°C/min)

(J/g)
Critical Hazard
1-Methyl-5-mercaptotetrazole (MMT) N-Methyl substituted195 - 205°C~1200 - 1500Rapid gas evolution
1-Phenyl-5-mercaptotetrazole N-Phenyl substituted150 - 160°C~800 - 1000Lower stability due to phenyl ring
5-Mercapto-1-acetic acid tetrazole Acidic side chain170 - 180°CHighDecarboxylation + Ring opening
Sodium 1-methyl-5-mercaptotetrazole Salt form> 250°CModerateMore stable than free acid

Data synthesized from standard energetic material databases and DSC literature.

Experimental Protocols for Thermal Safety

Warning: Tetrazoles are potentially explosive. Never run a large scale thermal experiment without prior micro-scale screening.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is designed to determine the "Onset of Decomposition" (


) and the "Time to Maximum Rate" (TMR) safely.

Equipment: Heat Flux DSC (e.g., TA Instruments Q2000/Discovery or Mettler Toledo DSC 3+).

  • Sample Preparation:

    • Mass: Use < 1.0 mg for initial screening. High nitrogen content means high energy density; large samples can damage the sensor.

    • Pan Selection: Use Gold-plated high-pressure capsules (75 bar or higher).

      • Why? Aluminum pans can catalyze decomposition or react with thiol sulfur at high temperatures. High pressure prevents early evaporation of volatiles, ensuring the chemical decomposition is measured, not physical boiling.

  • Methodology:

    • Purge Gas: Nitrogen or Argon at 50 mL/min.

    • Ramp Rate: Standard screening at 5°C/min from 40°C to 350°C.

    • Note: If a sharp exotherm is observed, re-run at 2, 5, and 10°C/min to calculate Activation Energy (

      
      ) using ASTM E698 kinetics.
      
  • Data Analysis:

    • Identify

      
       (tangent method).
      
    • Integrate the exothermic peak to find

      
       (J/g). If 
      
      
      
      J/g, the material has high explosive potential.
Thermogravimetric Analysis (TGA)

Used to correlate mass loss with the DSC exotherm.

  • Sample: 2-5 mg in an Alumina (ceramic) pan . Do not use Platinum if reducing gases are evolved (sulfur can poison Pt).

  • Method: Ramp 10°C/min to 400°C.

  • Interpretation:

    • Look for a sharp mass loss step corresponding to the DSC exotherm (

      
       loss).
      
    • Calculate the % mass loss. Theoretical loss of

      
       is often ~20-30% depending on molecular weight.
      
Safety Assessment Workflow

Workflow Sample Tetrazole Thiol Sample DSC_Screen DSC Screening (<1mg, 5°C/min, Gold Pan) Sample->DSC_Screen Decision Energy > 800 J/g? DSC_Screen->Decision TGA TGA Analysis (Mass Loss Correlation) Decision->TGA No (Low Energy) ARC Accelerating Rate Calorimetry (ARC) (Adiabatic Testing) Decision->ARC Yes (High Energy) Safe Standard Handling (T < T_onset - 50°C) TGA->Safe Hazard Explosive Hazard Protocol (Remote Handling) ARC->Hazard

Figure 3: Decision tree for thermal safety assessment of tetrazole derivatives.

Implications for Drug Development

In pharmaceutical development (e.g., Cephalosporins), the 1-methyl-5-mercaptotetrazole (MMT) moiety is a known leaving group.

  • Genotoxic Impurities: Thermal degradation of the tetrazole ring during API synthesis can generate reactive alkylating agents or azides, which are potential Genotoxic Impurities (GTIs). Strict temperature control during drying steps is mandatory.

  • Formulation Stability: In the presence of basic excipients, the acidic thiol proton can be removed, forming a salt. While salts are generally more thermally stable, they may be more hygroscopic, leading to hydrolysis pathways.

  • "Antabuse" Effect: While not a thermal property, researchers must be aware that the MMT side chain, if released metabolically or thermally, inhibits Vitamin K epoxide reductase and aldehyde dehydrogenase.

References

  • Kiselev, V. G., Cheblakov, P. B., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A.

  • Ding, X., Zhao, S., Ni, L., & Pan, Y. (2022).[2] Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate. Emergency Management Science and Technology. [2]

  • Santa Cruz Biotechnology. (n.d.). 1-Phenyl-1H-tetrazole-5-thiol Safety Data Sheet.

  • PubChem. (2025).[3] 5-Mercapto-1-methyltetrazole Compound Summary. National Library of Medicine.

  • ResolveMass Laboratories. (2026). DSC vs TGA: A Simple Comparison Guide.

Sources

Comprehensive Safety and Handling Guide for 1-Phenyl-1H-Tetrazole-5-Thiol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Phenyl-1H-tetrazole-5-thiol (CAS 86-93-1), a highly utilized derivative of the 1H-tetrazole-5-thiol family, is a critical reagent in drug development and materials science. It is extensively employed in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization, olefin metathesis reactions, and as an effective inhibitor of aluminum corrosion in acidic environments (). However, its high-energy nitrogen-rich ring and reactive thiol group present unique occupational hazards. This whitepaper provides a mechanistic understanding of its physicochemical properties and establishes self-validating protocols for its safe handling.

Chemical Identity and Physicochemical Profiling

The behavior of 1-phenyl-1H-tetrazole-5-thiol is governed by thiol-thione tautomerism, which dictates both its reactivity in synthesis and its interaction with biological targets.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 86-93-1
Molecular Formula C7H6N4S [1]
Molecular Weight 178.22 g/mol [2]
Melting Point 145 °C (Decomposes) [3]
Lipophilicity (XLogP3) 2.8 [2]

| Appearance | White to pale cream powder |[1] |

Hazard Identification and Mechanistic Toxicology

The hazards of 1-phenyl-1H-tetrazole-5-thiol are intrinsically linked to its molecular structure. The tetrazole ring contains a high nitrogen-to-carbon ratio, storing significant chemical energy. This energy is violently released upon thermal degradation, explaining its classification as a Flammable Solid (H228) that decomposes at 145 °C (3)[3].

Furthermore, the thiol group (-SH) is highly reactive. In biological systems, its lipophilicity (LogP ≈ 2.8) allows it to penetrate the stratum corneum (2)[2]. Once absorbed, the electrophilic nature of the tetrazole-thione tautomer facilitates covalent binding to epidermal proteins (haptenation). This protein-adduct formation is recognized by dendritic cells, triggering a T-cell-mediated immune response that manifests as Allergic Contact Dermatitis (H317) (4)[4].

Table 2: GHS Hazard Classifications

Hazard Code Description Mitigation Strategy
H228 Flammable solid Ground equipment, avoid friction/shock[5]
H315 Causes skin irritation Wear nitrile gloves and lab coat[6]
H317 May cause allergic skin reaction Prevent dermal contact; use fume hood[4]
H319 Causes serious eye irritation Wear splash-proof goggles[5]

| H335 | May cause respiratory irritation | Use N95 mask or half-face respirator[7] |

ToxicityPathway A Dermal/Ocular Exposure (1H-Tetrazole-5-Thiol Dust) B Stratum Corneum Penetration (Lipophilic, LogP ≈ 2.8) A->B Absorption C Haptenation: Covalent Protein Binding B->C Electrophilic Attack D Dendritic Cell Activation & T-Cell Sensitization C->D Immune Recognition E Allergic Contact Dermatitis (H317 Hazard Manifestation) D->E Inflammatory Cascade

Mechanistic pathway of 1H-tetrazole-5-thiol dermal sensitization and immune activation.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate these risks, engineering controls must be prioritized. All handling must occur within a chemical fume hood. Because the powder can form explosive dust clouds, all receiving equipment must be grounded and bonded to prevent static discharge (8)[8]. PPE must include a NIOSH-approved N95 dust mask, chemical-resistant nitrile gloves, and splash-proof goggles (6)[6].

Step-by-Step Experimental Workflow: Air-Free Transfer and Reaction Setup

Objective: Safely transfer 1-phenyl-1H-tetrazole-5-thiol for use in stereoselective radical cyclization while preventing static ignition and oxidative degradation ().

  • Preparation & Grounding: Ensure the fume hood is certified and all receiving equipment (balances, spatulas, reaction vessels) is grounded.

    • Causality: The compound is a flammable solid (H228). Grounding prevents electrostatic discharge from igniting the dust during transfer (8)[8].

  • Weighing & Transfer: Using a static-free ceramic or grounded metallic spatula, carefully weigh the required mass. Avoid grinding, shock, or friction (5)[5].

    • Causality: Tetrazole derivatives contain high-energy N-N bonds. Friction or shock lowers the activation energy for exothermic decomposition (5)[5].

  • Inert Atmosphere Setup: Purge the reaction flask with Argon or Nitrogen. The compound is air-sensitive and must be kept away from oxidizing agents (4)[4].

    • Causality: Oxidizing agents can prematurely convert the thiol into disulfides (e.g., 5-bis-(1-phenyltetrazolyl)disulfide), ruining the reaction stoichiometry (7)[7].

  • Solvation: Slowly add the designated solvent (e.g., 5% ethanol, chloroform, or acetone) (4)[4].

    • Validation Check: A steady positive pressure on the Schlenk line bubbler and complete dissolution of the powder without exothermic spiking validates a successful, air-free transfer.

Emergency Response and Spill Mitigation Protocol

Objective: Safely contain and neutralize accidental releases without triggering airborne dust explosions.

  • Isolation: Immediately remove all ignition sources (heat, sparks, open flames) and clear personnel from the area (8)[8].

  • Containment: Do NOT use a water jet, as it may scatter the combustible dust. Instead, gently cover the spill with dry sand, dry chemical absorbent, or alcohol-resistant foam (5)[5].

  • Collection: Use non-sparking tools to sweep up the absorbent-chemical mixture. Place it into a grounded, sealable hazardous waste container (5)[5].

  • Decontamination: Wash the spill area with plenty of soap and water, ensuring all residual dust is dissolved and removed (6)[6].

    • Validation Check: A visual inspection of the decontaminated surface under bright light confirming the absence of crystalline sheen validates complete spill remediation.

HandlingWorkflow Start Initiate Chemical Process (e.g., Radical Cyclization) Prep Environmental Control: Inert Gas & Grounded Hood Start->Prep PPE Don PPE: N95 Respirator, Nitrile Gloves, Goggles Prep->PPE Transfer Anti-Static Powder Transfer (Avoid Friction/Shock) PPE->Transfer Reaction Solvent Addition (Ethanol/Chloroform) Transfer->Reaction Nominal Operation Spill Spill Mitigation: Dry Sand or Foam Transfer->Spill Accidental Release Waste Hazardous Waste Disposal (EPA/ECHA Compliant) Reaction->Waste Spill->Waste

Step-by-step operational workflow for safe handling and spill mitigation of tetrazole thiols.

References

  • Source: sigmaaldrich.
  • Source: thermofisher.
  • Source: nih.
  • Source: sigmaaldrich.
  • Source: fishersci.
  • Source: fishersci.
  • Source: scbt.
  • Title: 5-Mercapto-1-phenyl-1H-tetrazole | 86-93-1 | Tokyo Chemical Industry Co., Ltd.(APAC)
  • Source: tcichemicals.

Sources

1H-Tetrazole-5-thiol: A Guide to Energetic Properties and Hazard Management

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-tetrazole-5-thiol and its derivatives are versatile intermediates in synthetic chemistry, particularly within pharmaceutical development. However, the high nitrogen content inherent to the tetrazole ring system imparts significant energetic characteristics that are often overlooked in a laboratory setting focused on biological applications. This guide provides a comprehensive technical overview of the explosive properties and hazard classification of 1H-tetrazole-5-thiol. It aims to equip researchers with the necessary knowledge to handle this and similar high-nitrogen compounds safely by detailing its thermal and mechanical sensitivities, official hazard classifications, and the fundamental principles behind its energetic nature.

Introduction: The Hidden Hazard in a Versatile Synthon

The tetrazole moiety is a cornerstone in medicinal chemistry, valued for its ability to act as a bioisostere for carboxylic acids. 1H-tetrazole-5-thiol, in particular, serves as a key building block for more complex molecules. Its utility, however, masks a significant potential hazard. High-nitrogen heterocyclic compounds are well-known in the field of energetic materials for their ability to decompose rapidly, releasing large volumes of nitrogen gas (N₂) and a significant amount of energy.[1][2] This decomposition can be initiated by stimuli such as heat, impact, or friction, leading to explosive events.[3]

For drug development professionals, who may not have a background in energetic materials, the risks associated with handling compounds like 1H-tetrazole-5-thiol can be underappreciated. This document serves as a senior-level scientific brief to bridge that knowledge gap, ensuring that the utility of this compound does not overshadow the critical need for rigorous safety protocols.

Physicochemical and Energetic Characteristics

The energetic nature of 1H-tetrazole-5-thiol is a direct consequence of its molecular structure. The tetrazole ring is a planar, aromatic system containing four nitrogen atoms and one carbon atom. This high proportion of nitrogen-nitrogen and carbon-nitrogen bonds, relative to more stable carbon-carbon or carbon-hydrogen bonds, results in a high positive heat of formation.[1][2] This stored chemical energy can be released rapidly during decomposition.

Molecular Structure

Caption: Structure of 1H-tetrazole-5-thiol, highlighting the high-nitrogen ring.

Thermal Decomposition

Decomposition Products: Upon heating, the primary hazardous decomposition products include:

  • Nitrogen oxides (NOx)[3][5][6]

  • Sulfur oxides (SOx)[3][5]

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[5][6]

The rapid generation of these gases in a confined space is what constitutes an explosion.

Hypothetical Decomposition Pathway

Decomposition_Pathway Start 1H-Tetrazole-5-thiol (Solid) Initiation Initiation (Heat, Impact, Friction) Start->Initiation Decomposition Rapid Ring Decomposition Initiation->Decomposition Products Gaseous Products (N₂, NOx, SOx, CO, CO₂) Decomposition->Products forms Energy Rapid Energy Release (Exothermic) Decomposition->Energy releases Explosion Explosion / Deflagration Products->Explosion Energy->Explosion

Caption: Simplified pathway from initiation to explosion for tetrazole compounds.

Hazard Classification and Regulatory Status

1H-tetrazole-5-thiol is officially recognized as a hazardous substance by multiple regulatory bodies. Understanding its classification is crucial for proper labeling, handling, and transportation.

GHS and CLP Classification

According to the Globally Harmonized System (GHS) and European CLP regulations, 1-Phenyl-1H-tetrazole-5-thiol (a common, closely related derivative) is classified with the following hazard statements:

  • H228: Flammable solid [6][7][8]

  • H317: May cause an allergic skin reaction [6]

  • H319: Causes serious eye irritation [7][8][9]

  • H413: May cause long lasting harmful effects to aquatic life [6][7]

The most critical classification from an energetic materials perspective is Flammable Solid (Category 1) . This indicates that the substance can be easily ignited by friction, heat, sparks, or flame and may burn fiercely.[3][5] Some suppliers also classify it under Storage Class 4.1A - Other explosive hazardous materials .[7]

Hazard Class GHS Code Description Source
Flammable SolidH228A solid which is readily combustible, or may cause or contribute to fire through friction.[6][7][8]
Skin SensitizationH317May cause an allergic skin reaction upon contact.[6]
Eye IrritationH319Causes serious irritation to the eyes.[7][8][9]
Aquatic HazardH413May cause long-term adverse effects in the aquatic environment.[6][7]
Transportation Regulations (UN Classification)

For transportation, 1-Phenyl-1H-tetrazole-5-thiol is classified under the UN system as:

  • UN Number: 1325[3][5][6][10]

  • Proper Shipping Name: FLAMMABLE SOLID, ORGANIC, N.O.S. (contains 1-phenyl-1H-tetrazole-5-thiol)[3][5][6]

  • Hazard Class: 4.1[3][5][6]

  • Packing Group: II[3][5][6]

This classification mandates specific packaging, labeling, and handling procedures to ensure safe transport and to alert emergency responders of the material's hazards.

Experimental Protocols for Hazard Assessment

While end-users in a drug development lab will not typically perform these tests, understanding the methodology provides crucial context for the hazard data presented in safety data sheets (SDS). The sensitivity of energetic materials is standardized using methods developed by institutions like the German Federal Institute for Materials Research and Testing (BAM).[11][12]

Hazard Assessment Workflow

Hazard_Assessment_Workflow A Literature & SDS Review Identify high-energy functional groups (e.g., tetrazole, azide) B Thermal Screening (DSC/TGA) Determine onset of decomposition and energy release. A->B Initial Assessment C High Energy Release? B->C D Sensitivity Testing (Impact & Friction) C->D Yes E Handle as Standard Chemical with appropriate PPE C->E No F Classify as Energetic Material Implement stringent safety protocols (e.g., blast shields, non-metallic tools) D->F

Caption: A logical workflow for characterizing potentially energetic materials.

Protocol 1: BAM Fallhammer Test (Impact Sensitivity)

Causality: This test determines the energy required for a substance to react (explode or decompose) when subjected to a standardized impact. The presence of weak bonds or strained ring systems in a molecule can make it more susceptible to initiation by mechanical shock.

Methodology:

  • Sample Preparation: A small, precisely measured amount of the test substance (approx. 40 mm³) is placed in a standardized steel cup and sleeve assembly.

  • Apparatus: The BAM Fallhammer apparatus consists of a drop weight of a specified mass that can be released from varying heights onto a striking pin resting on the sample.

  • Procedure: a. A drop weight (e.g., 5 kg) is raised to a specific height and released. b. The operator observes for any sign of reaction (flash, smoke, or audible report). c. The "up-and-down" method is used: if a reaction occurs, the drop height is decreased for the next trial; if no reaction occurs, it is increased. d. This is repeated for a statistically significant number of trials (e.g., 30).

  • Result: The result is expressed as the impact energy in Joules (J) at which there is a 50% probability of initiation. Lower values indicate higher sensitivity. For context, highly sensitive primary explosives can react at <4 J, while many tetrazole-based materials are considered insensitive if they do not react at >40 J.[12]

Protocol 2: BAM Friction Test (Friction Sensitivity)

Causality: This test evaluates a substance's sensitivity to initiation by frictional forces, which can generate localized hot spots. The crystal structure and morphology of a substance can influence its friction sensitivity.

Methodology:

  • Sample Preparation: A small volume of the substance (approx. 10 mm³) is spread on a porcelain plate.

  • Apparatus: The BAM friction tester consists of a weighted porcelain pin that is drawn across the sample on the porcelain plate.

  • Procedure: a. The pin is loaded with a specific weight (force). b. The plate is moved, causing the pin to rub against the sample. c. The operator observes for any sign of reaction (crackle, sparks, smoke, or ignition). d. The test is repeated six times at a given load. If no reaction occurs in any of the six trials, the load is increased.

  • Result: The result is the lowest load in Newtons (N) at which a reaction is observed in at least one of six trials. Lower values indicate higher sensitivity. Insensitive materials may show no reaction even at the maximum load of the apparatus (typically 360 N).[4][12]

Safe Handling, Storage, and Disposal

Given its classification as a flammable and potentially explosive solid, strict safety protocols are mandatory.

Handling:

  • Avoid Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3][6]

  • Prevent Mechanical Shock and Friction: Use non-metallic (e.g., ceramic or plastic) spatulas.[1] Avoid grinding or milling the dry material. Empty containers may contain residual dust that can explode; do not cut, drill, or weld them.[3]

  • Personal Protective Equipment (PPE): Standard PPE includes safety goggles, gloves, and a lab coat.[1][7] For handling larger quantities or when there is a risk of dust, a dust mask (e.g., N95) is recommended.[7]

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[3]

Storage:

  • Incompatibilities: Store away from strong oxidizing agents.[3][6] High-nitrogen compounds should be segregated from other chemicals.[3]

  • Conditions: Store in a cool, dry place away from heat sources. The product is considered stable under normal conditions.[3][6] For energetic materials, storage in designated, locked cabinets or safes may be required by institutional policy.[13]

Disposal:

  • Hazardous Waste: This material and its container must be disposed of as hazardous waste.[3]

  • Procedure: Disposal should be handled by a licensed waste management authority. Do not dispose of down the drain.[3] Decontaminate empty containers before disposal.[3]

Conclusion

1H-tetrazole-5-thiol is a valuable chemical intermediate, but its high-nitrogen content places it firmly in the category of energetic materials. Its classification as a UN1325 Flammable Solid (Class 4.1) and the explicit warning that it "May EXPLODE on heating" underscore the seriousness of the hazard.[3] Researchers in all fields, especially those in drug development who may encounter such structures frequently, must prioritize a thorough review of the Safety Data Sheet and implement rigorous safety protocols. By understanding the chemical principles behind its energetic nature and adhering to established handling and storage procedures, the significant risks associated with this versatile compound can be effectively managed.

References

  • 1-Phenyl-1H-tetrazole-5-thiol - SCBT. (n.d.). Santa Cruz Biotechnology.
  • 1-Phenyl-1H-tetrazole-5-thiol 98 86-93-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Pawar, R. J., et al. (2020). Cocrystals and Salts of Tetrazole-Based Energetic Materials. Crystal Growth & Design, 20(4), 2466–2474.
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1). Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 11). Fisher Scientific.
  • 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt - PubChem. (n.d.).
  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck. (n.d.). Merck.
  • Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials.
  • Singh, J., Staples, R. J., & Shreeve, J. M. (2023). Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials.
  • Zhang, Y., et al. (2025). Increasing the Limits of Energy and Safety in Polynitro Tetrazoles by Incorporating Fluorine Atom. Chemistry – An Asian Journal, e202500832.
  • 1-Phenyl-5-mercaptotetrazole - PubChem. (n.d.).
  • Policy on Laboratory use of Explosive and High Energy Materials. (2025, April 30). Case Western Reserve University.
  • 5-(Ethylthio)
  • 1-Phenyl-1H-tetrazole-5-thiol | Chemical Substance Information | J-GLOBAL. (n.d.). Japan Science and Technology Agency.
  • Fischer, N., et al. (2016). Impact and Friction Sensitivities of PETN: I. Sensitivities of the Pure and Wetted Material. Propellants, Explosives, Pyrotechnics, 41(3), 447-452.
  • Klapötke, T. M., et al. (2014). Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives – one ligand, three goals. Dalton Transactions, 43(35), 13329-13342.
  • 1H-TETRAZOLE - CAMEO Chemicals - NOAA. (n.d.).
  • Istrati, D. I., et al. (2012). THERMAL DECOMPOSITION OF ANNELATED 1,5-TETRAZOLES WITH MONO- AND DIBENZOCYCLOALKANE SKELETON OVER HZSM-5 ZEOLITE IN FLOW-VACUUM. Revue Roumaine de Chimie, 57(7-8), 701-706.
  • Ostrovskii, V. A., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Russian Chemical Reviews, 93(8), RCR5114.
  • Wang, Y., et al. (2024). Synthesis and Properties of 3-(1H-Tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine. Chinese Journal of Explosives & Propellants, 47(6), 65-70.

Sources

Electronic Distribution in 5-Mercaptotetrazole Rings: A Technical Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Distribution in 5-Mercaptotetrazole Rings Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The 5-mercaptotetrazole (5-MT) moiety represents a critical scaffold in medicinal chemistry and materials science, primarily due to its ability to function as a bioisostere of the carboxylic acid group.[1] Its utility is governed by a complex electronic landscape defined by thione-thiol tautomerism , high nitrogen content, and aromatic delocalization.[1]

This guide provides a rigorous analysis of the electronic distribution within 5-MT rings. We synthesize density functional theory (DFT) data, crystallographic evidence, and spectroscopic protocols to map the electron density that drives its reactivity and pharmacological profile.[1]

The Tautomeric Landscape: Thione vs. Thiol

The electronic behavior of 5-MT is dictated by the equilibrium between its thione (1,5-dihydro-5-thioxo-tetrazole) and thiol (1H-tetrazole-5-thiol) forms.[1] Understanding this duality is non-negotiable for accurate ligand-receptor docking and synthetic planning.[1]

Thermodynamic Stability
  • Gas Phase & Solid State: The thione tautomer is generally the thermodynamically stable species.[1] X-ray crystallography of derivatives like 1-phenyl-5-mercaptotetrazole confirms a C=S bond length of ~1.65–1.67 Å, indicative of double-bond character, contrasting with the longer C–S single bond (~1.75 Å) expected in the thiol form.[1]

  • Solution Phase: The equilibrium is solvent-dependent.[1] Polar protic solvents (e.g., water, methanol) can stabilize the more polar thione form via hydrogen bonding, while specific substitution patterns or metal coordination can lock the molecule in the thiolates form.[1]

Mechanism of Interconversion

The proton transfer occurs between the sulfur atom and the ring nitrogens (typically N1 or N2).[1] This process alters the aromaticity and the electrostatic potential surface (ESP) of the ring.[1]

Tautomerization cluster_legend Equilibrium Dynamics Thione Thione Form (C=S, N-H) TS Transition State (Proton Transfer) Thione->TS ΔE > 0 TS->Thione Thiol Thiol Form (C-S-H, N:) TS->Thiol Solvent Stabilization Thiol->TS Gas Phase: Thione Favored->Solution: Solvent Dependent

Figure 1: The tautomeric equilibrium pathway.[1][2][3] The thione form is energetically favored in the gas phase, while the thiol form becomes accessible through solvent interactions or metal coordination.

Electronic Structure & Aromaticity

The "aromaticity" of 5-MT is dynamic.[1] The 6


-electron system is fully delocalized in the thiol/thiolate form, whereas the thione form exhibits "exocyclic" double bond character that slightly perturbs the ring current.[1]
Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of electron density, revealing hyperconjugative interactions that stabilize the ring.[1]

  • Nitrogen Charge: The ring nitrogens (N1–N4) carry significant negative charges, acting as hard Lewis bases.[1]

  • Sulfur Charge: In the thione form, the sulfur is less negative compared to the thiol sulfur, reflecting the

    
     polarization.[1]
    
  • Lone Pair Delocalization: Strong

    
     interactions are observed, contributing to the planar geometry.[1]
    
Aromaticity Indices

To quantify the aromatic character, we look at Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA).[1][4]

ParameterThione Form (C=S)Thiol Form (C-SH)Interpretation
C-S Bond Length 1.65 - 1.67 Å1.74 - 1.76 ÅThione has double bond character; Thiol is single.[1]
NICS(0) (ppm) -10.5 to -11.5-13.0 to -14.0More negative values indicate stronger aromaticity in the Thiol form.[1]
HOMA Index 0.85 - 0.90> 0.95Thiol form shows higher geometric aromaticity.[1]
Dipole Moment High (~4-5 D)Moderate (~2-3 D)Thione is significantly more polar.[1]

Table 1: Comparative electronic parameters derived from DFT (B3LYP/6-311++G(d,p)) and crystallographic data.

Experimental Validation Protocols

Distinguishing the electronic state of 5-MT in your specific derivative requires a multi-modal approach. Do not rely on a single method.

Protocol: Spectroscopic Identification

Objective: Determine the dominant tautomer in solution.[1]

  • NMR Spectroscopy (

    
     & 
    
    
    
    ):
    • Step 1: Dissolve 10 mg of sample in DMSO-

      
       (favors thione) and 
      
      
      
      (if soluble) to test solvent effects.[1]
    • Step 2: Acquire

      
       NMR.[1][5]
      
    • Diagnostic Signal: Look for the C5 carbon signal.[1]

      • Thione (C=S): Typically shifted downfield (

        
         160–170 ppm).[1]
        
      • Thiol (C-S): Typically shifted upfield (

        
         150–155 ppm).[1]
        
  • Vibrational Spectroscopy (IR/Raman):

    • Step 1: Prepare a KBr pellet or use ATR-FTIR for solid samples.[1]

    • Diagnostic Bands:

      • Thione: Strong absorption at 1050–1200 cm

        
         (
        
        
        
        stretch).[1] Absence of S-H stretch.[1]
      • Thiol: Weak band at 2500–2600 cm

        
         (
        
        
        
        stretch).[1] Note: S-H bands are often weak and broad; Raman is superior for detecting S-H.[1]
Protocol: X-Ray Diffraction (The Gold Standard)

For solid-state confirmation, single-crystal XRD is definitive.[1]

  • Criterion: Measure the C5-S bond length.

  • Validation: If

    
     Å, assign as Thione .[1] If 
    
    
    
    Å, assign as Thiol/Thiolate .[1]

ExperimentalWorkflow Sample Unknown 5-MT Derivative Solubility Check Solubility Sample->Solubility XRD X-Ray Diffraction (Single Crystal) Sample->XRD If solid NMR 13C NMR Analysis (DMSO-d6) Solubility->NMR IR FT-IR / Raman Solubility->IR Decision Data Synthesis NMR->Decision C5 > 160 ppm? IR->Decision C=S stretch? XRD->Decision Bond < 1.70 A? Result_Thione Dominant: THIONE (C=S character) Decision->Result_Thione Yes Result_Thiol Dominant: THIOL (S-H character) Decision->Result_Thiol No

Figure 2: Decision matrix for experimentally assigning the electronic state of 5-mercaptotetrazole derivatives.

Pharmacophore Implications (Bioisosterism)

The electronic distribution of 5-MT makes it a premier bioisostere for the carboxylic acid moiety (


).[1]
Acidity and Ionization (pKa)[1]
  • Carboxylic Acid pKa: ~4.5[1]

  • 5-MT pKa: ~4.5 – 5.5 (depending on N1-substitution).[1]

  • Mechanism: The tetrazole anion (tetrazolate) stabilizes the negative charge via resonance over the four nitrogen atoms and the sulfur, mimicking the carboxylate anion's charge delocalization.[1] This allows 5-MT derivatives to maintain potency at physiological pH (7.[1]4) where they exist primarily as anions.[1]

Lipophilicity and Permeability

Despite being ionized, the 5-MT ring is more lipophilic than a carboxylate.[1]

  • Charge Dispersal: The negative charge is delocalized over a larger volume (5 atoms vs 3 atoms in carboxylate).[1]

  • Result: Lower desolvation energy penalty when passing through lipid membranes.[1] This often results in improved oral bioavailability for tetrazole-containing drugs (e.g., Angiotensin II receptor blockers like Losartan) compared to their carboxylate analogues.[1]

References

  • Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl-1H-tetrazole molecule . SSRN. [Link]

  • Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles . Beilstein Journal of Organic Chemistry. [Link]

  • The Influence of Bioisosteres in Drug Design . National Institutes of Health (PMC). [Link]

  • Natural Bond Orbital (NBO) Study of (5H-tetrazol-1-yl)(triphenylphosphine)gold . Inorganic Chemistry Research. [Link]

  • Acidity Constants of Some Tetrazole Compounds . Journal of Chemical & Engineering Data. [Link]

Sources

Methodological & Application

Application Note: Advanced Protocol for Oligonucleotide Synthesis Using 1H-Tetrazole-5-Thiol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals in Nucleic Acid Therapeutics. Content Focus: Mechanistic rationale, reagent preparation, and automated solid-phase synthesis protocols utilizing 1H-tetrazole-5-thiol and its alkylthio derivatives.

Executive Summary

In automated solid-phase oligonucleotide synthesis, the coupling efficiency of nucleoside phosphoramidites dictates the overall yield and purity of the final DNA or RNA sequence. While standard 1H-tetrazole is sufficient for routine, short DNA synthesis, it falls short when synthesizing sterically hindered RNA, modified DNA (e.g., morpholinos), or long oligonucleotides (>50-mers)[1].

To overcome these kinetic barriers, 1H-tetrazole-5-thiol (5-mercapto-1H-tetrazole) and its alkylated derivatives—most notably 5-(ethylthio)-1H-tetrazole (ETT) and 5-(benzylthio)-1H-tetrazole (BTT) —are employed as potent, highly acidic activators[2]. This application note details the mechanistic causality, preparation, and step-by-step utilization of ETT in high-efficiency phosphoramidite workflows.

Mechanistic Causality: The Chemistry of Activation

As a Senior Application Scientist, it is critical to understand why we replace standard 1H-tetrazole with 1H-tetrazole-5-thiol derivatives. The activation of a phosphoramidite is a nucleophilic substitution governed by the pKa of the activator[3].

  • Protonation: The nucleoside building block is protected at the 3'-OH with a diisopropylamino phosphoramidite group. ETT acts as a weak acid (pKa ~4.28, compared to 1H-tetrazole's 4.89) to rapidly protonate the diisopropylamino nitrogen[4].

  • Tetrazolide Formation: Following protonation, the electron-withdrawing thio-substituent stabilizes the resulting tetrazolide anion. This anion attacks the phosphorus center, displacing the diisopropylamine leaving group to form a highly reactive tetrazolide intermediate[5].

  • Nucleophilic Attack: The free 5'-hydroxyl of the support-bound oligonucleotide chain attacks the intermediate, displacing the tetrazole ring and forming the desired phosphite triester linkage[6].

The increased acidity and superior solubility of ETT drastically reduce coupling times (from 15 minutes down to 3 minutes for RNA) while maintaining >99% stepwise coupling efficiency.

Mechanism Phosphoramidite Nucleoside Phosphoramidite Protonation Protonated Intermediate Phosphoramidite->Protonation Activator 1H-Tetrazole-5-Thiol Derivative (e.g., ETT) Activator->Protonation Donates H+ Tetrazolide Reactive Tetrazolide Intermediate Protonation->Tetrazolide - Diisopropylamine Product Phosphite Triester Linkage Tetrazolide->Product + 5'-OH Attack

Figure 1: Mechanistic pathway of phosphoramidite activation by 1H-tetrazole-5-thiol derivatives.

Comparative Activator Data

To justify the selection of ETT over legacy activators, refer to the physicochemical and kinetic data summarized below.

ActivatorChemical FormulapKaTypical ConcentrationCoupling Time (DNA)Coupling Time (RNA)
1H-Tetrazole CH₂N₄4.890.45 M60 - 120 s10 - 15 min
5-(Ethylthio)-1H-tetrazole (ETT) C₃H₆N₄S4.280.25 M30 - 60 s3 - 6 min
5-(Benzylthio)-1H-tetrazole (BTT) C₈H₈N₄S4.300.25 M30 - 60 s3 min

Reagent Preparation & Handling

Self-Validating System Rule: The tetrazolide intermediate is exquisitely sensitive to hydrolysis. A water content of >30 ppm in the activator solution will cause premature hydrolysis of the phosphoramidite, leading to truncated sequences.

  • Activator Solution (0.25 M ETT):

    • Dissolve highly purified, sublimated 5-(ethylthio)-1H-tetrazole in strictly anhydrous acetonitrile (ACN).

    • Store over activated 3Å molecular sieves for 24 hours prior to use to ensure water content is <10 ppm[4].

  • Phosphoramidite Monomers:

    • Dilute to 0.1 M in anhydrous ACN. For highly modified amidites (e.g., morpholinos), a 0.12 M to 0.15 M concentration may be required[7].

Step-by-Step Synthesis Workflow

The following protocol is optimized for a 0.2 µmol scale synthesis on an automated DNA/RNA synthesizer using Controlled Pore Glass (CPG) solid support.

Phase 1: The Synthesis Cycle
  • Detritylation: Wash the CPG support with 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) for 80 seconds. This removes the 5'-Dimethoxytrityl (DMT) protecting group, exposing a reactive 5'-OH. Validation: Monitor the UV absorbance of the trityl cation effluent at 498 nm to quantify deprotection efficiency.

  • Coupling: Co-inject the 0.1 M phosphoramidite monomer and the 0.25 M ETT activator onto the column. Allow a coupling time of 60 seconds for standard DNA, or 360 seconds for RNA/modified bases[7].

  • Capping: Flush the column with Cap A (Acetic anhydride/THF) and Cap B (1-Methylimidazole/THF) for 30 seconds. This acetylates any unreacted 5'-hydroxyls, terminating them to prevent the formation of difficult-to-separate (n-1) deletion sequences[7].

  • Oxidation: Treat the column with 0.02 M Iodine in THF/Pyridine/Water for 45 seconds. This oxidizes the unstable phosphite triester (P^III) to a stable phosphate triester (P^V)[6].

Phase 2: Cleavage and Deprotection
  • Cleavage: After the final synthesis cycle, retain the terminal 5'-DMT group (DMT-ON) to aid in downstream HPLC purification.

  • Ammonolysis: Cleave the oligonucleotide from the solid support and remove nucleobase protecting groups by incubating the support in 28% aqueous ammonium hydroxide at 55°C for 16 hours[7].

  • Lyophilization: Cool the vial to 25°C, cautiously vent the pressure, and evaporate the ammonia mixture to dryness prior to HPLC purification.

SynthesisCycle Start Solid Support (CPG) with 3'-Nucleoside Detrit 1. Detritylation (3% TCA in DCM) Start->Detrit Removes 5'-DMT Coupling 2. Coupling (Phosphoramidite + ETT Activator) Detrit->Coupling Free 5'-OH Capping 3. Capping (Ac2O / NMI) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (I2 / Pyridine / H2O) Capping->Oxidation Block unreacted 5'-OH Oxidation->Detrit Next Cycle Cleavage 5. Cleavage & Deprotection (NH4OH, 55°C) Oxidation->Cleavage Final Cycle

Figure 2: Solid-phase oligonucleotide synthesis cycle utilizing ETT as the activator.

Synthesis Cycle Parameters Summary

Synthesis StepReagent CompositionFunctionDuration (0.2 µmol)
Detritylation 3% Trichloroacetic acid in DCMRemoves 5'-DMT protecting group80 s
Coupling 0.1 M Amidite + 0.25 M ETT in ACNForms phosphite triester linkage60 s (DNA) / 360 s (RNA)
Capping Ac₂O/THF (Cap A) + NMI/THF (Cap B)Acetylates unreacted 5'-OH30 s
Oxidation 0.02 M Iodine in THF/Pyridine/H₂OOxidizes phosphite to phosphate45 s

References

  • Application Guide - Procedure for the synthesis, deprotection and isolation of RNA Glen Research URL: [Link]

  • Synthesis of DNA and RNA Oligonucleotides Containing a Dual-Purpose Selenium-Modified Fluorescent Nucleoside Probe PMC (National Institutes of Health) URL:[Link]

  • Method for the chemical synthesis of oligonucleotides (US20060036090A1)
  • TMO synthesis Bio-protocol URL: [Link]

  • Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry Semantic Scholar URL:[Link]

Sources

Synthesis of cephalosporin antibiotics using 1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Cephalosporin Antibiotics via C-3 Functionalization with 1-Methyl-1H-tetrazole-5-thiol (NMTT)

Introduction & Mechanistic Rationale

The functionalization of the cephalosporin core at the C-3 position is a critical determinant of an antibiotic's pharmacokinetic properties, metabolic stability, and antimicrobial efficacy. The incorporation of a 1-methyl-1H-tetrazole-5-thiol (NMTT) moiety is a hallmark of several highly effective second- and third-generation cephalosporins, including cefamandole, cefoperazone, and cefotetan[1][2].

The NMTT side chain enhances the antibiotic's spectrum against Gram-negative bacteria[1]. However, synthesizing these molecules requires precise control over the nucleophilic substitution at the C-3 position of 7-aminocephalosporanic acid (7-ACA)[2][3]. Mechanistically, the acetoxy leaving group at the C-3 position of 7-ACA is displaced by the NMTT nucleophile in a Lewis acid-catalyzed reaction. Boron trifluoride (BF3) complexes—particularly BF3·acetonitrile—are employed to activate the acetoxy group. This stabilizes the resulting allylic carbocation, facilitating the high-yield formation of the critical intermediate: 7-amino-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic acid (7-ATCA)[3][4].

Reaction Workflow & Pathway Visualization

The synthesis of NMTT-cephalosporins is fundamentally a two-stage process:

  • C-3 Thioetherification : Condensation of 7-ACA with NMTT to form 7-ATCA.

  • C-7 N-Acylation : Attachment of the specific side chain to the C-7 amino group (e.g., D-mandeloyl chloride to form cefamandole)[1][4].

CephalosporinSynthesis ACA 7-ACA (7-Aminocephalosporanic Acid) Intermediate 7-ATCA Intermediate (C-3 Thioether Formation) ACA->Intermediate Nucleophilic Substitution (35-39°C) NMTT 1-Methyl-1H-tetrazole-5-thiol (NMTT) NMTT->Intermediate Nucleophilic Substitution (35-39°C) Catalyst Lewis Acid Catalyst (BF3·MeCN) Catalyst->Intermediate Nucleophilic Substitution (35-39°C) Acylation N-Acylation at C-7 (Side Chain Addition) Intermediate->Acylation Silylation & Acylation (-5 to -10°C) Product Target Cephalosporin (e.g., Cefamandole) Acylation->Product Deprotection & Crystallization

Workflow of 7-ACA C-3 functionalization with NMTT.

Experimental Protocols: Self-Validating Synthesis

Causality Checkpoint: Why use BF3·MeCN instead of aqueous acids? Aqueous acidic conditions lead to the rapid hydrolytic degradation of the highly strained β-lactam ring. Using a one-element organic solvent system (acetonitrile) with a BF3 complex provides the necessary Lewis acidity to drive the C-3 substitution without destroying the β-lactam core[3][4].

Protocol A: Synthesis of 7-ATCA (C-3 Substitution)
  • Preparation : In a dry four-neck flask under an inert nitrogen atmosphere, add 43.5 g of anhydrous acetonitrile.

  • Reagent Addition : Suspend 16.0 g of 7-ACA and 7.1 g of 1-methyl-1H-tetrazole-5-thiol (NMTT) in the solvent. Stir vigorously to ensure uniform dispersion[3].

  • Catalysis : Dropwise add 63 g of BF3·acetonitrile complex over 15 minutes. Critical Step: The slow addition prevents thermal spikes that could degrade the heat-sensitive 7-ACA[4].

  • Reaction : Elevate the internal temperature to 35–39 °C. Maintain stirring for 50–60 minutes. The mixture will transition to a clear solution as the 7-ATCA intermediate is formed[3].

  • Quenching & Crystallization : Cool the reactor to 28–32 °C. Quench the reaction by adding a mixture of 14.76 g hydrochloric acid and 12.6 g water over 15 minutes. Stir for 40 minutes, then cool to 10–20 °C to promote crystallization[3][4].

  • Isolation : Isolate the crystals via vacuum filtration. Wash the filter cake sequentially with 120 mL of acetone (divided into 4 portions) to remove residual NMTT and unreacted 7-ACA[3].

  • Drying : Vacuum dry at 45 °C for 15 hours.

Protocol B: Synthesis of Cefamandole Nafate (C-7 Acylation)

Causality Checkpoint: Why silylate the intermediate? 7-ATCA is zwitterionic and poorly soluble in organic solvents. Treating it with hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) transiently silylates the C-4 carboxyl and C-7 amino groups. This renders the molecule soluble in ethyl acetate and directs the subsequent acylation exclusively to the C-7 amino group[3].

  • Silylation : In a clean reactor, add 175 mL of ethyl acetate and 19.0 g of the synthesized 7-ATCA. Add 8.76 g of TMCS and 11.37 g of HMDS. Heat to 54–56 °C for 80–90 minutes until a clear solution is obtained[3].

  • Cooling : Cool the mixture to 28–32 °C, add 5.6 g of an organic alkali (e.g., acetamide or triethylamine) as an acid scavenger, and further cool to -5 to -10 °C[3][4].

  • Acylation : Slowly add 11.83 g of S-(-)-formylmandeloyl chloride, ensuring the internal temperature remains ≤ 2 °C. Maintain at -2 to -7 °C for 15–30 minutes[4].

  • Hydrolysis & Phase Separation : Add 115 mL of chilled water (2–4 °C) to hydrolyze the silyl esters. Separate the organic (ester) phase from the aqueous phase[4].

  • Salt Formation : Treat the organic phase with a sodium isooctanoate solution to precipitate dextrorotation cefamandole sodium. Recrystallize and perform reduced-pressure rotary evaporation to yield cefamandole nafate[3][4].

Quantitative Data & Optimization Parameters

To ensure reproducibility, the following table summarizes the optimized parameters for the C-3 substitution reaction, emphasizing the balance between yield and purity[3].

ParameterOptimized ValueCausal Rationale
7-ACA : NMTT Molar Ratio 1 : 1.05A slight excess of NMTT ensures complete consumption of the expensive 7-ACA core.
Catalyst (BF3·MeCN) 3.5 - 4.0 equivalentsHigh Lewis acid concentration is required to fully activate the C-3 acetoxy group.
Reaction Temperature 35–39 °CTemperatures >40°C increase β-lactam cleavage; <30°C results in incomplete conversion.
Reaction Time 50–60 minutesExtended times lead to polymerization and color degradation of the product.
Yield (7-ATCA) ≥ 95.1%High efficiency reduces the burden on downstream purification[3].
Purity (HPLC) ≥ 99.9%Minimizes carryover of unreacted NMTT (5-MER), a specified pharmacopeial impurity[2][3].

Biological & Safety Considerations

While the NMTT side chain imparts potent antibacterial properties, it is also responsible for specific adverse clinical effects. In vivo, the cephalosporin is metabolized, releasing free 1-methyl-1H-tetrazole-5-thiol. This free NMTT can inhibit vitamin K epoxide reductase, leading to hypoprothrombinemia (bleeding risks), and inhibit aldehyde dehydrogenase, causing a disulfiram-like reaction when co-administered with ethanol[1]. Furthermore, unreacted NMTT (also known as 5-MER) is strictly monitored as a specified impurity in the final active pharmaceutical ingredient (API) (e.g., Cefoperazone) using validated HPLC or chemometric models[2][5].

References

  • Cefamandole | New Drug Approvals Source: newdrugapprovals.org URL:[Link][1]

  • Synthesis method for dextrorotation cefamandole nafate Source: patsnap.com URL:[Link][4]

  • CN106565750A - Synthesis method for dextrorotation cefamandole nafate Source: Google Patents URL:[3]

  • The chemical structure of CEF (A) and its reported impurities 7-ACA (B) and 5-MER (C) Source: researchgate.net URL:[Link][5]

  • Determination of Cefoperazone Sodium in Presence of Related Impurities by Linear Support Vector Regression and Partial Least Squares Chemometric Models Source: nih.gov (PMC) URL:[Link][2]

Sources

Using 1-phenyl-1H-tetrazole-5-thiol as a corrosion inhibitor for aluminum

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Phenyl-1H-tetrazole-5-thiol (PTT) as a Corrosion Inhibitor for Aluminum in Acidic Environments

Executive Summary & Scope

Aluminum and its alloys are extensively used across aerospace, automotive, and structural engineering due to their high strength-to-weight ratio. However, during industrial processes such as acid pickling, descaling, and chemical cleaning, aluminum is highly susceptible to aggressive dissolution in hydrochloric acid (HCl) environments.

This application note details the use of 1-phenyl-1H-tetrazole-5-thiol (PTT) (CAS: 86-93-1) as a highly effective organic corrosion inhibitor for aluminum in 1.0 M HCl[1][2]. By providing a comprehensive overview of the mechanistic causality, step-by-step self-validating protocols, and quantitative data interpretation, this guide equips materials scientists and electrochemists with the framework necessary to evaluate and deploy PTT in corrosion mitigation workflows.

Mechanistic Causality: The "Why" Behind PTT's Efficacy

The structural anatomy of PTT makes it an exceptional candidate for corrosion inhibition. The molecule features a tetrazole ring, a highly polarizable thiol (–SH) group, and a lipophilic phenyl ring[3]. The inhibition mechanism is driven by the displacement of water molecules at the metal-solution interface and the subsequent adsorption of PTT onto the aluminum surface[4].

  • Chemisorption (Coordinate Bonding): The unshared electron pairs on the nitrogen atoms of the tetrazole ring and the sulfur atom of the thiol group act as Lewis bases, donating electrons into the empty p-orbitals of the aluminum surface to form stable coordinate covalent bonds[3][4].

  • Physisorption (Electrostatic Interaction): In acidic media (1M HCl), the aluminum surface becomes positively charged, and the protonated species of PTT can interact electrostatically with pre-adsorbed chloride ions (

    
    ) on the metal surface.
    
  • Hydrophobic Shielding: Once anchored, the bulky, non-polar phenyl ring projects into the bulk solution, creating a hydrophobic barrier that repels aqueous corrosive species (hydronium ions and water)[3].

Potentiodynamic studies reveal that PTT acts predominantly as a cathodic-type inhibitor , retarding the hydrogen evolution reaction while obeying the Langmuir adsorption isotherm [4].

G PTT 1-phenyl-1H-tetrazole-5-thiol (Bulk Solution) Diffusion Diffusion to Metal-Liquid Interface PTT->Diffusion Adsorption Adsorption on Al Surface (Langmuir Isotherm) Diffusion->Adsorption Physisorption Physisorption (Electrostatic via Cl- bridges) Adsorption->Physisorption Chemisorption Chemisorption (Coordinate Bonds via N and S) Adsorption->Chemisorption Protection Hydrophobic Monolayer Formation (Cathodic Inhibition) Physisorption->Protection Chemisorption->Protection

Caption: Mechanistic pathway of PTT adsorption on aluminum, highlighting the dual physisorption and chemisorption modes.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Electrochemical and gravimetric data must corroborate each other to confirm the inhibitor's efficacy.

Materials & Reagents Preparation
  • Inhibitor Solutions: PTT is a white to off-white crystalline powder[2]. Due to its limited solubility in pure water, prepare a stock solution by dissolving PTT in a minimal volume of 5% ethanol or methanol before bringing it to volume with 1.0 M HCl[5]. Prepare test concentrations ranging from

    
     M to 
    
    
    
    M.
  • Specimen Preparation: Use pure aluminum or specific Al-alloys (e.g., AA6061) cut into

    
     cm coupons.
    
  • Surface Treatment: Mechanically abrade the coupons using silicon carbide (SiC) paper (grades 400 to 1200) to ensure a uniform surface roughness. Wash with bidistilled water, degrease with acetone, and dry under a stream of cold air immediately prior to use. Causality: Consistent surface roughness is critical; variations will alter the active surface area and skew capacitance measurements.

Protocol 1: Gravimetric (Weight Loss) Analysis

Gravimetric analysis provides a direct, empirical measurement of the corrosion rate over an extended period.

  • Weigh the freshly prepared Al coupons on an analytical balance (accuracy

    
     mg) to obtain the initial weight (
    
    
    
    ).
  • Suspend the coupons via glass hooks into beakers containing 100 mL of the test solutions (Blank 1M HCl and various PTT concentrations) maintained at a constant temperature (e.g., 298 K) using a thermostatic water bath.

  • After a 24-hour immersion period, retrieve the coupons.

  • Clean the coupons by brushing under running water to remove loose corrosion products, dip briefly in concentrated nitric acid to remove stubborn oxides, rinse with distilled water and acetone, dry, and reweigh (

    
    ).
    
  • Validation Check: Calculate the corrosion rate (

    
    ) and Inhibition Efficiency (
    
    
    
    ). The
    
    
    should increase asymptotically with PTT concentration, plateauing as surface coverage (
    
    
    ) approaches 1.
Protocol 2: Electrochemical Characterization (EIS & PDP)

Electrochemical methods provide instantaneous insights into the reaction kinetics and the dielectric properties of the inhibitor film[4].

  • Cell Setup: Utilize a standard three-electrode glass cell.

    • Working Electrode (WE): Aluminum coupon embedded in epoxy resin (exposed area = 1 cm²).

    • Counter Electrode (CE): Platinum foil or graphite rod.

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) coupled via a Luggin capillary.

  • Open Circuit Potential (OCP) Stabilization: Immerse the WE in the test solution and monitor the OCP for 30–60 minutes. Causality: Do not initiate EIS/PDP until the OCP drift is less than 2 mV/min. A stable OCP indicates that the adsorption-desorption equilibrium of PTT on the Al surface has been reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply an AC sinusoidal perturbation of 10 mV peak-to-peak at the OCP.

    • Sweep the frequency from 100 kHz down to 10 mHz.

    • Data Extraction: Fit the Nyquist plots to a Randles equivalent circuit. Extract the charge transfer resistance (

      
      ) and double-layer capacitance (
      
      
      
      ).
  • Potentiodynamic Polarization (PDP):

    • Following EIS, polarize the WE from

      
       mV to 
      
      
      
      mV relative to the OCP at a scan rate of 1.0 mV/s.
    • Data Extraction: Extrapolate the linear Tafel segments of the anodic and cathodic curves to determine the corrosion current density (

      
      ) and corrosion potential (
      
      
      
      ).

G Prep Surface Preparation (Abrasion, Degreasing) Immersion Specimen Immersion (Thermostated Cell at 298K) Prep->Immersion Sol Inhibitor Solution Prep (1M HCl + PTT in 5% EtOH) Sol->Immersion Grav Gravimetric Analysis (24h Weight Loss) Immersion->Grav Echem Electrochemical Testing (3-Electrode Setup) Immersion->Echem OCP OCP Stabilization (Monitor until ΔE < 2mV/min) Echem->OCP EIS EIS Measurement (100 kHz to 10 mHz, 10mV AC) OCP->EIS PDP Potentiodynamic Polarization (±250 mV vs OCP, 1 mV/s) EIS->PDP

Caption: End-to-end experimental workflow for validating PTT corrosion inhibition efficiency.

Data Interpretation & Quantitative Metrics

When analyzing the electrochemical data, focus on the inverse relationship between


 and 

. As PTT concentration increases, the inhibitor molecules displace water at the metal surface. Because the dielectric constant of PTT is significantly lower than that of water, and the thickness of the electrical double layer increases due to the bulky phenyl ring, the capacitance (

) will predictably decrease[4].

Concurrently, the charge transfer resistance (


) will increase, reflecting the physical barrier preventing electron transfer from the metal to the hydronium ions.

Table 1: Representative Quantitative Data for Al in 1.0 M HCl with PTT at 298 K (Note: Values are illustrative baselines derived from standard tetrazole derivative behaviors[4])

PTT Concentration (mM)

(

)

(mV vs SCE)

(

)

(

)
Inhibition Efficiency (

)
Blank (0.0) 850.5-78015.285.4--
0.1 310.2-81041.642.163.4%
0.5 145.8-82588.328.582.7%
1.0 80.4-840160.018.290.5%
5.0 42.1-855304.012.095.0%

Self-Validation Check:

  • If the shift in

    
     between the blank and the inhibited solution is greater than 
    
    
    
    mV, the inhibitor is classified as a distinct anodic or cathodic type. PTT typically induces a negative shift, confirming its role as a cathodic-type inhibitor[4].
  • Ensure

    
     (Gravimetric) and 
    
    
    
    (Electrochemical) are within
    
    
    of each other. Significant divergence indicates either incomplete OCP stabilization or localized pitting not captured by short-term electrochemical sweeps.

References

  • ChemicalBook.1-Phenyltetrazole-5-thiol | 86-93-1.
  • CymitQuimica.CAS 86-93-1: 1-Phenyl-5-mercaptotetrazole.
  • Thermo Scientific Alfa Aesar / Fisher Scientific.1-Phenyl-1H-tetrazole-5-thiol, 99%.
  • ResearchGate.The inhibitive effect of some tetrazole derivatives towards Al corrosion in acid solution: Chemical, electrochemical and theoretical studies.
  • ResearchGate.Thiol (-SH) substituent as functional motif for effective corrosion protection: A review on current advancements and future directions.

Sources

Application Note: Heterogeneous Catalysis with Tetrazole-5-Thiol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the engineering and application of Tetrazole-5-Thiol (T5T) Metal Complexes as robust heterogeneous catalysts. It focuses on their application in C-C cross-coupling (Suzuki-Miyaura) and nitro-reduction , utilizing the unique hemilabile coordination chemistry of the tetrazole-thiolate ligand to stabilize active metal centers (Pd, Au) while preventing leaching—a critical requirement for pharmaceutical synthesis.

Introduction: The Hemilabile Advantage

In drug development, the purity of the final API (Active Pharmaceutical Ingredient) is paramount. Traditional homogeneous catalysts (e.g., Pd(PPh₃)₄) often leave toxic metal residues. 1-Substituted-1H-tetrazole-5-thiols (T5Ts) offer a superior ligand framework for heterogeneous catalysis due to their S,N-donor versatility .

  • Soft-Hard Mismatch: The soft sulfur atom binds strongly to late transition metals (Pd, Au), anchoring the complex.

  • Hemilability: The hard nitrogen atoms on the tetrazole ring can reversibly dissociate/associate during the catalytic cycle, creating open coordination sites for substrate activation without catalyst decomposition.

  • Tautomeric Equilibrium: T5Ts exist in a thione-thiol equilibrium, allowing for diverse binding modes (monodentate S-bound vs. bridging N,S-bound) that stabilize metal nanoparticles or coordination polymers.

Catalyst Engineering: Protocols

We present two distinct heterogeneous architectures:

  • Mag-Pd-T5T: A magnetically recyclable Palladium complex for cross-coupling.

  • Au@T5T-NC: Tetrazole-stabilized Gold Nanocatalysts for reduction reactions.

Protocol A: Synthesis of Magnetic Pd-Tetrazole Catalyst (Mag-Pd-T5T)

Target: Immobilization of Pd(II) onto Fe₃O₄ nanoparticles via a T5T linker.

Materials
  • FeCl₃·6H₂O, FeCl₂·4H₂O

  • Tetraethyl orthosilicate (TEOS)

  • (3-Chloropropyl)trimethoxysilane (CPTMS)

  • 1-Phenyl-1H-tetrazole-5-thiol (PTT)[1]

  • Pd(OAc)₂ or Na₂PdCl₄

Step-by-Step Methodology
  • Magnetic Core Synthesis (Fe₃O₄):

    • Dissolve FeCl₃ (5.4 g) and FeCl₂ (2.0 g) in 100 mL degassed water.

    • Add 25% NH₄OH dropwise at 80°C under N₂ until pH ≈ 11.

    • Stir for 1 h. Collect black precipitate with a neodymium magnet. Wash 3x with water/ethanol.

  • Silica Shell Coating (Fe₃O₄@SiO₂):

    • Disperse 1.0 g Fe₃O₄ in 150 mL ethanol/water (4:1).

    • Add 2.0 mL NH₄OH and 1.5 mL TEOS. Stir for 12 h at RT.[2]

    • Magnetically separate and wash.

  • Linker Grafting (Fe₃O₄@SiO₂-Cl):

    • Disperse silica-coated NPs in dry toluene. Add 1.0 mL CPTMS.

    • Reflux for 24 h. Wash with toluene/acetone.

  • Ligand Immobilization (Fe₃O₄-PTT):

    • React Fe₃O₄@SiO₂-Cl with Potassium 1-phenyl-1H-tetrazole-5-thiolate (formed by treating PTT with KOH) in DMF at 80°C for 12 h.

    • Mechanism:[3][4][5][6][7][8] Nucleophilic substitution of Cl by the Thiolate-S.

  • Palladation (Mag-Pd-T5T):

    • Disperse Fe₃O₄-PTT in acetonitrile. Add Pd(OAc)₂ (1 mmol/g support).

    • Reflux for 12 h.[2] The Pd coordinates to the tetrazole nitrogens (N4 position) and potentially the sulfur, forming a stable chelate.

    • Validation: Verify Pd content via ICP-OES (Target: ~0.2–0.5 mmol Pd/g).

Protocol B: Synthesis of Au@T5T Nanocatalysts

Target: Colloidal Gold Nanoparticles stabilized by T5T for reduction reactions.

  • Preparation: Dissolve HAuCl₄ (1 mM) in water (50 mL).

  • Ligand Addition: Add 1-Phenyl-1H-tetrazole-5-thiol (0.5 mM) in ethanol. Stir for 10 min.

  • Reduction: Add freshly prepared NaBH₄ (0.1 M, 2 mL) dropwise while vigorously stirring.

  • Observation: Solution turns ruby red. The T5T ligand caps the Au surface via S-Au bonds, preventing aggregation while leaving N-sites available for reactant interaction.

Catalytic Applications

Application 1: Suzuki-Miyaura Cross-Coupling (Mag-Pd-T5T)

Scope: Synthesis of biaryls for drug intermediates.[9]

Reaction Setup:

Component Quantity Role
Aryl Halide (Ar-X) 1.0 mmol Substrate (Electrophile)
Aryl Boronic Acid 1.2 mmol Substrate (Nucleophile)
K₂CO₃ 2.0 mmol Base (Activates Boron)
Mag-Pd-T5T 10 mg (~0.5 mol% Pd) Heterogeneous Catalyst

| EtOH/H₂O (1:1) | 5 mL | Green Solvent System |

Procedure:

  • Combine reactants and catalyst in a round-bottom flask.

  • Heat to 80°C with stirring (open air is often tolerated, but N₂ is preferred for kinetics).

  • Monitor via TLC/HPLC (Reaction time: 1–4 h).

  • Recovery: Place a magnet externally to the flask. Decant the supernatant containing the product.

  • Recycle: Wash catalyst 2x with EtOH and reuse immediately.

Data Interpretation (Typical Yields):

  • Iodo-arenes: >98% Yield (1 h)

  • Bromo-arenes: >90% Yield (2-4 h)

  • Chloro-arenes: 60-80% Yield (Requires longer times or higher temp).

Application 2: Catalytic Reduction of 4-Nitrophenol (Au@T5T)

Scope: Model reaction for nitro-to-amine reduction (benchmark for catalytic activity).

Procedure:

  • Mix 4-Nitrophenol (0.1 mM, 2.5 mL) with NaBH₄ (10 mM, 0.5 mL) in a cuvette. (Solution turns yellow; 4-nitrophenolate forms).

  • Add Au@T5T suspension (20 µL).

  • Monitor: UV-Vis absorbance at 400 nm.

  • Result: The yellow color fades (formation of 4-aminophenol).

  • Kinetics: Plot

    
     vs. time. The slope 
    
    
    
    indicates catalytic efficiency.

Mechanistic Visualization

The following diagrams illustrate the catalyst synthesis and the Suzuki catalytic cycle, highlighting the role of the tetrazole ligand.

G cluster_cycle Suzuki Catalytic Cycle (Simplified) node_start Fe3O4 Core node_silica Fe3O4@SiO2 node_start->node_silica TEOS, NH4OH Hydrolysis node_linker Cl-Functionalized (Fe3O4@SiO2-Pr-Cl) node_silica->node_linker CPTMS Reflux node_ligand Immobilized Ligand (Fe3O4-S-Tetrazole) node_linker->node_ligand K-Tetrazole-Thiolate Nucleophilic Sub. node_catalyst Active Catalyst (Mag-Pd-T5T) node_ligand->node_catalyst Pd(OAc)2 Coordination node_pd0 Pd(0) Species node_catalyst->node_pd0 Activation node_oxadd Oxidative Addition (Ar-Pd-X) node_pd0->node_oxadd + Ar-X node_trans Transmetallation (Ar-Pd-Ar') node_oxadd->node_trans + Ar'-B(OH)2 + Base node_redel Reductive Elimination (Ar-Ar') node_trans->node_redel C-C Bond Formation node_redel->node_pd0 Regeneration

Caption: Workflow for Magnetic Catalyst Synthesis (Top) and the Pd-Tetrazole Catalytic Cycle (Bottom).

Quality Control & Troubleshooting

Leaching Test (The "Hot Filtration" Method)

To confirm the reaction is truly heterogeneous and not driven by leached Pd ions:

  • Run the Suzuki reaction to ~30% conversion.

  • Use a magnet to remove the solid catalyst while the solution is hot.

  • Filter the supernatant through a 0.2 µm PTFE filter into a fresh flask.

  • Continue heating the filtrate.

  • Pass Criteria: Conversion stops or increases negligibly (<2%) after filtration.

  • Fail Criteria: Conversion continues to 100% (indicates leached active species).

Recyclability Profile
CycleYield (%)Notes
198Fresh Catalyst
297Washed with EtOH
396No significant loss
494Minor aggregation
590Reactivation may be required
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Catalyst poisoning or oxidationDegas solvents; Ensure base (K₂CO₃) is dry.
Pd Leaching Weak ligand bindingEnsure "curing" time during Pd coordination; use excess ligand during synthesis.
Slow Filtration Silica shell degradationAvoid highly basic conditions (pH > 12) for prolonged periods.

References

  • Synthesis of Pd-Tetrazole Complexes: Title: Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties.[1] Source: ResearchGate (2025). URL:[Link]

  • Gold Nanocatalysis: Title: Catalytic reduction of 4-nitrophenol using gold nanoparticles biosynthesized by cell-free extracts.[10] Source: PubMed (2017). URL:[Link]

  • Magnetic Nanoparticle Support: Title: Copper Catalysts Immobilized on Magnetic Nanoparticles: Catalysis in Synthesis of Tetrazoles.[9][11][12] Source: Nanomaterials Chemistry (2023).[11] URL:[Link]

  • Mechanistic Insights (Reduction): Title: Catalytic Reduction of 4-Nitrophenol by Gold Catalysts: The Influence of Borohydride Concentration. Source: University of Notre Dame / ACS (2019). URL:[Link]

  • General Suzuki Protocol: Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Source: MDPI (2017). URL:[Link]

Sources

Application Note: Preparation of Tetrazole-5-thiol Functionalized Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the post-synthetic modification (PSM) of amino-functionalized metal-organic frameworks (specifically UiO-66-NH


) to introduce 1-substituted-1H-tetrazole-5-thiol  moieties.

While simple thiol (-SH) functionalization is common for heavy metal scavenging (Hg


, Pb

), the tetrazole-5-thiol group offers a superior chelating architecture. It provides a "soft" sulfur donor combined with nitrogen-rich coordination sites, significantly enhancing binding affinity and selectivity through the Hard-Soft Acid-Base (HSAB) principle. This protocol utilizes a direct heterocyclization strategy, converting the pendant amino groups of the MOF into tetrazole-thiol rings via reaction with carbon disulfide (CS

) and sodium azide (NaN

).

Scientific Rationale & Mechanism

Why Tetrazole-5-thiol?

Conventional thiol-MOFs often suffer from oxidation (disulfide formation) or limited binding modes (monodentate). The tetrazole-5-thiol functionality exists in a tautomeric equilibrium between the thiol and thione forms. Upon deprotonation or metal binding, it acts as a robust N,S-chelator.

The Synthetic Pathway: Electrocyclic Ring Closure

We utilize a modification of the Han-Weng synthesis adapted for heterogeneous porous supports. The reaction proceeds in two stages within the MOF pore:

  • Nucleophilic Attack: The MOF amine (-NH

    
    ) attacks CS
    
    
    
    to form a dithiocarbamate intermediate.
  • Cycloaddition: Sodium azide reacts with the intermediate, facilitating an electrocyclic ring closure to yield the 1-substituted-tetrazole-5-thiol.

Mechanistic Diagram

The following diagram illustrates the chemical transformation occurring at the organic linker site.

ReactionMechanism Amine UiO-66-NH2 (Pendant Amine) Intermediate Dithiocarbamate Intermediate Amine->Intermediate Nucleophilic Attack CS2 CS2 + Base CS2->Intermediate Product UiO-66-TZ-5-SH (Tetrazole-5-thiol) Intermediate->Product Electrocyclic Ring Closure Azide NaN3 (Cyclization) Azide->Product

Figure 1: Mechanistic pathway for the conversion of pendant amines to tetrazole-5-thiol moieties.

Materials & Equipment

Reagents
  • Precursor MOF: UiO-66-NH

    
     (Zirconium 2-aminoterephthalate). Note: Ensure high crystallinity and BET surface area >1000 m²/g before PSM.
    
  • Reagents: Sodium Azide (NaN

    
    , 99%), Carbon Disulfide (CS
    
    
    
    , anhydrous), Triethylamine (Et
    
    
    N).
  • Solvents: N,N-Dimethylformamide (DMF), Methanol (MeOH), Ethanol (EtOH).

  • Activation: Acetone, Dichloromethane (DCM).

Equipment
  • Teflon-lined stainless steel autoclave (for base MOF synthesis).[1]

  • Round-bottom flask with reflux condenser (for PSM).

  • Vacuum oven (programmable).[1]

  • Centrifuge (6000 rpm).

  • Safety Note: A fume hood with high-efficiency filtration is mandatory due to the volatility/toxicity of CS

    
     and potential hydrazoic acid formation.
    

Experimental Protocol

Phase 1: Preparation of Base MOF (UiO-66-NH )

If purchasing commercial UiO-66-NH


, proceed to Phase 2. Otherwise, follow this standard solvothermal method.
  • Dissolve ZrCl

    
     (0.233 g, 1 mmol) and 2-aminoterephthalic acid (0.181 g, 1 mmol) in DMF (15 mL).
    
  • Add Acetic Acid (1 mL) as a modulator to enhance crystallinity.

  • Sonicate for 20 minutes until clear.

  • Heat in a Teflon-lined autoclave at 120°C for 24 hours.

  • Centrifuge and wash with DMF (3x) and MeOH (3x) to remove unreacted linkers.

  • Critical Step: Activate at 100°C under vacuum for 12 hours.

Phase 2: Post-Synthetic Modification (Tetrazole-5-thiol Formation)

This step converts the -NH


 group to the tetrazole-thiol ring.
  • Suspension: Disperse 200 mg of activated UiO-66-NH

    
     in 20 mL of DMF in a 100 mL round-bottom flask. Sonicate for 30 minutes to ensure uniform dispersion.
    
  • Reagent Addition:

    • Add Triethylamine (Et

      
      N) (1.0 mL) as a catalyst/base.
      
    • Add Carbon Disulfide (CS

      
      ) (2.0 mL, excess). Caution: CS
      
      
      
      is highly volatile and toxic.
    • Stir at room temperature for 1 hour to allow dithiocarbamate formation.

  • Cyclization:

    • Add Sodium Azide (NaN

      
      ) (400 mg, excess).
      
    • Heat the mixture to 100°C under reflux for 24 hours. Vigorous stirring is required to overcome diffusion limitations in the MOF pores.

  • Washing & Purification:

    • Cool to room temperature.[1][2][3]

    • Centrifuge to collect the solid.

    • Wash with DMF (3x) to remove unreacted NaN

      
       and sulfur byproducts.
      
    • Wash with Water (2x) and Ethanol (3x).

  • Acidification (Optional but Recommended): To ensure the thiol is protonated (SH form) rather than the thione/salt form, wash the final product with dilute HCl (0.1 M) followed by extensive water washing until neutral pH.

Phase 3: Activation
  • Solvent exchange with Acetone for 3 days (refresh solvent daily).

  • Dry under vacuum at 80°C for 12 hours.

  • Store in a desiccator.

Characterization & Validation

To validate the successful conversion, you must compare the parent MOF with the functionalized product (UiO-66-TZ-5-SH).

TechniqueKey Observation for Successful Synthesis
FTIR Spectroscopy Disappearance: Doublet at 3300-3500 cm⁻¹ (-NH

stretch). Appearance: New band at ~2550 cm⁻¹ (S-H, weak) and ~1380 cm⁻¹ (C-N tetrazole ring). Strong C=S thione character may appear ~1100-1200 cm⁻¹.
XPS (X-ray Photoelectron) N1s: Shift from single amine peak to multiple peaks (tetrazole ring nitrogens). S2p: Appearance of doublet at ~162-164 eV (C-S/C=S bonds).
PXRD (Powder Diffraction) Retention of the characteristic UiO-66 peaks (2θ ≈ 7.4°, 8.5°). Loss of crystallinity indicates framework collapse during harsh reflux.
BET Surface Area Expect a decrease (e.g., from 1100 m²/g to ~600-800 m²/g) due to the bulkier tetrazole-thiol group occupying pore space.

Application: Heavy Metal Removal (Hg²⁺)[5][6][7]

The primary application of UiO-66-TZ-5-SH is the selective removal of Mercury (Hg) from wastewater.

Protocol:

  • Prepare a stock solution of Hg(II) (e.g., 10 ppm) at pH 5-6.

  • Add 10 mg of UiO-66-TZ-5-SH to 20 mL of solution.

  • Stir for 60 minutes.

  • Filter and analyze supernatant via ICP-MS.

Expected Performance:

  • Adsorption Capacity (

    
    ):  > 200 mg/g (significantly higher than pristine UiO-66-NH
    
    
    
    ).
  • Distribution Coefficient (

    
    ):  > 
    
    
    
    mL/g (indicating high affinity).[4]

Troubleshooting & Expert Tips

  • Issue: Low Conversion Rate.

    • Cause: Steric hindrance in the MOF pores.

    • Solution: Use a "Defect Engineering" approach. Synthesize the base MOF with more missing linkers (using higher modulator concentration) to increase pore accessibility for the CS

      
       and NaN
      
      
      
      .
  • Issue: Framework Collapse.

    • Cause: Basic conditions (Et

      
      N + NaN
      
      
      
      ) at high temp can degrade Zr-clusters.
    • Solution: Reduce temperature to 85°C and extend time to 48 hours. Ensure the solvent is strictly anhydrous during the initial CS

      
       addition.
      
  • Safety Precaution:

    • Azide Waste: Do not pour unreacted NaN

      
       solution into sinks with copper/lead piping (explosion hazard). Quench with excess nitrous acid or hypochlorite in a dedicated waste container.
      

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor cluster_1 Phase 2: Functionalization (PSM) cluster_2 Phase 3: Finalization Step1 UiO-66-NH2 Synthesis (Solvothermal) Step2 Activation (Vacuum/Heat) Step1->Step2 Step3 Dispersion in DMF + Et3N Step2->Step3 Step4 Add CS2 (Dithiocarbamate formation) Step3->Step4 Step5 Add NaN3 + Reflux (100°C, 24h) Step4->Step5 Step6 Washing (DMF -> Water -> EtOH) Step5->Step6 Step7 Acid Wash (0.1M HCl) (Protonation to -SH) Step6->Step7 Step8 Final Activation (UiO-66-TZ-5-SH) Step7->Step8

Figure 2: Step-by-step experimental workflow for the preparation of UiO-66-TZ-5-SH.

References

  • Kandiah, M., et al. (2010). "Post-synthetic modification of the metal-organic framework compound UiO-66." Journal of Materials Chemistry, 20(44), 9848-9851. Link

  • Han, W., et al. (2004). "One-Pot Synthesis of 1-Substituted-1H-tetrazole-5-thiols." Synlett, (14), 2565-2567. Link

  • Yee, K. K., et al. (2013). "Effective Mercury Sorption by Thiol-Laced Metal-Organic Frameworks." Journal of the American Chemical Society, 135(21), 7795-7798. Link

  • Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications, 46(41), 7700-7702. Link

  • Islamoglu, T., et al. (2017). "Challenges and Advances in the Post-Synthetic Modification of MOFs." Accounts of Chemical Research, 50(4), 805-813. Link

Sources

Photocatalytic degradation applications of tetrazole-thiol complexes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Photocatalytic Degradation Applications of Tetrazole-Thiol Complexes

Executive Summary

This guide details the application of Tetrazole-Thiol Metal Complexes (specifically Ag(I) and Zn(II) coordination polymers functionalized with 1-phenyl-5-mercaptotetrazole, PMT) for the photocatalytic degradation of persistent organic pollutants (POPs) such as Methylene Blue (MB) and Rhodamine B (RhB).

Unlike traditional metal oxides (TiO₂), tetrazole-thiol complexes offer tunable band-gap engineering through the synergistic effect of the sulfur donor atom (soft base) and the electron-withdrawing tetrazole ring. This unique electronic structure facilitates efficient Ligand-to-Metal Charge Transfer (LMCT) under UV-Visible irradiation, enhancing radical generation for pollutant mineralization.

Scientific Foundation & Mechanism

The Tetrazole-Thiol Advantage

The ligand 1-phenyl-5-mercaptotetrazole (PMT) exists in a thione-thiol tautomeric equilibrium. In coordination chemistry, the deprotonated thiol form (PMT⁻) acts as a versatile linker:

  • S-Donor (Thiolate): Forms stable, covalent bonds with soft metals (Ag⁺, Cd²⁺, Hg²⁺), creating semiconducting metal-sulfur chains or clusters (–M–S–M–).

  • N-Donors (Tetrazole Ring): The four nitrogen atoms allow for secondary coordination or hydrogen bonding, stabilizing 2D/3D supramolecular networks (Metal-Organic Frameworks or Coordination Polymers).

  • Band Gap Tuning: The conjugation between the phenyl ring, the tetrazole core, and the metal-sulfur bond lowers the band gap compared to pure organic ligands, often bringing it into the visible light absorption range (2.5 – 3.2 eV).

Mechanism of Action

Upon irradiation, the complex undergoes a transition where an electron is excited from the valence band (dominated by S 3p and N 2p orbitals) to the conduction band (dominated by Metal s/d orbitals).

DOT Diagram: Photocatalytic Mechanism

Photocatalysis Light hv (Photon) Complex Tetrazole-Thiol Complex (Ground) Light->Complex Absorption Excited Excited State (e- / h+ Pair) Complex->Excited Excitation Hole Valence Band Hole (h+) Excited->Hole Electron Conduction Band Electron (e-) Excited->Electron Water H2O / OH- Hole->Water Oxidation Oxygen O2 (Dissolved) Electron->Oxygen Reduction OH_Rad •OH Radical Water->OH_Rad O2_Rad •O2- Radical Oxygen->O2_Rad Pollutant Organic Dye (MB / RhB) OH_Rad->Pollutant Attack O2_Rad->Pollutant Attack Degradation Degradation Products (CO2, H2O) Pollutant->Degradation Mineralization

Caption: Charge separation and radical generation pathway in Tetrazole-Thiol photocatalysts.

Experimental Protocols

Synthesis of Ag(I)-PMT Coordination Polymer

Note: Silver(I) complexes are chosen for their superior semiconducting properties in thiolate networks.

Reagents:

  • Silver Nitrate (AgNO₃)

  • 1-Phenyl-5-mercaptotetrazole (H-PMT)

  • Acetonitrile (ACN) and Methanol (MeOH)

  • Triphenylphosphine (PPh₃) – Optional co-ligand for stability

Protocol:

  • Ligand Solution: Dissolve 1.0 mmol (0.178 g) of H-PMT in 10 mL of Methanol. Add 1.0 mmol of Triethylamine (Et₃N) to deprotonate the thiol (forming PMT⁻). Stir for 10 mins.

  • Metal Solution: Dissolve 1.0 mmol (0.170 g) of AgNO₃ in 10 mL of Acetonitrile. Protect from light to prevent premature reduction.

  • Complexation: Dropwise add the Metal Solution to the Ligand Solution under vigorous stirring. A white/yellow precipitate will form immediately.

    • Modification: For crystalline polymers, use a solvothermal reactor (Teflon-lined autoclave) at 120°C for 24 hours.

  • Purification: Filter the precipitate. Wash 3x with MeOH and 3x with deionized water to remove unreacted ions.

  • Drying: Dry in a vacuum oven at 60°C for 6 hours.

DOT Diagram: Synthesis Workflow

Synthesis Step1 Dissolve H-PMT (Methanol + Et3N) Step3 Dropwise Addition (Dark Condition) Step1->Step3 Step2 Dissolve AgNO3 (Acetonitrile) Step2->Step3 Step4 Precipitation (Ag-PMT Polymer) Step3->Step4 Step5 Filtration & Washing (MeOH / Water) Step4->Step5 Step6 Vacuum Drying (60°C, 6h) Step5->Step6

Caption: Step-by-step synthesis of Ag(I)-PMT photocatalyst.

Photocatalytic Degradation Assay

Setup:

  • Reactor: Double-walled Pyrex vessel with water cooling (maintain 25°C).

  • Light Source: 300W Xenon arc lamp (Simulated Solar) or 500W Hg lamp (UV).

  • Pollutant: Methylene Blue (MB), 10 mg/L (10 ppm).

Procedure:

  • Dispersion: Disperse 50 mg of the synthesized Ag-PMT complex in 100 mL of MB solution (10 ppm).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30 minutes. This is critical to distinguish between physical adsorption and photocatalytic degradation.

  • Irradiation: Turn on the light source. Maintain constant stirring (400 rpm).

  • Sampling: Withdraw 3 mL aliquots at regular intervals (0, 15, 30, 45, 60, 90, 120 min).

  • Separation: Centrifuge the aliquots at 10,000 rpm for 5 mins to remove the catalyst.

  • Analysis: Measure absorbance of the supernatant at

    
     (664 nm for MB) using a UV-Vis spectrophotometer.
    

Data Analysis & Metrics

Kinetic Modeling

Calculate the degradation efficiency (


) and rate constant (

).


Where


 is the initial concentration (after dark adsorption) and 

is the concentration at time

.

Most tetrazole-thiol degradations follow Pseudo-First-Order Kinetics :



Plot 

vs. Time (

). The slope gives the apparent rate constant

(min⁻¹).
Performance Comparison (Typical Values)
ParameterAg(I)-PMT ComplexZn(II)-PMT MOFTiO₂ (P25 Ref)
Band Gap (eV) 2.6 – 2.9 (Visible)3.2 – 3.4 (UV)3.2 (UV)
Optimum pH 6.0 – 8.05.0 – 9.06.8
Catalyst Load 0.5 g/L0.5 g/L1.0 g/L
MB Degradation >90% (90 min)~75% (120 min)>95% (60 min)
Reusability Good (Stable Ag-S bond)ModerateExcellent

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Degradation Rate High e⁻/h⁺ recombinationAdd electron scavenger (H₂O₂) to assist charge separation.
Catalyst Leaching Unstable coordinationCheck pH. Avoid highly acidic conditions (pH < 4) which protonate the tetrazole ring.
Photocorrosion Oxidation of S-ligandUse a scavenger for holes (EDTA-2Na) to confirm if self-oxidation is occurring.
Dark Adsorption High High surface area/porosityReduce catalyst dosage; the material is acting as an adsorbent, not a catalyst.

References

  • Ag(I) Coordination Polymers: "Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles."[1] Xiamen University Research. Available at: [Link]

  • Tetrazole Photocatalysis: "Anion-induced chiral assembly: construction of Ag(I) coordination polymers for photocatalytic degradation of organic dyes." Journal of Materials Chemistry C. Available at: [Link]

  • Ligand Properties: "Spectroscopic investigations and TD-DFT analysis of 5-Mercapto-1-phenyl-1H-tetrazole molecule." SSRN. Available at: [Link]

  • MOF Photocatalysis Review: "Photocatalytic Potential of Metal-Organic Frameworks for Pollutant Degradation." Kyushu University. Available at: [Link]

  • Tetrazole Synthesis Catalysis: "Unveiling Silver Catalysis to Access 5-Substituted Tetrazole... Utilizing Novel Silver Supramolecular Coordination Polymer." MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Activator Precipitation in DNA Synthesizers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize automated DNA synthesizers. Here, we will address a common yet disruptive issue: the precipitation of tetrazole-based activators, a critical reagent in phosphoramidite chemistry. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to proactively prevent and troubleshoot this issue effectively.

Part 1: Frequently Asked Questions - The "Why" Behind Precipitation

This section addresses the fundamental questions surrounding the role of activators and the root causes of their precipitation.

Q1: What is the precise role of an activator like 1H-Tetrazole in DNA synthesis?

In the phosphoramidite method of oligonucleotide synthesis, each nucleotide is added as a phosphoramidite building block.[1][2] These building blocks are stable but not sufficiently reactive on their own to form the desired internucleotide phosphite triester linkage.[] The activator, typically a weak acid like 1H-Tetrazole, plays a crucial catalytic role in the "coupling" step.

The mechanism proceeds in two key stages:

  • Protonation: The activator protonates the nitrogen atom of the phosphoramidite's diisopropylamino group.[][4]

  • Formation of a Reactive Intermediate: This protonation turns the diisopropylamino group into a good leaving group. The activator's conjugate base (e.g., a tetrazolide anion) displaces it, forming a highly reactive phosphoramidite-tetrazolide intermediate.[][4]

This activated intermediate is then highly susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing oligonucleotide chain attached to the solid support, rapidly and efficiently forming the new bond.[1][5]

G cluster_0 Phosphoramidite Activation P Phosphoramidite (Stable Monomer) I Reactive Intermediate (Tetrazolyl-Phosphonium) P->I Protonation & Displacement A Activator (1H-Tetrazole) A->I C Coupled Product (Phosphite Triester) I->C Nucleophilic Attack O Growing Oligo Chain (with 5'-OH group) O->C

Caption: Phosphoramidite activation workflow.

Q2: What is the primary cause of 1H-Tetrazole precipitation in my synthesizer?

The principal cause is the limited solubility of 1H-Tetrazole in anhydrous acetonitrile , the standard solvent used in DNA synthesis.[4] 1H-Tetrazole has a solubility of approximately 33.3 g/L in acetonitrile.[4] This issue is significantly exacerbated by two factors:

  • Low Temperatures: Solubility is temperature-dependent. During colder months or in aggressively air-conditioned labs, the temperature of the synthesizer's fluid lines can drop, causing the activator to fall out of solution and crystallize.[4] This is also a common issue during shipping in winter.[4]

  • Solvent Evaporation: Minor evaporation of the acetonitrile solvent from the reagent bottle over time can increase the concentration of the activator beyond its solubility limit, leading to precipitation.

Q3: What are the downstream consequences of activator precipitation?

Activator precipitation is not a benign issue; it can severely compromise the entire synthesis process. The consequences include:

  • Clogged Fluid Lines and Valves: The fine crystals can physically block the narrow-bore tubing and intricate valve systems of the synthesizer.[4][6]

  • Inconsistent Reagent Delivery: Partial blockages lead to inaccurate and inconsistent volumes of activator being delivered to the synthesis column.

  • Failed Coupling and Low Yields: Insufficient activator results in poor coupling efficiency, leading to a higher incidence of deletion mutations (n-1 sequences) and dramatically reduced yield of the desired full-length oligonucleotide.

  • Complete Synthesis Failure: A major blockage can halt reagent flow entirely, causing a complete failure of the synthesis run and potential instrument errors.

Part 2: Proactive Prevention and Alternative Solutions

The most effective strategy is to prevent precipitation before it occurs. This involves proper reagent handling and considering superior modern alternatives to 1H-Tetrazole.

Protocol 1: Best Practices for Activator Solution Handling
  • Inspect Upon Receipt: Always inspect new bottles of activator solution for any signs of crystallization, especially during colder seasons.

  • Gentle Warming: If crystals are observed, warm the bottle in a water bath set to 30-37°C. Do not use aggressive heating. Periodically and gently invert the bottle until all crystals are fully redissolved.

  • Pre-Run Equilibration: Before placing the bottle on the synthesizer, allow it to equilibrate to the ambient temperature of the laboratory for several hours. This prevents localized cooling and precipitation in the lines.

  • Ensure Anhydrous Conditions: Keep the activator bottle tightly sealed at all times. Use a drying tube on the gas line to the bottle to prevent the introduction of atmospheric moisture, which can degrade the activator and other reagents.

Considering Superior Alternatives to 1H-Tetrazole

Over the years, several alternative activators have been developed to overcome the limitations of 1H-Tetrazole, primarily its low solubility. For most applications, these alternatives are now recommended.

Activator Typical Concentration Solubility in Acetonitrile Key Advantages Considerations
1H-Tetrazole 0.45 M - 0.50 MLow (~0.5 M max)[4]Historic standard, well-characterized.Prone to precipitation[4]; can cause O6 modification of guanosine[5]; classified as explosive in solid form.[4]
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.75 MHigh (up to 0.75 M)[4]Excellent solubility, reduced risk of precipitation[4]; efficient for both DNA and RNA synthesis.[4][7]More acidic than 1H-Tetrazole, which can increase the risk of detritylation of the monomer in solution on a large scale.[4]
5-Benzylthio-1H-tetrazole (BTT) 0.25 M - 0.3 MHighSimilar benefits to ETT, highly effective for sterically hindered monomers like those used in RNA synthesis.[4][8]Also more acidic than 1H-Tetrazole.[4]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.2 MVery High (up to 1.2 M)[4]Extremely soluble, virtually eliminating precipitation risk[4]; less acidic, reducing the risk of monomer detritylation.[4]Activates via a more nucleophilic mechanism, which can be advantageous.[4][9]

For routine DNA synthesis, 5-Ethylthio-1H-tetrazole (ETT) is an excellent and highly recommended replacement for 1H-Tetrazole due to its superior solubility and performance.[4] For large-scale synthesis or with sensitive monomers, 4,5-Dicyanoimidazole (DCI) is often the preferred choice.[4]

Part 3: Troubleshooting Guide for Active Precipitation

If you suspect activator precipitation is already occurring, a systematic approach is needed to resolve the issue and rescue your instrument and synthesis.

Troubleshooting_Flowchart Start Symptom Observed: - Low pressure alarm - Inconsistent trityl yields - Slow reagent dispensing CheckBottle Step 1: Inspect Activator Bottle Are crystals visible? Start->CheckBottle WarmBottle Action: Warm Bottle Gently warm bottle in 30-37°C water bath until fully dissolved. (See Protocol 2) CheckBottle->WarmBottle Yes CheckLines Step 2: Check Fluid Lines Are micro-precipitates visible or is flow still sluggish? CheckBottle->CheckLines No WarmBottle->CheckLines FlushSystem Action: Perform System Flush Replace activator with pure ACN. Prime/flush all associated lines. (See Protocol 3) CheckLines->FlushSystem Yes Resume Resolution: Re-install warmed activator and recalibrate. Resume synthesis. CheckLines->Resume No FlushSystem->Resume ContactSupport Issue Persists? Contact Instrument Service Engineer Resume->ContactSupport

Caption: Troubleshooting workflow for activator precipitation.

Protocol 2: In-Situ Dissolution of Precipitate

This protocol is for situations where crystals are visible in the reagent bottle but the lines may still be clear.

  • Pause Synthesis: Safely pause the current synthesis run on the instrument.

  • Remove Bottle: Carefully remove the activator reagent bottle from the synthesizer.

  • Redissolve Crystals: Place the sealed bottle in a 30-37°C water bath. Gently invert periodically until every crystal has dissolved. This may take 30-60 minutes.

  • Cool to Ambient: Allow the bottle to cool completely to room temperature.

  • Reinstall and Prime: Reinstall the bottle on the synthesizer. Perform several priming routines for the activator line to ensure the line is filled with fresh, crystal-free solution.

  • Recalibrate: If your instrument has been calibrated for liquid delivery, it is wise to re-check the calibration for the activator before resuming a long synthesis.

Protocol 3: System Flush for Micro-precipitates

Use this procedure if you suspect micro-crystals have entered the fluid lines, causing flow restrictions.

  • Pause Synthesis and Remove Bottle: Follow steps 1 and 2 from Protocol 2.

  • Install Solvent: Place a bottle of fresh, anhydrous acetonitrile on the synthesizer in the activator's position.

  • Flush Lines: Access the instrument's manual functions or maintenance menu. Execute a series of "Prime" or "Wash" commands for the activator delivery line. Flush at least 5-10 full line volumes of pure acetonitrile through the system. This will dissolve any trapped micro-precipitates.

  • Re-install Activator: Once the lines are clear, remove the acetonitrile bottle and reinstall the fully dissolved and cooled activator bottle (as prepared in Protocol 2).

  • Prime and Resume: Prime the lines thoroughly with the activator to displace all the acetonitrile. Once primed, you may resume synthesis.

By understanding the chemical properties of synthesis reagents and adopting these proactive and corrective measures, you can significantly enhance the reliability and success rate of your oligonucleotide synthesis experiments.

References
  • Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. (2025). Google Cloud.
  • Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology.Amerigo Scientific.
  • Glen Report 19.
  • The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. (2024).
  • The mechanism of the phosphoramidite synthesis of polynucleotides. (2008). PubMed.
  • Oligonucleotide synthesis.Wikipedia.
  • Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. (2021). LGC Biosearch Technologies.
  • Innovations in DNA Synthesis: The Crucial Function of Activators like 5-Ethylthio-1H-Tetrazole. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • 0.25M 5-Benzylthio-1H-tetrazole (BTT) in Acetonitrile.Glen Research.
  • Synthesizer common question and troubleshooting.LGC, Biosearch Technologies.

Sources

Technical Support Center: Optimizing Activator Solubility in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As automated solid-phase oligonucleotide synthesis (SPOS) scales from short primers to complex therapeutic RNAs and long genes, the physicochemical properties of your reagents become the primary bottleneck. A frequent and frustrating point of failure is the crystallization of tetrazole-based activators in synthesizer delivery lines.

This guide is designed for researchers and drug development professionals to understand the causality behind activator precipitation, select highly soluble alternatives, and implement self-validating protocols to ensure uninterrupted synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 1H-tetrazole crystallize in my synthesizer lines?

A: The crystallization of 1H-tetrazole is a direct consequence of operating too close to its thermodynamic solubility limit. 1H-tetrazole is traditionally used at a concentration of 0.45 M. However, its maximum solubility in acetonitrile (ACN) at 25°C is approximately 0.45 M (33.3 g/L)[1][2]. Because the working concentration is virtually identical to the saturation point, any minor environmental perturbation—such as a drop in ambient laboratory temperature during winter months, or the slight evaporation of highly volatile ACN around loose bottle septa and PTFE line fittings—causes the solution to cross the saturation threshold, resulting in rapid crystallization and blocked micro-valves[1][3].

Q2: What is the mechanistic role of the activator, and how does its chemistry affect my synthesis?

A: The activator serves a dual mechanistic role as both a proton donor and a nucleophilic catalyst[3].

  • Protonation: The activator's acidic proton (governed by its pKa) protonates the diisopropylamino leaving group of the incoming phosphoramidite.

  • Nucleophilic Substitution: The resulting tetrazolide anion attacks the phosphorus center, displacing the amine to form a highly reactive tetrazolide intermediate, which is then attacked by the 5'-hydroxyl of the growing oligonucleotide chain[1].

Mechanism N1 1. Protonation Activator donates H+ to Phosphoramidite N2 2. Substitution Amine leaves, forming Tetrazolide Intermediate N1->N2 N3 3. Coupling 5'-OH attacks P(III), forming Phosphite Triester N2->N3

Caption: Two-step mechanism of phosphoramidite activation and subsequent coupling.

Q3: If 1H-tetrazole is prone to crystallization, what are the best alternatives?

A: To eliminate crystallization while maintaining or improving coupling kinetics, you must select an activator with a higher solubility ceiling in ACN.

  • 5-Ethylthio-1H-tetrazole (ETT): ETT is significantly more soluble than 1H-tetrazole (up to 0.75 M in ACN) and is typically used at 0.25 M, well below its saturation point[1][4]. Its lower pKa (4.3) makes it highly effective for sterically hindered RNA monomers[3].

  • 4,5-Dicyanoimidazole (DCI): For long oligonucleotides (>75-mers) or large-scale synthesis, DCI is the premier choice. It is exceptionally soluble (up to 1.1 M – 1.2 M in ACN)[5][6]. While it is less acidic (pKa 5.2), it is a vastly superior nucleophile, which accelerates coupling while minimizing acid-catalyzed side reactions (such as premature detritylation that leads to n+1 impurities)[1][7].

Q4: Does moisture cause activator crystallization?

A: No, moisture does not directly cause the activator to crystallize. However, water is highly detrimental to the coupling step because it reacts with the activated tetrazolide intermediate, scavenging the monomer and drastically lowering coupling efficiency[7]. The true physical cause of crystallization in "wet" environments is often the evaporation of ACN from improperly sealed bottles, which concentrates the activator beyond its solubility limit.

Part 2: Quantitative Comparison of Activators

To facilitate logical experimental design, the physicochemical properties of standard SPOS activators are summarized below. Always select an activator where your intended working concentration is less than 50% of its maximum solubility to ensure robust automated delivery.

ActivatorMax Solubility in ACN (25°C)pKaStandard Usage Conc.Primary Application & Notes
1H-Tetrazole ~0.45 M (33.3 g/L)[1][2]4.8[2]0.45 MLegacy DNA synthesis. High risk of crystallization[1].
BTT ~0.33 M[5]4.1[5]0.25 MRNA synthesis. Highly acidic; monitor for n+1 impurities[5][7].
ETT 0.75 M[1]4.3[3]0.25 MGeneral purpose, RNA/siRNA synthesis. Excellent solubility[3][8].
DCI 1.1 M - 1.2 M[5][6]5.2[6]0.25 M - 1.0 MLong oligos, large scale. Highly nucleophilic, no crystallization[6][7].

Part 3: Troubleshooting Workflow & Methodologies

When a synthesizer fails due to low flow or blocked lines, a systematic approach is required to isolate the variable and restore the system without compromising the integrity of the fluidic pathways.

Workflow A Error: Blocked Lines or Low Coupling Efficiency B Inspect Activator Bottle & PTFE Delivery Lines A->B C Crystals Present? B->C D Check Ambient Temp (< 22°C?) C->D Yes F Check for ACN Evaporation (Loose seals/caps?) C->F No E Warm to 25°C & Flush with Warm ACN D->E Temp Low H Evaluate Activator Type D->H Temp Normal K Verify Flow & Resume Synthesis E->K G Replace with Fresh Anhydrous Activator F->G G->K I 1H-Tetrazole (0.45M) Near saturation limit H->I J Upgrade to ETT (0.25M) or DCI (0.25M - 1.0M) I->J J->K

Caption: Troubleshooting workflow for resolving activator crystallization in synthesizers.

Protocol 1: Safe Recovery of a Synthesizer with Crystallized Lines

Causality: Mechanical clearing of lines can damage micro-valves. Aqueous flushes introduce moisture that ruins subsequent couplings. The system must be cleared using thermal and solvent dynamics.

  • Thermal Equilibration: If the laboratory ambient temperature is below 20°C, raise the room temperature to 22–25°C.

  • Solvent Preparation: In a fume hood under an argon atmosphere, warm 50 mL of anhydrous ACN (water content < 15 ppm) to 35°C[7]. Note: Do not exceed 40°C to prevent excessive volatilization.

  • Line Flushing: Disconnect the activator bottle and replace it with the warmed anhydrous ACN. Manually actuate the activator valve via the synthesizer's diagnostic software. The elevated temperature increases the saturation limit of the solvent, rapidly dissolving the tetrazole blockage.

  • System Purge: Flush the line with 10–15 column volumes of the warm ACN, followed by 10 volumes of ambient-temperature anhydrous ACN to cool the lines.

  • Validation: Reattach a fresh bottle of activator (preferably ETT or DCI). Perform a dummy coupling cycle (without a column) and measure the delivery volume in a graduated microcentrifuge tube to verify that the flow rate matches the manufacturer's calibration specs.

Protocol 2: Transitioning to High-Solubility Activators (ETT/DCI)

Causality: Upgrading to ETT or DCI eliminates the root cause of crystallization. Because these activators are used at concentrations well below their saturation limits, they provide a self-validating safeguard against temperature fluctuations[9].

  • Selection: Choose 0.25 M ETT for standard DNA/RNA synthesis, or 0.5 M – 1.0 M DCI for long oligos (>75-mers) where high nucleophilicity is required to drive the reaction to >99.5% completion[6][7].

  • Installation under Inert Gas: Remove the old 1H-tetrazole bottle. Immediately purge the activator line with argon for 30 seconds. Install the new ETT or DCI bottle, ensuring the septum is pierced cleanly to maintain a closed, anhydrous environment.

  • Priming: Prime the activator line for 3–5 seconds to ensure the new reagent completely displaces any residual ACN or old activator.

  • Validation via Trityl Monitoring: Initiate a short test synthesis (e.g., a 10-mer poly-T). Monitor the UV absorbance of the detritylation effluent. A consistent, flat trityl response across all 10 cycles self-validates that the new activator is delivering high coupling efficiency without fluidic obstruction.

Part 4: References

  • Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Glen Research. [Link]

  • EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis. Google Patents.

  • Chapter 10: Sustainable Approaches in Solid-phase Oligonucleotide Synthesis: Current Status and Future Directions. Royal Society of Chemistry.[Link]

  • Glen Report 16.23: Activators, Columns and Plates. Glen Research.[Link]

  • Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research.[Link]

  • Products for DNA Research. Glen Research.[Link]

  • Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Research.[Link]

Sources

Removing unreacted 1H-tetrazole-5-thiol from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic chemistry. As a Senior Application Scientist, I have designed this guide to address the specific challenges of isolating target products from reaction mixtures containing unreacted 1H-tetrazole-5-thiol (and its 1-substituted derivatives).

Because 1H-tetrazole-5-thiol is highly lipophilic in its neutral state, standard aqueous workups often fail to remove it. This guide synthesizes field-proven methodologies, explaining the physicochemical causality behind each step to ensure your purification workflows are both logical and self-validating.

Part 1: Physicochemical Data for Extraction Logic

To design a successful purification strategy, we must first understand the thermodynamic and physical properties of the reagent.

Physicochemical PropertyValueOperational Implication
pKa ~4.89The tetrazole ring is highly acidic (comparable to propanoic acid). It requires an extraction buffer of pH > 7 for complete ionization[1].
Melting Point 145–157 °C (Decomposes)Drying of the recovered precipitate must be done gently to prevent thermal degradation[2].
Solubility (Neutral) Soluble in ethyl acetate, DCM, chloroformReadily co-elutes with lipophilic target products during standard non-aqueous workups[2].
Solubility (Basic) Soluble in 5% NaOH, saturated NaHCO3Enables liquid-liquid phase separation by forming highly hydrophilic thiolate salts[3].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 1H-tetrazole-5-thiol persist in my organic phase after a standard water wash? A1: The persistence is due to the compound's tautomeric equilibrium between its thiol and thione forms. In its neutral state, the compound is highly lipophilic and readily partitions into organic solvents like dichloromethane (DCM) or toluene. A neutral water wash is insufficient to break this affinity. You must exploit its acidic nature by applying an alkaline wash to ionize the molecule into a hydrophilic salt[4].

Q2: What is the optimal base for the extraction of unreacted 1H-tetrazole-5-thiol? A2: For highly robust target molecules, 5% aqueous NaOH is the industry standard. It ensures complete deprotonation and rapid phase separation[3]. However, if your synthesized product contains base-labile functional groups (e.g., esters or epoxides), you must use saturated aqueous sodium bicarbonate (NaHCO3). Bicarbonate provides a sufficiently alkaline environment to deprotonate the tetrazole without hydrolyzing sensitive moieties[5].

Q3: Can I recover the excess reagent for future syntheses? A3: Yes. The thiolate salt retained in the aqueous phase can be easily re-protonated. By acidifying the aqueous layer to pH 1 using concentrated HCl, the compound reverts to its lipophilic, neutral state and precipitates out of solution as colorless crystals[3].

Q4: How do I remove trace amounts of the thiol if liquid-liquid extraction is insufficient? A4: For trace scavenging, solid-phase extraction (SPE) is highly effective. Brominated styrene-divinylbenzene polymeric resins, such as Diaion SP-207, possess the hydrophobic pore structure necessary to capture residual chelates or unreacted thiols from the mixture[6].

Part 3: Troubleshooting Guide

Issue 1: Emulsion Formation During Alkaline Extraction

  • Symptom: The organic and aqueous layers fail to separate cleanly, leaving a cloudy interface.

  • Causality: High concentrations of thiolate salts can act as mild surfactants, reducing the interfacial tension between the aqueous and organic phases.

  • Resolution: Do not add more water. Instead, add a small volume of saturated brine (NaCl) to the separatory funnel. The high ionic strength of the brine increases the density and polarity of the aqueous phase, forcing the organic solvent out of the emulsion.

Issue 2: Target Product Degradation During Workup

  • Symptom: The isolated product shows ring-opened or hydrolyzed impurities on NMR.

  • Causality: The use of 5% NaOH (pH > 13) is too harsh for base-labile functional groups present in your target molecule.

  • Resolution: Switch the extraction base to saturated aqueous sodium bicarbonate (NaHCO3)[5].

Part 4: Logical Workflows & Visualizations

Mechanism N1 N1 N2 N2 N1->N2 Addition of Base (NaOH / NaHCO3) N2->N1 Addition of Acid (HCl)

pH-dependent ionization states of 1H-tetrazole-5-thiol dictating solubility.

Workflow A Reaction Mixture (Product + Unreacted Thiol) B Add 5% NaOH or Saturated NaHCO3 (Adjust to pH > 8) A->B C Phase Separation (Liquid-Liquid Extraction) B->C D Organic Phase (Contains Target Product) C->D Organic Solvent (e.g., DCM, Toluene) E Aqueous Phase (Contains Thiolate Salt) C->E Aqueous Layer F Wash with Brine & Dry (Na2SO4) Concentrate Product D->F G Acidify with Conc. HCl (Dropwise to pH 1) E->G H Precipitation & Filtration (Recovered 1H-Tetrazole-5-Thiol) G->H

Workflow for the alkaline extraction and recovery of 1H-tetrazole-5-thiol.

Part 5: Self-Validating Experimental Protocols

Protocol A: Mild Alkaline Liquid-Liquid Extraction (Product Isolation)
  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Dichloromethane or Toluene) to a concentration of ~0.1 M.

  • Alkaline Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO3) or 5% aqueous NaOH.

    • Causality: NaHCO3 is preferred for epoxide- or ester-containing products to prevent hydrolysis, whereas NaOH is used for robust molecules to ensure rapid, complete deprotonation of the thiol[5].

  • Agitation: Stir or shake vigorously for 15–20 minutes at room temperature.

    • Causality: Extended stirring ensures complete mass transfer of the lipophilic thiol into the aqueous phase as a thiolate salt.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate. Collect the organic layer (containing the target product).

  • Secondary Wash: Wash the organic layer with brine (saturated NaCl) to remove residual water and dissolved salts.

  • Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.

  • System Validation: Before discarding the aqueous layer, spot the organic phase on a TLC plate alongside a standard of 1H-tetrazole-5-thiol. The absence of the UV-active thiol spot in the organic phase confirms complete removal.

Protocol B: Recovery and Recrystallization of 1H-Tetrazole-5-Thiol
  • Aqueous Collection: Combine all aqueous layers generated from Protocol A.

  • Impurity Scavenging: Wash the aqueous layer with a small volume of chloroform (e.g., 2 × 10 mL) to extract any trapped organic impurities[3]. Discard the chloroform layer.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add concentrated Hydrochloric Acid (HCl) dropwise while stirring until the solution reaches pH 1.

    • Causality: The sudden drop in pH protonates the thiolate anion, destroying its water solubility and driving immediate crystallization[3].

  • Filtration: Filter the resulting white/colorless precipitate under vacuum.

  • Washing & Drying: Wash the filter cake with ice-cold water to remove excess HCl, then air-dry at room temperature to afford the recovered 1H-tetrazole-5-thiol.

  • System Validation: Weigh the recovered precipitate. A mass recovery of >90% relative to the calculated unreacted excess validates the efficiency of the precipitation[3]. Confirm purity via melting point analysis (expected ~145-157 °C with decomposition)[2].

References

1.[2] 86-93-1 | CAS DataBase - ChemicalBook. Source: chemicalbook.com. URL: 2.[4] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. Source: nih.gov. URL: 3.[1] Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. Source: frontiersin.org. URL: 4.[5] Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies - arkat usa. Source: arkat-usa.org. URL: 5.[6] Enrichment-separation and determinations of cadmium(II) and lead(II)-1-phenyl-1H-tetrazole-5-thiol chelates on Diaion SP-207 by solid phase extraction-flame atomic absorption spectrometry - Arabian Journal of Chemistry. Source: arabjchem.org. URL: 6.[3] 1-Phenyltetrazole-5-thiol | 86-93-1 - ChemicalBook. Source: chemicalbook.com. URL:

Sources

Technical Support Center: Optimizing Regioselectivity in Tetrazole-Thiol Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for tetrazole chemistry. This guide is engineered for researchers and drug development professionals seeking to resolve regioselectivity challenges during the alkylation of 1-substituted tetrazole-5-thiols.

Because tetrazole-thiols exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms, alkylation frequently yields a mixture of S-alkylated and N-alkylated isomers. By strictly controlling the reaction temperature, you can dictate the mechanistic pathway—leveraging kinetic control for S-alkylation or thermodynamic control for N-alkylation.

Mechanistic Workflow: Temperature-Driven Selectivity

G Start Tetrazole-5-Thiol Tautomers + Alkylating Agent LowTemp Low Temp (20-25°C) Kinetic Control Start->LowTemp Lower Activation Barrier HighTemp High Temp (70-100°C) Thermodynamic Control Start->HighTemp Higher Activation Barrier S_Alk S-Alkylated Isomer (Thioether) LowTemp->S_Alk N_Alk N-Alkylated Isomer (Thione) HighTemp->N_Alk S_Alk->N_Alk Thermal Rearrangement (Substrate Dependent)

Temperature-dependent regioselectivity workflow for tetrazole-thiol alkylation.

Frequently Asked Questions (FAQs)

Q1: Why does temperature dictate S-alkylation versus N-alkylation? A1: The selectivity is a classic example of kinetic versus thermodynamic control. The sulfur atom is a "soft" nucleophile with minimal steric hindrance, meaning the activation energy required for electrophilic attack at the sulfur is relatively low. Consequently, S-alkylation proceeds rapidly at room temperature (kinetic control). Conversely, the N-alkylated product is structurally more stable because it preserves the highly conjugated thione-tetrazole core. Elevated temperatures provide the necessary thermal energy to overcome the higher activation barrier required for N-alkylation[1].

Q2: How can I definitively distinguish between the S-alkylated and N-alkylated products analytically? A2:


C NMR spectroscopy is the most reliable validation method. The chemical environment of the quaternary carbon (

) in the tetrazole ring changes drastically between the two isomers. In N-alkylated derivatives, the

signal is significantly deshielded—typically shifting downfield by 9.2 to 12.2 ppm compared to the corresponding S-alkylated derivative[2].

Q3: Can an S-alkylated product convert into an N-alkylated product? A3: Yes. In certain systems, heating an isolated S-alkylated tetrazole can induce a thermal rearrangement, driving the kinetically formed thioether to the thermodynamically stable N-alkylated thione isomer. However, direct N-alkylation at elevated temperatures is the more synthetically efficient route.

Troubleshooting Guide

Issue 1: I am aiming for S-alkylation, but I am isolating a mixture of S- and N-isomers.

  • Root Cause: Thermal drift during the reaction. Alkylation is often exothermic; if the reaction is scaled up without an internal cooling mechanism, the localized temperature spikes can provide enough energy to trigger competing N-alkylation.

  • Solution: Utilize an internal temperature probe. Maintain the reaction strictly between 20–25 °C using an ice-water bath during the addition of the electrophile. Quench the reaction immediately upon completion to prevent thermodynamic equilibration.

Issue 2: My high-temperature N-alkylation is resulting in dark reaction mixtures and low yields.

  • Root Cause: Prolonged exposure to high temperatures (≥100 °C) can lead to thermal degradation, or competing side reactions such as desulfurization of the tetrazole-5-thiol core[3].

  • Solution: Optimize the reaction time by monitoring via LC-MS. Do not exceed 70 °C unless sterically demanding electrophiles (e.g., fumarate esters) strictly require it. Consider switching to a solvent-free organic salt medium (like TBAB) which stabilizes the transition state and accelerates the reaction at lower thermal thresholds.

Quantitative Data: Temperature vs. Regioselectivity

The following table summarizes the causal relationship between temperature and regioselectivity, utilizing data from the Michael addition of 1-phenyl tetrazole-5-thione with various electrophiles.

Reaction ConditionElectrophileTemperature (°C)Time (h)S-Alkylation (%)N-Alkylation (%)Dominant Control
Michael AdditionAcrylic Esters2524>99<1Kinetic
Michael AdditionAcrylic Esters7024<1>99Thermodynamic
S

2 Alkylation
Fumarate Esters100240100Thermodynamic / Steric

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled S-Alkylation

Objective: Isolate the S-alkylated thioether with >95% regioselectivity.

  • Preparation: Dissolve 1-substituted tetrazole-5-thiol (1.0 equiv) in a polar aprotic solvent (e.g., DMF or acetone) to ensure complete solvation of the tautomeric mixture.

  • Base Addition: Add a mild inorganic base (e.g.,

    
    , 1.1 equiv) and stir for 15 minutes. Causality: This deprotonates the substrate, generating the highly nucleophilic thiolate anion.
    
  • Temperature Control (Critical Step): Submerge the reaction flask in a water bath. Insert an internal thermometer and ensure the internal temperature is stabilized at 20–25 °C .

  • Electrophile Addition: Add the alkylating agent (1.1 equiv) dropwise over 10 minutes to prevent exothermic spikes.

  • Validation & Monitoring: Monitor via TLC (eluent: ether/hexane). The S-alkylated product will exhibit a higher

    
     value than the N-alkylated isomer due to its lower polarity.
    
  • Workup: Once the starting material is consumed (typically 2–4 hours), quench immediately with ice water to halt any thermal equilibration. Extract with ethyl acetate, dry over

    
    , and concentrate in vacuo.
    
Protocol B: Thermodynamically Controlled N-Alkylation

Objective: Isolate the N-alkylated thione with >95% regioselectivity.

  • Preparation: Combine the tetrazole-5-thiol (1.0 equiv),

    
     (1.1 equiv), and the alkylating agent (1.2 equiv) in a high-boiling solvent (e.g., DMSO) or a solvent-free organic salt medium (e.g., molten TBAB).
    
  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 70 °C . Causality: The elevated temperature provides the thermodynamic energy required to bypass the kinetic S-alkylation pathway and directly form the stable N-alkylated thione.

  • Validation & Monitoring: Stir for 24 hours. Verify reaction completion by taking a crude

    
    C NMR aliquot. Self-Validation: Confirm success by observing the tetrazole quaternary carbon (
    
    
    
    ) peak shifted downfield to approximately 164–167 ppm, confirming N-alkylation[2].
  • Workup: Cool the mixture to room temperature. If using TBAB, dilute with water to dissolve the salt. Extract the aqueous layer with ethyl acetate, wash with brine, dry, and purify the N-alkylated product via silica gel chromatography.

References

  • Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. Journal of Sulfur Chemistry.

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. 2

  • Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. ResearchGate.3

  • Technical Support Center: Regioselectivity of Tetrazole Alkylation. Benchchem. 1

Sources

OligoTech Support Center: Overcoming Moisture Sensitivity in Tetrazole Activators

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in oligonucleotide synthesis, I frequently encounter laboratories struggling with sudden drops in synthetic yield, clogged synthesizer lines, and high failure sequences. In solid-phase oligonucleotide synthesis (SPOS), the coupling step is the most critical determinant of success.

The primary adversary of coupling efficiency is moisture. This guide provides a mechanistic breakdown, diagnostic workflows, and self-validating protocols to help you master moisture control when using tetrazole-based activators.

The Mechanistic Reality: Why Moisture is the Enemy

To troubleshoot effectively, we must first understand the causality of the failure. During the coupling step, the diisopropylamino group of the incoming nucleoside phosphoramidite is protonated by a weak acid activator, such as 1H-Tetrazole or 5-Ethylthio-1H-tetrazole (ETT). This protonation converts the group into a good leaving group, forming a highly reactive tetrazolide intermediate[1].

Under strictly anhydrous conditions, the 5'-hydroxyl group of the support-bound oligonucleotide attacks this intermediate to form the desired phosphite triester linkage[2]. However, if moisture is present, water acts as a highly competitive nucleophile. Because water is smaller and less sterically hindered than the 5'-hydroxyl of the growing chain, it reacts rapidly with the activated tetrazolide[3].

This side reaction forms an unreactive H-phosphonate diester, permanently scavenging the excess monomer and drastically lowering the effective concentration of the phosphoramidite[3]. Furthermore, ambient moisture can slowly catalyze the hydrolysis of the phosphoramidite directly in the reagent bottle while it sits on the synthesizer[3].

Mechanism A Phosphoramidite Monomer C Activated Tetrazolide Intermediate A->C Protonation & Activation B Tetrazole Activator (e.g., ETT, 1H-Tetrazole) B->C D Moisture (H2O) Contamination C->D Moisture Present E 5'-OH of Growing Oligo Chain C->E Anhydrous Conditions F H-Phosphonate Diester (Dead-end / Failure) D->F Hydrolysis (Scavenges Monomer) G Phosphite Triester (Successful Coupling) E->G Nucleophilic Attack

Mechanism of phosphoramidite activation and the competing hydrolysis pathway caused by moisture.

Activator Selection & Quantitative Metrics

Not all activators respond to moisture and steric hindrance equally. 1H-Tetrazole has historically been the standard, but its low solubility makes it prone to crystallization when temperatures drop or moisture causes localized concentration shifts[1]. More acidic and nucleophilic activators like ETT, BTT, and DCI offer superior coupling kinetics and are highly recommended for sterically hindered RNA or modified DNA monomers[2].

Table 1: Comparative Properties of Common Oligonucleotide Activators
ActivatorpKaTypical Conc. (M)Solubility / Crystallization RiskCoupling Speed / Efficiency
1H-Tetrazole 4.90.45[1]High risk at <20°C[1]Standard (Unmodified DNA)
5-Ethylthio-1H-tetrazole (ETT) 4.30.25 - 0.5Low risk[4]High (RNA, Modified DNA)[4]
5-Benzylthio-1H-tetrazole (BTT) 4.10.25 - 0.3Low riskHigh (RNA, Modified DNA)[5]
4,5-Dicyanoimidazole (DCI) 5.2[1]0.25 - 0.5Very low risk[2]Very High (Highly nucleophilic)[2]
Table 2: Diagnostic Symptoms of Moisture Contamination
SymptomQuantitative MetricRoot Cause Hypothesis
Sudden drop in trityl signal >15% drop in stepwise yieldGlobal moisture contamination in ACN or delivery lines.
Gradual decline in trityl signal 2-5% drop per cycleAccumulating moisture or weak activator for a long oligo.
Cloudy activator solution Visual precipitationAmbient temperature drop or moisture ingress in the bottle.
High n-1 failure sequences >10% by LC-MS/HPLCIncomplete coupling due to competing H2O hydrolysis[6].

Diagnostic Workflows & Step-by-Step Methodologies

To ensure a self-validating system, every step of your reagent preparation and instrument maintenance must be designed to exclude water.

Protocol A: Self-Validating Preparation of Anhydrous Reagents
  • Solvent Verification: Use only certified anhydrous acetonitrile (ACN) with a water content of <10-15 ppm[3]. We recommend purchasing septum-sealed bottles and using a fresh bottle when installing new monomers[3].

  • Molecular Sieves: Pre-treat the ACN with activated 3Å molecular sieves for 24 hours prior to adding it to the amidite or activator[2].

  • Inert Atmosphere Dissolution: Dissolve the phosphoramidite and activator under a continuous stream of dry Argon or Helium. Ensure the inert gas is passed through an in-line drying filter before reaching the synthesizer[3].

  • Septum Sealing: Never leave bottles open to ambient air. Use a clean, dry syringe to transfer diluents through the septum[3].

Protocol B: Synthesizer Dehumidification and Line Purging
  • Idle Purge: If the synthesizer has been idle for more than 6 to 12 hours, initiate a "begin procedure" to purge the phosphoramidite and tetrazole lines. PTFE reagent lines are microscopically permeable to ambient moisture over time[6].

  • Environmental Control: In highly humid environments (e.g., summer months), enclose the synthesizer in a non-static plastic tent with a dedicated dehumidifier. Maintaining a micro-environment of <20% relative humidity dramatically increases coupling efficiency[3].

  • Active Support Drying: For long oligonucleotides, utilize a "cap/ox/cap" cycle. The pyridine or lutidine in the capping reagents removes water from the solid support much more efficiently than ACN, drying the support after the aqueous oxidation step[2].

  • Prime and Test: Perform a dummy coupling cycle on a blank solid support. As the lines in the machine dry out and become truly anhydrous, coupling efficiency will stabilize[3].

Troubleshooting Start Issue: Low Trityl Signal (Coupling Failure) Step1 Check Reagent Age & ACN Dryness (<15 ppm) Start->Step1 Action1 Replace with Fresh Anhydrous ACN Step1->Action1 High H2O Step2 Inspect Synthesizer Lines for Micro-bubbles/Crystals Step1->Step2 ACN is Dry Action2 Purge Lines with Argon & Dry ACN Step2->Action2 Lines Blocked Step3 Evaluate Activator Type & Steric Hindrance Step2->Step3 Lines Clear Action3 Switch to ETT or DCI for Higher Efficiency Step3->Action3 Weak Activator

Diagnostic workflow for resolving low coupling efficiency in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why did my 1H-Tetrazole crystallize in the synthesizer lines overnight? A: 1H-Tetrazole is near its maximum solubility limit at 0.45 M in ACN at room temperature[1]. A slight drop in ambient temperature (below 20°C) or the introduction of microscopic moisture through the lines can trigger rapid crystallization, blocking the synthesizer valves[1]. Solution: Switch to ETT or DCI, which have significantly higher solubility profiles in ACN and are less prone to temperature-induced precipitation[2][4].

Q2: My trityl monitor shows a sudden drop in coupling efficiency after the 15th base. Is this a moisture issue? A: While moisture causes a global drop in efficiency, a sudden drop deeper into the synthesis often indicates steric hindrance or cumulative moisture retention on the support. If using standard 1H-Tetrazole, the activator may not be potent enough to drive the reaction to completion on longer, more complex chains. Transitioning to a stronger activator like ETT—which improves coupling efficiency for longer oligos—and employing an additional capping step to actively dry the support can mitigate this[2][7].

Q3: How does ambient humidity affect my synthesis even if my reagent bottles are tightly sealed? A: Synthesizer delivery lines are microscopically permeable to moisture. On humid days, water vapor can diffuse through the lines and react with the activated tetrazolide during the delivery phase[6]. This is why purging the lines prior to synthesis is a mandatory step after the instrument has been idle[6].

References

  • Biosearch Technologies.Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.
  • ResearchGate / ChemInform.Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach.
  • Google Patents.US6642373B2 - Activators for oligonucleotide synthesis.
  • Benchchem.Troubleshooting Low Yield in Oligonucleotide Synthesis with 2'-Deoxy-L-adenosine.
  • Glen Research.Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides.
  • Kairav Chemofarbe Industries Ltd.5-(Ethylthio)-1H-tetrazole (ETT).
  • Glen Research.Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers.
  • Thermo Fisher Scientific.Evaluating and Isolating Synthetic Oligonucleotides.
  • Biotage.Solid Phase Oligonucleotide Synthesis.

Sources

Resolving nozzle clogging issues in automated oligo synthesizers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving & Preventing Nozzle Clogging

To: Research Scientists, Oligo Core Managers, and Process Engineers From: Senior Application Scientist, Technical Support Division Subject: Advanced Troubleshooting for Fluidic Path Obstructions

Introduction: The Chemistry of a Clog

In high-throughput oligonucleotide synthesis, a clogged nozzle is rarely a simple mechanical failure; it is almost always a chemical symptom .

The cost of a single failed coupling step in a large-scale synthesis can exceed the cost of the instrument maintenance itself. When a nozzle clogs, it is typically due to one of three chemical realities:

  • Crystallization: The saturation limit of the Phosphoramidite or Activator has been exceeded due to solvent evaporation at the nozzle tip.

  • Hydrolysis: Moisture ingress has reacted with the phosphoramidite, creating an insoluble phosphoramidate sludge.

  • Precipitation: Incompatible reagents (e.g., certain salts in the oxidizer) have mixed in a waste line or shared manifold.

This guide moves beyond "turn it off and on again" to address the fluidic and chemical root causes of nozzle failures.

Module 1: Diagnostic Logic

User Question: "My synthesis failed with low coupling efficiency. How do I confirm if it's a nozzle clog versus a pump failure or valve leak?"

Scientist’s Response: You must differentiate between a Flow Restriction (Clog) and a Flow Loss (Leak/Pump failure). The most reliable metric is the system pressure trace during the dispense step.

Diagnostic Workflow

Diagnosis Start Symptom: Low Coupling / Missing Bases CheckPressure Check System Pressure During Dispense Start->CheckPressure HighPress Pressure > Standard Operating Range (e.g., >10 psi / >0.7 bar) CheckPressure->HighPress High LowPress Pressure < Standard Operating Range (e.g., <2 psi / <0.1 bar) CheckPressure->LowPress Low VisualCheck Visual Inspection of Nozzle Tip HighPress->VisualCheck Leak Diagnosis: LEAK or PUMP FAILURE (Check O-rings/Valves) LowPress->Leak Clog Diagnosis: OBSTRUCTION (Clogged Nozzle/Filter) Crystals Visible Crystals/Sludge VisualCheck->Crystals Clean No Visible Debris VisualCheck->Clean Internal Blockage Crystals->Clog Clean->Clog Internal Blockage

Figure 1: Diagnostic logic tree distinguishing between fluidic obstructions and system leaks based on pressure feedback.

Module 2: Immediate Remediation Protocols

User Question: "I have a confirmed clog in the Amidite Line 4. Standard purging isn't clearing it.[1] What is the safe protocol to clear it without contaminating the system?"

Scientist’s Response: Do not use water or protic solvents (methanol/ethanol) in the amidite lines while they are connected to the system. This will cause immediate massive precipitation of remaining amidites.

Protocol A: The "Solvent Push" (Online)

Use this for minor partial clogs.

  • Isolate: Ensure the synthesizer is in "Manual" mode.

  • Solvent Swap: Replace the specific amidite bottle with a bottle of Anhydrous Acetonitrile (ACN) .

    • Critical: Ensure the ACN water content is <30 ppm [1].[2]

  • Pulse Purge: Instead of a continuous flow, use rapid "Pulse" commands (0.5s ON / 0.5s OFF).

    • Mechanism:[3][4][5] The mechanical shockwave of the valve opening/closing helps dislodge crystal structures better than laminar flow.

  • Verify: Dispense onto a clean paper towel. A sharp, circular wet spot indicates a clear nozzle. A "splatter" or "drip" indicates a persistent partial clog.

Protocol B: The "Ultrasonic Rescue" (Offline)

Use this for stubborn, full blockages.

  • Dismantle: Physically remove the nozzle/jet assembly from the robotic arm or manifold.

  • Soak: Place the nozzle tip in a beaker of warm Acetonitrile (40°C) .

  • Sonicate: Place the beaker in an ultrasonic bath for 10–15 minutes.

    • Why: Cavitation energy breaks down the phosphoramidate sludge that solvents alone cannot dissolve.

  • Back-flush: Using a syringe with a luer-lock adapter, push solvent backward through the nozzle (from tip to inlet) to push the debris out the back, rather than jamming it tighter into the tip.

  • Dry: Blow dry with Argon or Nitrogen before reinstalling to prevent moisture introduction.

Module 3: Prevention & Chemical Strategy

User Question: "Why do my nozzles keep clogging even though I wash them? Is there a chemical reason?"

Scientist’s Response: Yes. If you are running high-concentration synthesis or using specific activators, you are fighting solubility limits.

1. The Activator Factor

The choice of activator significantly impacts nozzle health. 1H-Tetrazole , the traditional activator, has lower solubility in acetonitrile compared to modern alternatives.[6][7] If your lab temperature drops overnight, Tetrazole can crystallize in the lines.

Recommendation: Switch to 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) if your hardware permits. They have significantly higher saturation points.

ReagentSolubility in ACN (approx.)[2][7][8]Clog RiskNotes
1H-Tetrazole ~0.5 MHigh Crystallizes easily if temp drops <20°C [2].
ETT ~0.75 MLow Preferred for RNA/High-throughput.[7] Higher solubility [2].
DCI ~1.1 MVery Low Extremely soluble; excellent for preventing nozzle blockages [3].
2. The Moisture Mechanism

Moisture is the "glue" that creates clogs. When phosphoramidites encounter water (humidity), they hydrolyze. The resulting hydrolyzed product is often less soluble and forms a sticky "gum" that hardens over time.

The Pathway to Failure:

ClogMechanism Amidite Phosphoramidite (Liquid) Hydrolysis Hydrolysis Reaction Amidite->Hydrolysis Moisture Moisture Ingress (>50ppm H2O) Moisture->Hydrolysis Byproduct Hydrolyzed Byproduct Hydrolysis->Byproduct Evap Solvent Evaporation Byproduct->Evap Clog INSOLUBLE SLUDGE/CRYSTAL Evap->Clog

Figure 2: The chemical pathway from moisture ingress to insoluble nozzle obstruction.

Module 4: Advanced FAQs

Q: Can I use Methanol to clean the amidite lines? A: Only if the line is disconnected from the reagent bottle. Methanol is a protic solvent. If it comes into contact with a bottle of phosphoramidite, it will destroy the entire bottle. Furthermore, some salts (like those formed during oxidation) can precipitate in methanol. Stick to Anhydrous Acetonitrile for routine maintenance.

Q: How often should I change the in-line filters? A: Every 3–6 months, or immediately after a "crash" (a synthesis where a bottle ran dry). When a bottle runs dry, the pump sucks up the "bottom sludge" and particulates that settle at the base of the bottle, driving them directly into the filter [4].

Q: My nozzle drips after dispensing. Is this a clog? A: This is usually a partial clog or a valve failure . A partial clog inside the nozzle tip disrupts the surface tension, preventing a clean "break" of the droplet. However, it can also indicate a solenoid valve that isn't closing fully (leaking). Perform the "Solvent Push" (Module 2). If the drip persists, the valve diaphragm likely needs replacement.

References
  • Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Retrieved from [Link]

  • LKB BIOTECH. (n.d.). Synthesis Reagents: 5-Ethylthiotetrazole (ETT).[6][7][8][9] Retrieved from [Link]

  • Biolytic Lab Performance. (n.d.). ABI 392 / 394 / 3400 Cleaning and Maintenance Guide. Retrieved from [Link]

Sources

Minimizing side reactions in tetrazole-mediated phosphoramidite coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Tetrazole-Mediated Phosphoramidite Coupling

System Status: ONLINE Operator: Senior Application Scientist Context: High-fidelity DNA/RNA Synthesis Support

Welcome to the technical support center. You are likely here because your coupling efficiency has dropped below 99%, or mass spectrometry has revealed "n-1" deletions or "n+1" additions. In phosphoramidite chemistry, the activation step mediated by 1H-tetrazole is the engine of chain elongation. However, it is also a source of critical side reactions if not rigorously controlled.

This guide moves beyond basic "recipes" to the mechanistic causality of failure, enabling you to engineer a self-validating synthesis workflow.

Module 1: The Hydrolysis Trap (Moisture Control)

The Problem: Water is the primary antagonist of phosphoramidite chemistry. It competes with the 5'-hydroxyl group of the support-bound nucleoside for the activated tetrazolide intermediate.[1]

  • Result: The activated monomer reacts with water to form an H-phosphonate monoester, which cannot couple. This terminates the reaction for that specific molecule, leading to n-1 deletion sequences .

The Mechanism: Tetrazole activates the phosphoramidite by protonating the diisopropylamino group.[1][2][3] This intermediate is highly electrophilic.

  • Pathway A (Desired): Attack by 5'-OH of the growing chain

    
     Phosphite Triester.[1][3][]
    
  • Pathway B (Failure): Attack by

    
    
    
    
    
    H-Phosphonate
    
    
    DEAD END .

Data & Thresholds:

ParameterCritical LimitIdeal TargetConsequence of Exceeding
Acetonitrile Water Content < 30 ppm< 10 ppmHydrolysis of amidite; drop in coupling efficiency.
System Leak Rate N/AVacuum tightIntroduction of atmospheric moisture.
Gas Purity (Argon/Helium) 99.995%99.999%Oxidation/Moisture ingress.

Troubleshooting Protocol: The "Dry Solvent" Validation Do not assume commercial anhydrous solvents remain anhydrous after opening.

  • Sieve Activation: Use 3Å molecular sieves. Activate them at 250°C under vacuum for 12 hours before adding to solvent bottles.

  • The Karl Fischer Test: Before every critical synthesis run, test the acetonitrile (ACN) and activator solution.

    • If >30 ppm: Discard or re-dry over fresh sieves for 24 hours.

  • Line Priming: Automated synthesizers have dead volume. Prime lines with fresh anhydrous reagent for 3-5 seconds to flush hydrated solvent from the tubing tips.

Module 2: Acidity & Depurination

The Problem: 1H-Tetrazole is a weak acid (


 4.8).[5] While necessary for activation, this acidity can cause depurination  (cleavage of the glycosidic bond between the base and sugar), particularly in Adenosine (dA) and Guanosine (dG) rich sequences.

The Mechanism: Prolonged exposure to acidic conditions protonates the


 of purines or 

of pyrimidines, destabilizing the glycosidic bond.
  • Observation: Mass spec shows fragments with mass [M - Base].

  • Critical Factor: Contact time.[6] The longer the activator sits on the column, the higher the risk.

Visualizing the Activation vs. Side Reaction Pathways:

ActivationPathways Start Phosphoramidite (Monomer) Intermediate Tetrazolide Intermediate Start->Intermediate Protonation (Fast) Tetrazole 1H-Tetrazole (Activator) Tetrazole->Intermediate Coupling Coupling with 5'-OH (Support) Intermediate->Coupling Nucleophilic Attack SideRxn1 Water Attack (Hydrolysis) Intermediate->SideRxn1 Moisture Present SideRxn2 Depurination (Acid Exposure) Intermediate->SideRxn2 Prolonged Contact Time Product Phosphite Triester (Success) Coupling->Product

Caption: Figure 1.[2] The kinetic competition between productive coupling and destructive side reactions (hydrolysis and depurination) mediated by tetrazole.

Optimization Strategy:

  • Reduce Coupling Time: For standard DNA, 60-120 seconds is sufficient. Avoid "over-coupling" (e.g., 10 minutes) unless steric hindrance (e.g., RNA TBDMS) demands it.

  • Alternative Activators: If depurination is severe, consider 4,5-Dicyanoimidazole (DCI) .

    • Why? DCI is less acidic (

      
       5.2) but more nucleophilic, maintaining rate without the acid penalty.
      
Module 3: N-1 Methylation & Base Modification

The Problem: Tetrazole can mediate unwanted modifications on the nucleobases themselves, specifically


 methylation of Adenine or reactions at the 

position of Guanosine.[7]

The Causality: This is often a "concentration vs. time" issue.[6]

  • High Concentration: Standard tetrazole concentration is ~0.45 M. Increasing this to "boost" coupling can force the equilibrium toward base protonation rather than phosphoramidite activation.

  • n+1 Impurities (Dimerization): Highly acidic activators can prematurely deprotect the DMT group of a monomer while it is still in the solution line, causing it to couple to another monomer before reaching the column. This inserts a dimer (n+1).

Comparative Analysis of Activators:

ActivatorpKa (Approx)Solubility (ACN)Risk ProfileBest Use Case
1H-Tetrazole 4.8Moderate (~0.5 M)Crystallization; DepurinationStandard DNA Synthesis
ETT (5-Ethylthio-1H-tetrazole) 4.3High (>0.75 M)Higher Acidity = Higher Depurination RiskRNA (Steric hindrance requires power)
DCI (4,5-Dicyanoimidazole) 5.2High (>1.0 M)Low Acidity = Low DepurinationLarge scale; Purine-rich seqs
Module 4: Process Optimization (The "Double-Couple" Protocol)

To minimize side reactions while maximizing yield, do not simply extend time. Use a Double-Couple strategy. This refreshes the reagent concentration without sustaining the acidic environment for one long continuous block.

Protocol: Optimized Double-Couple Cycle

  • Injection 1:

    • Deliver Phosphoramidite + Tetrazole.[1][5][8][][10]

    • Wait: 30-45 seconds.

    • Logic: Rapid kinetics handle 95% of accessible sites.

  • Wash:

    • Short ACN wash.

    • Logic: Removes hydrolyzed byproducts and "spent" acidic activator.

  • Injection 2:

    • Deliver fresh Phosphoramidite + Tetrazole.

    • Wait: 30-45 seconds.

    • Logic: Drives the remaining 4% of sites to completion with fresh reagents, avoiding long acid exposure.

Troubleshooting FAQ

Q: I see a consistent "n-1" deletion peak in my mass spec. Is my tetrazole bad? A: Likely not the tetrazole itself, but the water content . "n-1" usually means a coupling cycle failed completely.

  • Action: Check the water content of your ACN and the specific phosphoramidite bottle corresponding to the missing base. If the deletion is random, check the system vacuum/gas lines.

Q: My activator is crystallizing in the lines. Can I heat it? A: 1H-Tetrazole has poor solubility (~0.5 M max) and crystallizes in cold labs.

  • Action: You can gently warm it to dissolve, but it will re-crystallize.

  • Better Fix: Switch to ETT or S-Benzylthiotetrazole (BTT) if your synthesis protocol allows. They are significantly more soluble and stable in ACN.

Q: I have "n+1" peaks. What is happening? A: This is likely premature detritylation . Your activator is slightly acidic enough to remove the DMT group from a monomer before it couples to the chain.

  • Action: Reduce the activator concentration slightly or switch to a less acidic activator like DCI. Ensure your monomer and activator are not mixing in the lines prior to delivery (check check-valves).

Q: Why is my Guanosine (G) coupling efficiency lower than others? A: G is prone to isobutyryl protection group cleavage or aggregation.

  • Action: G monomers often require slightly longer coupling times (e.g., 20% longer) due to steric bulk and secondary structure formation, but balance this against the depurination risk.

Visualizing the Troubleshooting Logic

TroubleshootingFlow Problem Identify Failure Mode LowYield Low Coupling Efficiency (<98%) Problem->LowYield Nminus1 n-1 Deletions (Specific Base) Problem->Nminus1 Depurination Depurination/Cleavage (Mass Spec M-Base) Problem->Depurination Crystallization Line Blockage/ Crystallization Problem->Crystallization CheckWater Action: Check ACN Water (<30 ppm) LowYield->CheckWater DoubleCouple Action: Implement Double-Couple Cycle Nminus1->DoubleCouple CheckTime Action: Reduce Coupling Time or Switch to DCI Depurination->CheckTime CheckSolubility Action: Switch to ETT or Warm Lab Crystallization->CheckSolubility

Caption: Figure 2. Decision matrix for diagnosing tetrazole-mediated synthesis failures.

References
  • Glen Research. Activators for Oligonucleotide Synthesis. Glen Report. Retrieved from [Link]

  • Beaucage, S. L., & Caruthers, M. H. (1981).[11] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.

  • Dahl, B. H., et al. (1987).[8] Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. Nucleic Acids Research, 15(4), 1729–1743.[8] Retrieved from [Link]

Sources

Technical Support Center: Safe Disposal of High-Nitrogen Tetrazole Waste

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for energetic materials management. As researchers and drug development professionals, working with high-nitrogen compounds like tetrazoles requires a rigorous understanding of chemical stability. Tetrazoles are classified as Potentially Explosive Chemicals (PECs). Due to their high heat of formation and the thermodynamic favorability of releasing nitrogen gas (


), improper handling of their waste streams can lead to catastrophic uncontrolled decomposition.

This guide provides field-proven troubleshooting, mechanistic explanations, and self-validating protocols to ensure your laboratory manages tetrazole waste safely and in compliance with Environmental Health and Safety (EHS) standards.

Part 1: Troubleshooting & FAQs

Q: Why is on-site chemical deactivation (quenching) of tetrazole waste strongly discouraged? A: As an application scientist, I frequently see researchers attempt to neutralize energetic waste using strong oxidizers (like bleach) or acidic digestion. For tetrazoles, this is highly dangerous. The tetrazole ring (


) is energetically unstable. Attempting to chemically neutralize or deactivate it without a validated, peer-reviewed protocol risks triggering uncontrolled decomposition rather than a safe quench[1]. The rapid evolution of nitrogen gas during ring cleavage can cause a violent explosion. Always forgo on-site treatment and proceed directly to professional EHS disposal[1].

Q: I noticed crystalline precipitate forming in my tetrazole waste carboy. What is the mechanistic danger, and how do I proceed? A: The primary danger lies in extreme friction and shock sensitivity. In a dilute solution, the solvent acts as a thermal sink and physical buffer, dissipating localized energy. However, when tetrazoles precipitate or dry out, the solid crystal lattice becomes highly susceptible to mechanical shock[2]. Even the minor friction generated from unscrewing a container cap can provide enough activation energy to initiate explosive decomposition[3]. Action:Do not touch or move the container. Do not attempt to scrape the crystals, add solvent, or force the cap open. Cordon off the area, post warning signs, and contact your EHS department immediately for remote handling.

Q: Can I consolidate tetrazole waste with my standard halogenated or non-halogenated organic waste streams? A: Absolutely not. Tetrazoles possess an acidic proton (pKa ~4.5) that readily coordinates with transition metals. If your general waste stream contains even trace amounts of heavy metals (e.g., Copper, Silver, Lead, Mercury), the tetrazole will react to form metal-tetrazolate complexes. These complexes are primary explosives—orders of magnitude more sensitive to heat, shock, and static discharge than the parent tetrazole. Segregation is a non-negotiable safety absolute.

Q: I found an old, undocumented bottle of tetrazole waste in the back of a chemical cabinet. How should I dispose of it? A: Treat this as an immediate life-safety hazard. Do not touch, move, or open the container. Over time, potentially explosive chemicals (PECs) can dry out, oxidize, or destabilize[3]. The friction from simply unscrewing the cap of an aged PEC container has caused fatal laboratory explosions[3]. Action: Evacuate the immediate laboratory space, post warning signs on the doors, and contact your EHS department's emergency line. They will likely need to bring in a high-hazard contractor to remotely open or stabilize the chemical.

Part 2: Quantitative Risk Assessment

Understanding the physical state of your waste is critical for determining the appropriate safety response. Use the table below to assess the risk level of your tetrazole waste stream.

Waste StateRelative Friction/Shock SensitivityPrimary Chemical HazardRequired Handling Protocol
Dilute Solution (<5%) LowFlammability (Solvent base)Store in HDPE plastic; request standard EHS Lab Pack pickup.
Dry Solid / Precipitate Extremely HighExplosive Decomposition (PEC)DO NOT TOUCH. Evacuate immediate area; request EHS emergency response.
Metal-Tetrazolate Complex Critical (Primary Explosive)Extreme Shock/Heat SensitivityDO NOT TOUCH. Isolate lab space; requires specialized contractor disposal.

Part 3: Standard Operating Procedure: Safe Containment and Lab Pack Preparation

This protocol utilizes a self-validating system. You must not proceed to the next step until the "Validation Check" of the current step is fully satisfied.

Step 1: Chemical Compatibility Verification

  • Action: Audit the waste stream's chemical history. Confirm absolute zero exposure to heavy metals (Cu, Ag, Pb, Hg), strong acids, or strong oxidizers.

  • Causality: Tetrazoles act as weak acids and will readily coordinate with transition metals to form metal-tetrazolate complexes, which are highly sensitive primary explosives.

  • Validation Check: Review the laboratory waste log. If the chemical history is undocumented or ambiguous, halt the protocol immediately, treat the container as metal-contaminated, and contact EHS.

Step 2: Dilution and Solubilization

  • Action: Ensure the tetrazole concentration remains highly dilute (e.g., <5% w/v). If necessary, carefully add a compatible, non-reactive organic solvent (such as ethanol or ethyl acetate) to maintain dilution.

  • Causality: In solution, the solvent acts as a thermal sink and physical buffer, dissipating localized energy and preventing the friction sensitivity inherent to dry tetrazole crystals.

  • Validation Check: Visually inspect the solution (without agitating the container). The solution must be completely clear with zero solid precipitates[2].

Step 3: Non-Sparking Containerization

  • Action: Transfer the dilute solution into a clean, dry High-Density Polyethylene (HDPE) container with a secure screw cap.

  • Causality: Glass containers can generate lethal shrapnel during an over-pressurization event[3]. Metal containers or the use of metal spatulas can cause sparking or catalyze the formation of explosive metal salts.

  • Validation Check: Physically confirm the container material is plastic (HDPE/PP) and visually check for any micro-fractures prior to liquid transfer.

Step 4: PEC Labeling and SAA Storage

  • Action: Affix a standardized "Hazardous Waste" label. You must explicitly write "Potentially Explosive Chemical (PEC)" and "High-Nitrogen Tetrazole" on the hazard line[1]. Store in a well-ventilated Satellite Accumulation Area (SAA) away from direct sunlight and heat sources[1].

  • Causality: PECs can degrade rapidly under UV light or thermal stress, leading to spontaneous gas evolution and container over-pressurization.

  • Validation Check: Cross-check the physical label against your institution's EHS hazardous waste manifest to ensure all hazard warnings perfectly match.

Step 5: EHS Lab Pack Request

  • Action: Submit an immediate waste pickup request to EHS for a "lab pack" disposal[1]. Do not allow this waste to age.

  • Causality: Time is a destabilizing factor for PECs. Over time, solvents evaporate, and chemicals can oxidize or destabilize, drastically increasing explosion risk[3].

  • Validation Check: Set a mandatory calendar alert. If EHS has not collected the waste within 14 days, escalate the request to the EHS director.

Part 4: Waste Management Decision Pathway

TetrazoleWaste Start Tetrazole Waste Generated CheckState Is the waste dry or precipitating? Start->CheckState DryYes CRITICAL STOP Do Not Touch or Scrape. Evacuate & Call EHS CheckState->DryYes Yes CheckMetal Does the waste contain heavy metals (Cu, Ag, Pb)? CheckState->CheckMetal No (In Solution) MetalYes CRITICAL STOP High Risk of Metal-Tetrazolate. Isolate & Call EHS CheckMetal->MetalYes Yes Dilute Maintain dilute solution (<5%) in compatible solvent CheckMetal->Dilute No Package Package in HDPE container. Strictly NO Metal/Glass. Dilute->Package EHS Label as PEC & Request EHS Lab Pack Package->EHS

Decision tree for the safe handling and disposal of high-nitrogen tetrazole waste.

References

  • Florida Atlantic University EHS. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved from: [Link]

  • University of California, Berkeley EHS. Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. Retrieved from: [Link]

  • Berkeley Lab EHS (LBNL). Time-Sensitive Chemicals Overview. Retrieved from: [Link]

Sources

Validation & Comparative

Comparative Guide: 1H-Tetrazole-5-thiol vs. 5-Ethylthio-1H-tetrazole (ETT) in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 1H-Tetrazole-5-thiol (and its derivatives) and 5-Ethylthio-1H-tetrazole (ETT) , focusing on their roles as activators in phosphoramidite oligonucleotide synthesis.

Executive Summary

In the high-stakes field of therapeutic oligonucleotide manufacturing, the choice of activator is a critical variable governing coupling efficiency, sequence fidelity, and process safety.

While 1H-Tetrazole has been the historical standard, it suffers from limited solubility and safety risks (explosivity). The industry has largely shifted toward modified tetrazoles. This guide specifically compares the 5-Ethylthio-1H-tetrazole (ETT) —a dominant modern activator—against the chemical class of 1H-tetrazole-5-thiols .

Key Distinction:

  • 5-Ethylthio-1H-tetrazole (ETT): A highly soluble, more acidic activator optimized for RNA and high-throughput DNA synthesis.

  • 1H-Tetrazole-5-thiol (Unsubstituted): Primarily a precursor or corrosion inhibitor. It is rarely used as a standalone activator due to the nucleophilicity of the free thiol, which can interfere with the phosphoramidite.

  • 1-Phenyl-1H-tetrazole-5-thiol: A specific derivative occasionally used in niche RNA synthesis, but less common than ETT.

Verdict: For 95% of modern applications (DNA/RNA/LNA), ETT is the superior reagent due to its optimal pKa (4.28), high solubility (0.75 M), and non-clogging properties.

Chemical Profile & Mechanism[1][2][3]

Structural Comparison

The core difference lies in the modification of the sulfur atom at the 5-position.

Feature1H-Tetrazole (Standard)1H-Tetrazole-5-thiol (Precursor)5-Ethylthio-1H-tetrazole (ETT)
Structure Unsubstituted ringFree thiol (-SH) at pos. 5Ethyl group on Sulfur (-S-Et)
CAS No. 288-94-815453-91-589797-68-2
pKa (Acidity) ~4.89~3.8 (highly acidic/nucleophilic)4.28 (Optimal Acidity)
Solubility (ACN) ~0.50 M (Limit)Variable/Poor> 0.75 M (High)
Role Classic ActivatorPrecursor / Corrosion InhibitorAdvanced Activator
Mechanism of Activation

The activator serves two roles:

  • Protonation: It protonates the diisopropylamino group of the phosphoramidite.[1]

  • Catalysis: The tetrazolidine anion acts as a nucleophilic catalyst, forming a reactive tetrazolide intermediate.[1]

Why ETT Wins: The ethylthio group on ETT lowers the pKa (making it more acidic than standard tetrazole), which accelerates the protonation step. Crucially, the alkylation of the sulfur prevents the sulfur atom itself from acting as a competing nucleophile, directing reactivity solely through the nitrogen ring.

ActivationMechanism Amidite Phosphoramidite (P-N bond) Protonated Protonated Amidite (Reactive Intermediate) Amidite->Protonated Protonation (Fast with ETT) Activator Activator (ETT) (H+ Donor) Activator->Protonated Tetrazolide Tetrazolide-P (Active Species) Protonated->Tetrazolide Amine Displacement Coupling 5'-OH Attack (Coupling) Tetrazolide->Coupling Nucleophilic Attack Product Phosphite Triester (Oligonucleotide) Coupling->Product

Figure 1: The activation pathway.[2][3] ETT accelerates the initial protonation step due to lower pKa (4.28) compared to Tetrazole (4.89).

Performance Data: ETT vs. Alternatives

Coupling Efficiency (DNA vs. RNA)

ETT is specifically engineered to overcome the steric hindrance found in RNA (2'-OH protection) and modified backbones (LNA, 2'-OMe).

Metric1H-Tetrazole (Standard)5-Ethylthio-1H-tetrazole (ETT)Impact
DNA Coupling Time 30 - 60 sec15 - 30 sec ETT allows faster cycles.
RNA Coupling Time 10 - 15 min3 - 6 min ETT is critical for RNA viability.
Coupling Yield ~98.5% (avg)>99.0% Higher yield reduces n-1 deletions.
Side Reactions LowLow-MediumETT's acidity carries a slight risk of depurination if over-exposed, but manageable.
Solubility and Process Stability

One of the major operational failures in synthesis is nozzle clogging caused by activator crystallization.

  • 1H-Tetrazole: Saturation is near 0.5 M in acetonitrile. In cold labs or during transit, it precipitates, requiring heating before use.[1]

  • ETT: Soluble up to ~1.0 M (typically used at 0.25 M or 0.5 M). It remains liquid and stable, preventing instrument downtime.

Experimental Protocol: Using ETT

Objective: Synthesis of a 20-mer RNA oligonucleotide using ETT activation.

Reagent Preparation
  • Activator Solution (0.25 M ETT):

    • Dissolve 3.25 g of 5-Ethylthio-1H-tetrazole in 100 mL of anhydrous Acetonitrile (water content <30 ppm).

    • Note: Unlike 1H-tetrazole, no heating is required. Filter through a 0.45 µm PTFE filter to remove particulates.

    • Validation: Check UV absorbance or conductivity to verify concentration.

  • Phosphoramidites:

    • Dissolve RNA phosphoramidites (TBDMS or TOM protected) to 0.1 M in anhydrous Acetonitrile.

Synthesis Cycle (Automated)

The following workflow replaces the standard tetrazole step.

SynthesisCycle Start Start Cycle Deblock 1. Detritylation (TCA/DCM) Start->Deblock Wash1 Wash (Acetonitrile) Deblock->Wash1 Coupling 2. COUPLING (Phosphoramidite + ETT) Wash1->Coupling Critical Step Wash2 Wash (Acetonitrile) Coupling->Wash2 3-6 min for RNA Cap 3. Capping (Ac2O + NMI) Wash2->Cap Oxidation 4. Oxidation (Iodine/Water) Cap->Oxidation Oxidation->Start Next Base

Figure 2: The ETT coupling step occurs after detritylation. For RNA, extend the contact time to 3–6 minutes.

Troubleshooting ETT
  • Issue: Dimers (n+1 peaks) observed in HPLC.

    • Cause: ETT is more acidic (pKa 4.3) than tetrazole.[1][4][5] Prolonged exposure can cause premature detritylation of the incoming monomer.

    • Fix: Reduce coupling time or lower ETT concentration to 0.25 M. Do not exceed 6 minutes for RNA unless necessary.

Safety & Handling Comparison

Hazard Class1H-Tetrazole5-Ethylthio-1H-tetrazole (ETT)
Explosivity High. Dry powder is Class 1.1 explosive.Low. Stable thioether. Not classified as explosive.
Toxicity Skin/Eye Irritant.Skin/Eye Irritant.
Shipping Restricted (Solid). Solution preferred.Non-restricted (Solid or Solution).

Expert Insight: The shift to ETT is often driven by Safety (EHS) departments to eliminate the explosion hazard of solid 1H-tetrazole storage.

References

  • Glen Research. Activators for Oligonucleotide Synthesis: ETT and BTT. Retrieved from [Link]

  • Welz, R. & Muller, S. (2002). 5-(Ethylthio)-1H-tetrazole: An efficient activator for the synthesis of oligoribonucleotides. Tetrahedron Letters.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2758928, 5-(Ethylthio)-1H-tetrazole. Retrieved from [Link]

Sources

Comparative Guide: 1H-Tetrazole-5-Thiol vs. 4,5-Dicyanoimidazole (DCI) in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of solid-phase oligonucleotide synthesis (SPOS), the coupling step is the kinetic bottleneck. The choice of activator dictates the efficiency of phosphoramidite activation, directly impacting the final yield and purity of the oligonucleotide. This guide objectively compares two distinct classes of activators: the highly acidic 1H-tetrazole-5-thiol (and its thio-tetrazole derivatives) and the highly nucleophilic 4,5-dicyanoimidazole (DCI) . By understanding the mechanistic causality behind each reagent, drug development professionals can optimize their synthesis workflows for either sterically hindered RNA or large-scale DNA production.

Chemical Profiling & Mechanism of Action

1H-Tetrazole-5-Thiol: The Acidic "Turbo" Activator

1H-tetrazole-5-thiol belongs to a class of thio-substituted tetrazoles widely utilized as activating agents in biochemical contexts[1]. The tetrazole moiety acts as a powerful proton donor, with standard 1H-tetrazole exhibiting a pKa of approximately 4.8[2]. However, thio-substitution significantly increases its acidity, making 1H-tetrazole-5-thiol derivatives highly potent proton donors[3][4].

  • Causality in Action: The extreme acidity rapidly protonates the diisopropylamino group of the phosphoramidite monomer. This creates an excellent leaving group, forcing the reaction forward. This mechanism is particularly beneficial when synthesizing RNA or 2'-modified oligonucleotides, where bulky 2'-protecting groups (like TBDMS) create severe steric hindrance.

  • The Trade-off: The high acidity drops the local pH during the coupling cycle, significantly increasing the risk of acid-catalyzed depurination (cleavage of the nucleobase from the sugar backbone), especially at susceptible deoxyadenosine residues[2].

4,5-Dicyanoimidazole (DCI): The Nucleophilic Powerhouse

Developed as a logical alternative to tetrazoles, DCI operates on a fundamentally different kinetic principle. DCI is significantly less acidic, possessing a pKa of 5.2[2].

  • Causality in Action: Instead of relying on sheer acidity, DCI drives the coupling reaction through exceptional nucleophilicity. It forms a highly reactive imidazolide intermediate that accelerates the coupling time twofold compared to standard [5]. Because the local pH remains higher, the risk of depurination is virtually eliminated, making DCI ideal for long DNA sequences[2]. Furthermore, DCI boasts a remarkable solubility limit of 1.1 M in anhydrous acetonitrile (ACN), far exceeding the 0.5 M limit of standard tetrazole[2][5]. This high concentration drives the reaction via Le Chatelier's principle and prevents reagent crystallization in synthesizer lines during large-scale manufacturing.

Quantitative Performance Comparison

Parameter1H-Tetrazole-5-Thiol (Derivatives)4,5-Dicyanoimidazole (DCI)
Acidity (pKa) < 4.5 (Highly Acidic)[3]5.2 (Mildly Acidic)[2]
Max Solubility in ACN ~0.25 M - 0.5 M1.1 M[2][5]
Primary Mechanism Rapid ProtonationHyper-Nucleophilicity[5]
Depurination Risk High (Requires short coupling times)Very Low[2]
Optimal Application Sterically hindered RNA synthesisLarge-scale & long DNA synthesis[5]

Visualizing the Activation Logic

Mechanism A Phosphoramidite Monomer C Reactive Intermediate A->C Protonation & Activation B Activator (DCI / Tetrazole-thiol) B->C Nucleophilic Attack E Phosphite Triester Linkage C->E Coupling D 5'-OH Growing Oligo Chain D->E Nucleophilic Substitution

Fig 1: Phosphoramidite coupling mechanism driven by activator-mediated protonation and substitution.

DecisionTree Start Target Oligonucleotide Profile DNA Standard DNA / Routine Scale (Low Steric Hindrance) Start->DNA RNA RNA / 2'-Modified Oligos (High Steric Hindrance) Start->RNA Scale Large-Scale Synthesis (Requires High Concentration) Start->Scale DCI 4,5-Dicyanoimidazole (DCI) High Yield, Low Depurination DNA->DCI Optimal Safety/Yield RNA->DCI Alternative (Longer Time) Tetrazole 1H-Tetrazole-5-thiol Rapid Activation, High Acidity RNA->Tetrazole Overcomes Steric Bulk Scale->DCI 1.1M Solubility in ACN

Fig 2: Decision matrix for selecting DCI vs. 1H-tetrazole-5-thiol based on synthesis requirements.

Experimental Workflow: Self-Validating Coupling Protocol

As a self-validating system, the following protocol ensures that every coupling cycle is mathematically verifiable, preventing downstream failures.

Step 1: Reagent Preparation & Dehydration

  • Action: Prepare a 1.0 M solution of DCI or a 0.25 M solution of 1H-tetrazole-5-thiol in strictly anhydrous acetonitrile (H₂O < 30 ppm).

  • Causality: Water is a potent nucleophile. Any residual moisture will competitively attack the activated phosphoramidite intermediate, irreversibly hydrolyzing it and terminating the chain. DCI is preferred for high-throughput runs as its 1.0 M solubility prevents line-clogging at lower ambient temperatures[5].

Step 2: Activator Delivery & Coupling

  • Action: Co-deliver the activator and the phosphoramidite monomer to the solid support column. Allow a coupling time of 3 minutes for DCI (DNA) or up to 12 minutes for 1H-tetrazole-5-thiol (hindered RNA).

  • Causality: DCI's high concentration (1.0 M) compensates for its lower acidity by mass action, forming the reactive imidazolide intermediate rapidly[5]. For RNA, the sheer acidity of the tetrazole-thiol is required to overcome the steric bulk of the 2'-protecting group.

Step 3: Self-Validating Trityl Monitoring

  • Action: During the subsequent deblocking step, collect the effluent and measure the UV absorbance of the released 4,4'-dimethoxytrityl (DMT) cation at 498 nm.

  • Causality: The DMT cation is a stoichiometric byproduct of a successful coupling and subsequent deprotection. A stable UV absorbance area across cycles mathematically validates that the activator successfully drove the previous coupling to >99% efficiency. A drop in the peak area immediately flags a failed activation.

Step 4: Cleavage & RP-HPLC Analysis

  • Action: Cleave the oligonucleotide from the support and analyze via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Causality: By leaving the final 5'-DMT group on the full-length product ("DMT-ON"), the target sequence becomes highly lipophilic. On a C18 column, the full-length product elutes significantly later than the truncated failure sequences, providing a definitive, quantitative validation of the activator's overall performance.

References

  • Vargeese, C., et al. "Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis." Nucleic Acids Research, Oxford Academic.[Link]

  • "DCI - A LOGICAL ALTERNATIVE ACTIVATOR." Glen Report, Glen Research.[Link]

  • "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy." Frontiers in Chemistry.[Link]

Sources

Comparative Guide: HPLC Analysis of 1H-Tetrazole-5-Thiol Purity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Analysis Methods for 1H-Tetrazole-5-Thiol Purity Content Type: Publish Comparison Guide

Executive Summary

1H-tetrazole-5-thiol (T5T) and its derivatives (e.g., 1-methyl-1H-tetrazole-5-thiol, 1-phenyl-1H-tetrazole-5-thiol) are critical intermediates in the synthesis of cephalosporin antibiotics, DNA activators, and high-energy materials.[1] Their analysis is complicated by two physicochemical factors: high polarity and thiol-thione tautomerism .[1]

This guide compares the three dominant chromatographic strategies—Acidified Reversed-Phase (RP-HPLC) , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) —to determine the optimal method for purity assessment.

The Analytical Challenge: Tautomerism & Oxidation

Before selecting a method, researchers must understand the dynamic nature of the analyte. T5T exists in equilibrium between the thiol and thione forms and is susceptible to oxidative dimerization to form disulfides.

Tautomerism cluster_0 Tautomerism (Fast Equilibrium) cluster_1 Degradation Pathway Thione Thione Form (Major in Solution) Thiol Thiol Form (Reactive) Thione->Thiol Ka (Fast) Disulfide Disulfide Impurity (Oxidation Product) Thiol->Disulfide Oxidation (Air/Metal) caption Figure 1: Chemical equilibria affecting T5T analysis. The method must separate the parent thiol from its disulfide oxidation product.

Method Comparison Analysis

Method A: Acidified Reversed-Phase HPLC (The Industry Standard)

Mechanism: T5T is acidic (pKa ~3.3–3.8). At neutral pH, it is anionic and elutes in the void volume of C18 columns. By lowering the mobile phase pH below 2.5, the ionization is suppressed, rendering the molecule neutral and hydrophobic enough to retain on a C18 stationary phase.

  • Best For: Routine QC, separation of hydrophobic impurities (e.g., phenyl derivatives), and LC-MS applications (if formic acid is used).

  • Pros: Robust, extends column life compared to IPC, MS-compatible.

  • Cons: Retention of the parent (unsubstituted) T5T can still be low; requires careful pH control.

Method B: Ion-Pair Chromatography (The Retention Specialist)

Mechanism: A cationic ion-pairing reagent (e.g., Tetrabutylammonium hydroxide, TBAH) is added to the mobile phase. It forms a neutral ion-pair complex with the anionic T5T, which then partitions into the C18 stationary phase.

  • Best For: Unsubstituted 1H-tetrazole-5-thiol (parent) which has poor retention on standard RP; separating T5T from inorganic azides.[1]

  • Pros: Superior peak shape and retention for very polar tetrazoles.[1]

  • Cons: Long equilibration times; "dedicated column" required (reagents are hard to wash off); incompatible with MS (unless volatile reagents like alkylamines are used).

Method C: HILIC (The Polarity Solution)

Mechanism: Uses a polar stationary phase (Silica, Amide) with a high-organic mobile phase. T5T is retained by water-layer partitioning.[1]

  • Best For: Highly polar matrices, trace analysis of inorganic salts (Sodium Azide) in the sample.

  • Pros: Orthogonal selectivity to C18; good sensitivity in MS (high organic content enhances ionization).

  • Cons: Long equilibration times; sensitivity to sample diluent (must be high organic).

Comparative Data Summary
FeatureAcidified RP-HPLCIon-Pair HPLCHILIC
Stationary Phase C18 (End-capped)C18 (Standard)Silica or Amide
Mobile Phase Water/MeCN + 0.1% H3PO4Water/MeCN + 5mM TBAHMeCN/Water + NH4OAc
Retention (k') Moderate (k' ~ 2-5)High (k' > 5)High (k' > 3)
Disulfide Resolution ExcellentGoodModerate
MS Compatibility High (with Formic Acid)Low (Non-volatile salts)High
Equilibration Time Fast (< 20 min)Slow (> 60 min)Slow (> 45 min)
Robustness HighModerate (Temp sensitive)Moderate

Recommended Protocol: Acidified RP-HPLC

This protocol is selected as the "Gold Standard" for its balance of robustness, simplicity, and ability to separate the critical disulfide impurity.

Reagents & Equipment[1][2][3]
  • Column: C18, 5 µm, 250 x 4.6 mm (e.g., Agilent Zorbax SB-C18 or equivalent). High carbon load is preferred.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid (H3PO4) in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis / PDA at 254 nm (Alternative: 220 nm for higher sensitivity, but more noise).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

Step-by-Step Workflow
  • System Preparation: Flush the column with Mobile Phase B for 10 mins, then equilibrate with initial gradient conditions for 15 mins.

  • Standard Preparation:

    • Dissolve 10 mg of T5T Reference Standard in 10 mL of Mobile Phase A:B (90:10).

    • Note: Avoid pure acetonitrile as diluent to prevent peak distortion.[1] Prepare fresh daily to minimize oxidation.[1]

  • Gradient Program:

    • 0–5 min: 5% B (Isocratic hold to elute salts/azide).

    • 5–20 min: 5% → 60% B (Linear gradient to elute T5T and Disulfide).

    • 20–25 min: 60% → 95% B (Wash).

    • 25–30 min: 5% B (Re-equilibration).

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor (T): NMT 1.5 for the main peak.

    • Resolution (Rs): > 2.0 between T5T monomer and T5T-Disulfide (disulfide elutes later due to higher hydrophobicity).[1]

    • RSD: < 2.0% for 5 replicate injections.[1]

Decision Logic for Method Selection

Use the following logic flow to determine the correct method for your specific derivative.

MethodSelection Start Select Analyte Type Q1 Is the Tetrazole N-Substituted? (e.g., 1-Phenyl, 1-Methyl) Start->Q1 Q2 Is MS Detection Required? Q1->Q2 No (Parent 5-MT, Very Polar) MethodA Method A: Acidified RP-HPLC (0.1% Formic/H3PO4) Q1->MethodA Yes (Hydrophobic enough) MethodB Method B: Ion-Pair HPLC (TBAH/Alkylsulfonate) Q2->MethodB No (UV Only) MethodC Method C: HILIC (Amide Column) Q2->MethodC Yes (MS Compatible) caption Figure 2: Decision tree for selecting the optimal HPLC methodology.

References

  • Separation of 5-(Methylthio)-1-(p-nitrophenyl)-1H-tetrazole on Newcrom R1 HPLC column . SIELC Technologies.[1] Available at: [Link]

  • Fast-LC determination of 1-methyl-1H-tetrazole-5-thiol in human plasma with column-switching sample clean-up . Journal of Pharmaceutical and Biomedical Analysis, 1990. Available at: [Link]

  • Determination of thiols and disulfides via HPLC quantification . Journal of Chromatography B, 2009. Available at: [Link]

Sources

1H-NMR characteristic shifts of thiol vs thione tetrazole forms

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the tautomeric equilibrium between the thiol and thione forms of 5-substituted tetrazoles is critical for drug design, materials science, and coordination chemistry. Because the tetrazole ring frequently serves as a bioisostere for carboxylic acids[1], the specific tautomeric state dictates the molecule's hydrogen-bonding network, lipophilicity, and target-binding affinity.

This guide provides an objective, data-driven comparison of the 1H-NMR characteristic shifts of thiol vs. thione tetrazole forms, explaining the causality behind these shifts and providing a self-validating experimental protocol for their unambiguous assignment.

Mechanistic Causality of Tetrazole Tautomerism

1-substituted-1H-tetrazole-5-thiols exist as a dynamic equilibrium mixture of two primary tautomers: the thiol form (–SH at C5) and the thione form (C=S at C5, with the proton migrating to the N4 position)[2].

The position of this equilibrium is heavily dictated by the environment:

  • Solid State & Polar Solvents: The thione form is overwhelmingly favored[2]. In polar aprotic solvents like DMSO-d6, the high dielectric constant stabilizes the highly polarized C=S bond. Furthermore, the thione form facilitates strong intermolecular hydrogen bonding (forming stable dimers), which thermodynamically traps the molecule in the 1,4-dihydro-5H-tetrazole-5-thione state.

  • Gas Phase & Non-Polar Solvents: The thiol form becomes more prominent, as the lack of solvent stabilization makes the aromaticity of the 6π-electron tetrazole ring the dominant driving force for stability.

1H-NMR Characteristic Shifts: The Core Comparison

When analyzing these compounds via 1H-NMR in DMSO-d6, the chemical shift of the labile proton serves as the primary diagnostic marker. However, assigning these shifts requires an understanding of the underlying electronic environments.

The Thione Form (N-H Shift)

In the thione tautomer, the proton resides on the N4 nitrogen. This proton is subjected to extreme deshielding forces:

  • Inductive Withdrawing: The tetrazole ring contains four highly electronegative nitrogen atoms, drastically pulling electron density away from the N-H bond.

  • Anisotropic Deshielding: The adjacent C=S double bond creates a magnetic anisotropic cone that further deshields the proton.

  • Hydrogen Bonding: Strong intermolecular N-H ··· S=C hydrogen bonding in DMSO further strips electron density from the proton. Result: The N-H proton appears exceptionally far downfield, typically manifesting as a broad singlet between δ 13.5 and 14.6 ppm [3].

The Thiol Form (S-H Shift)

In the thiol tautomer, the proton is attached to sulfur. While sulfur is less electronegative than nitrogen, the S-H proton is still deshielded by the aromatic ring current of the fully conjugated 6π tetrazole system. Result: The S-H proton resonates slightly upfield relative to the N-H proton, typically observed around δ 12.0 to 12.8 ppm [2].

Quantitative Data Comparison
Diagnostic FeatureThiol Form (1H-tetrazole-5-thiol)Thione Form (1,4-dihydro-5H-tetrazole-5-thione)
Dominant Environment Gas phase, non-polar solventsSolid state, polar solvents (e.g., DMSO)[1]
1H-NMR Shift (DMSO-d6) δ 12.0 – 12.8 ppm (S-H)[2]δ 13.5 – 14.6 ppm (N-H)[3]
Peak Morphology (298 K) Often sharpens at low temperaturesBroad singlet (due to rapid exchange/H-bonding)
13C-NMR Shift (C5) δ 143 – 154 ppm (C-S)[4]δ 162 – 168 ppm (C=S)[4]
FT-IR Marker ~2546–2550 cm⁻¹ (S-H stretch)[2]~1600 cm⁻¹ (C=N), ~1300 cm⁻¹ (C=S)

Analytical Workflow & Tautomeric Equilibrium

Tautomerism cluster_0 Tautomeric Equilibrium of Tetrazole-5-Thiols Thiol Thiol Form (-SH) Minor in Polar Solvents Thione Thione Form (=S) Major in Polar Solvents Thiol->Thione Proton Transfer (N4) NMR 1H-NMR Analysis (DMSO-d6) Thiol->NMR Thione->Thiol Proton Transfer (S5) Thione->NMR Result1 S-H Shift δ ~12.0 - 12.8 ppm NMR->Result1 Upfield relative to N-H Result2 N-H Shift δ ~13.5 - 14.6 ppm NMR->Result2 Extreme Downfield

Figure 1: Tautomeric equilibrium of tetrazole-5-thiols and their diagnostic 1H-NMR chemical shifts.

Self-Validating Experimental Protocol

Because rapid proton exchange at room temperature can cause the N-H and S-H signals to coalesce into a single, population-weighted average peak, relying on a standard 1D 1H-NMR scan is insufficient. A robust, self-validating protocol must be employed to definitively assign the tautomeric state.

Step 1: Anhydrous Sample Preparation

  • Causality: Trace water in the solvent will rapidly exchange with the labile N-H/S-H protons, broadening the signal and shifting it artificially upfield.

  • Action: Dry the tetrazole sample under high vacuum for 12 hours. Dissolve 15-20 mg of the compound in 0.6 mL of strictly anhydrous DMSO-d6 (stored over molecular sieves).

Step 2: Baseline 1H-NMR Acquisition (298 K)

  • Action: Acquire a standard 1D 1H-NMR spectrum at 400 MHz or higher. Look for a broad singlet in the 12.0–14.6 ppm region.

Step 3: D2O Exchange (Chemical Validation)

  • Causality: To prove the extreme downfield peak is a heteroatom-bound proton and not a highly deshielded aromatic impurity.

  • Action: Add 2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The peak at >12.0 ppm must completely disappear due to deuterium exchange.

Step 4: Variable Temperature (VT) NMR (Physical Validation)

  • Causality: If the molecule is undergoing rapid thiol ↔ thione equilibration, the observed peak is an average. Lowering the thermal energy of the system slows the exchange rate beyond the NMR timescale, allowing both tautomers to be observed independently.

  • Action: Cool the probe to 233 K (-40 °C). (Note: If using DMSO-d6, which freezes at 18 °C, you must prepare a parallel sample in DMF-d7 or CD₂Cl₂ for VT studies). At low temperatures, the broad singlet will resolve into two distinct peaks: the major N-H peak (~13.5+ ppm) and the minor S-H peak (~12.5 ppm). Integrate these peaks to determine the exact tautomeric ratio.

Step 5: 13C-NMR Orthogonal Cross-Check

  • Causality: Carbon shifts are not subject to the same rapid exchange averaging as protons.

  • Action: Acquire a 13C-NMR spectrum. The presence of a highly deshielded quaternary carbon signal at δ 162–168 ppm definitively confirms the C=S (thione) form, whereas a signal at δ 143–154 ppm confirms the C-S (thiol) form[4].

References

Sources

Optimizing RNA Synthesis: A Comprehensive Cost-Benefit Analysis of 1H-Tetrazole vs. BTT Activators

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of oligoribonucleotides (RNA) via the phosphoramidite method is inherently more complex than DNA synthesis. The presence of the 2'-hydroxyl group on the ribose sugar necessitates bulky protecting groups—such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM)—which introduce significant steric hindrance during the coupling phase. Overcoming this thermodynamic barrier requires a highly efficient activator.

For decades, 1H-Tetrazole has been the industry standard. However, the rising demand for long, highly pure RNA for CRISPR guide RNAs, siRNAs, and mRNA therapeutics has exposed its kinetic limitations. This guide provides an objective, data-driven comparison between standard 1H-Tetrazole and the advanced activator 5-(Benzylthio)-1H-tetrazole (BTT) , analyzing their mechanistic differences, economic impacts, and experimental validation protocols.

The Mechanistic Imperative: Overcoming Steric Hindrance

In solid-phase oligonucleotide synthesis, the activator serves a dual purpose: it acts as a weak acid to protonate the diisopropylamino leaving group of the incoming phosphoramidite, and as a nucleophile to form a highly reactive intermediate[1].

When using 1H-Tetrazole (pKa 4.89), the resulting phosphotetrazolide intermediate is relatively stable. While sufficient for DNA, the bulky 2'-protecting groups on RNA monomers sterically block the solid-support bound 5'-OH from attacking the phosphorus center[2]. This results in sluggish reaction kinetics, requiring 10 to 15 minutes to achieve acceptable coupling yields[3].

BTT fundamentally alters this kinetic landscape. With a more acidic profile (pKa 4.08) and an electron-withdrawing benzylthio moiety, BTT rapidly protonates the monomer and forms a highly reactive benzylthiotetrazolide intermediate. This intermediate is a superior leaving group, accelerating the nucleophilic attack by the hindered 5'-OH and driving the coupling reaction to near-completion in just 3 minutes for TBDMS-protected RNA, and 90 seconds for TOM-protected RNA[4].

Workflow A Phosphoramidite Monomer (Sterically Hindered) C Protonated Phosphoramidite Intermediate A->C B Activator (1H-Tetrazole or BTT) Proton Donor & Nucleophile B->C Protonation (Step 1) D Reactive Tetrazolide Intermediate C->D Diisopropylamine Displacement F Nucleophilic Attack by 5'-OH D->F E Solid-Support RNA (Free 5'-OH) E->F G Phosphite Triester Linkage (Coupling Complete) F->G Tetrazole Displacement (Step 2)

Phosphoramidite activation and coupling workflow in RNA synthesis.

Physicochemical Profiling and Performance Data

The physical properties of an activator dictate its operational limits on automated synthesizers. 1H-Tetrazole has a maximum solubility of ~0.50 M in acetonitrile and is prone to crystallization in synthesizer lines if ambient temperatures drop[3]. BTT is typically deployed at a lower concentration (0.25 M to 0.30 M) due to its maximum solubility limit of ~0.33 M to 0.44 M[5]. Despite the lower molarity, BTT's heightened reactivity yields superior results.

Table 1: Quantitative Comparison of Activators in RNA Synthesis
Parameter1H-Tetrazole5-(Benzylthio)-1H-tetrazole (BTT)
pKa 4.894.08
Max Solubility in Acetonitrile ~0.50 M (Prone to crystallization)0.33 M - 0.44 M
Standard Operating Concentration 0.45 M0.25 M - 0.30 M
Coupling Time (2'-TBDMS RNA) 10 - 15 minutes3 minutes
Coupling Time (2'-TOM RNA) > 5 minutes90 seconds
Average Stepwise Efficiency ~95% - 97%~99%
Risk of n+1 Mutations Very LowModerate (Mitigated by short coupling)

Data synthesized from established industry benchmarks and empirical studies[4],[3],[6].

Economic and Cost-Benefit Analysis

Evaluating the true cost of an activator requires looking beyond the price per gram. BTT is a specialized derivative and carries a higher upfront reagent cost than 1H-Tetrazole[7]. However, this direct cost is rapidly offset by indirect operational savings and exponential yield improvements.

The n+1 Mutation vs. Truncation (n-1) Trade-off

A known risk of highly acidic activators is premature detritylation. If the activator's acidity (like BTT's pKa of 4.08) cleaves the 5'-DMT protecting group during the coupling phase, a second monomer can attach, creating an n+1 insertion mutation [3].

However, causality dictates that exposure time is just as critical as pH. Because BTT achieves ~99% coupling efficiency in just 3 minutes[6], the monomer is exposed to the acidic environment for a fraction of the time required by 1H-Tetrazole (12-15 minutes). Ion-exchange HPLC data confirms that n+1 peaks are no more significant with a 3-minute BTT coupling than with a 12-minute 1H-Tetrazole coupling[4].

Exponential Yield Economics

The most significant economic driver is stepwise coupling efficiency. Consider a 20-mer RNA synthesis:

  • 1H-Tetrazole (96% efficiency):

    
     crude yield of full-length product.
    
  • BTT (99% efficiency):

    
     crude yield of full-length product.
    

This near-doubling of crude yield drastically reduces the burden on downstream Strong Anion Exchange (SAX) or RP-HPLC purification, saving immense amounts of solvent, time, and labor. Furthermore, reducing the coupling time from 15 minutes to 3 minutes saves exactly 4 hours per 20-mer run, doubling the throughput capacity of core facility synthesizers.

CostBenefit Root Activator Selection for RNA Synthesis TET 1H-Tetrazole (pKa 4.89) Root->TET BTT 5-(Benzylthio)-1H-tetrazole (pKa 4.08) Root->BTT TET_Pro Benefit: Minimal n+1 Risk Benefit: Lower Reagent Cost TET->TET_Pro TET_Con Cost: 15 min Coupling Cost: Lower Yield (~95%) TET->TET_Con BTT_Pro Benefit: 3 min Coupling Benefit: High Yield (~99%) BTT->BTT_Pro BTT_Con Cost: Higher Reagent Cost Cost: Potential Detritylation BTT->BTT_Con

Logical relationship of cost-benefit factors for 1H-Tetrazole vs BTT.

Experimental Protocol: Self-Validating Activator Efficacy

To objectively validate the performance of BTT against 1H-Tetrazole, the following self-validating protocol utilizes a split-line synthesis approach on an automated synthesizer (e.g., MerMade 12 or ABI 394)[8]. The protocol isolates the activator variable while maintaining identical downstream processing.

Step 1: Reagent Preparation
  • Diluent: Utilize anhydrous Acetonitrile (ACN) with strictly <30 ppm moisture.

  • Amidites: Dissolve 2'-TBDMS RNA phosphoramidites in ACN to a final concentration of 0.1 M.

  • Activators:

    • Line A: Prepare 0.45 M 1H-Tetrazole in ACN.

    • Line B: Prepare 0.25 M BTT in ACN. (Do not exceed 0.30 M to prevent crystallization).

Step 2: Solid-Phase Synthesis Cycle

Execute a standard 20-mer RNA synthesis cycle using 1 µmol scale CPG solid support.

  • Detritylation: 3% Trichloroacetic acid (TCA) in dichloromethane for 90 seconds.

  • Coupling: Co-deliver amidite and activator (1:1 volume ratio) to the column.

    • Arm A (1H-Tetrazole): Program a 12-minute coupling wait step.

    • Arm B (BTT): Program a 3-minute coupling wait step.

  • Capping: Deliver Cap Mix A (Acetic Anhydride/THF) and Cap Mix B (16% N-Methylimidazole/THF) for 60 seconds to block unreacted 5'-OH groups[1].

  • Oxidation: 0.02 M Iodine in Pyridine/H2O/THF for 60 seconds to convert the unstable phosphite triester to a stable phosphate ester[2].

Step 3: Cleavage and Deprotection
  • Cleave the oligonucleotide from the CPG support and deprotect the nucleobases using AMA (Ammonium hydroxide:Methylamine 1:1 v/v) at 65°C for 10 minutes.

  • Lyophilize the crude mixture to dryness.

  • Remove the 2'-TBDMS protecting groups by incubating the pellet in Triethylamine trihydrofluoride (TEA·3HF) at 65°C for 2.5 hours.

  • Quench the reaction with 3M Sodium Acetate and precipitate the RNA with cold Butanol.

Step 4: Validation and Analysis

Analyze the crude RNA from both arms using Strong Anion Exchange (SAX) HPLC.

  • n-1 Truncation Analysis: Calculate the stepwise coupling efficiency by comparing the area of the main product peak (n) against the truncation peaks (n-1). Arm B (BTT) should demonstrate a massive reduction in n-1 peaks.

  • n+1 Insertion Analysis: Inspect the chromatogram for late-eluting n+1 peaks. The 3-minute coupling time in Arm B should yield n+1 levels statistically identical to the 12-minute coupling in Arm A, validating that the kinetic speed of BTT successfully outpaces its detritylation risk.

Conclusion & Strategic Recommendations

For standard, short DNA synthesis, 1H-Tetrazole remains a cost-effective and reliable choice. However, for RNA synthesis, the steric hindrance of 2'-protecting groups renders 1H-Tetrazole kinetically obsolete.

The implementation of BTT (0.25 M) provides a profound operational advantage. By reducing coupling times by up to 80% and pushing stepwise coupling efficiencies to ~99%, BTT drastically increases the yield of full-length RNA transcripts. The higher initial reagent cost is negligible when factored against the thousands of dollars saved in HPLC purification solvents, instrument time, and recovered RNA yield. For any core facility or commercial lab synthesizing RNA >15 nucleotides in length, transitioning to BTT or a similarly potent activator (like ETT or DCI) is highly recommended.

References

1.1 - biosearchtech.com 2.4 - glenresearch.com 3.9 - google.com/patents 4. 3 - glenresearch.com 5. 2 - fujifilm.com 6.6 - eurofinsus.com 7.5 - google.com/patents 8. 8 - chemrxiv.org 9.7 - nbinno.com

Sources

Crystal structure analysis of transition metal tetrazole-5-thiolates

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling the Lattice: A Comparative Guide to Crystal Structure Analysis of Transition Metal Tetrazole-5-Thiolates

The Crystallographic Challenge of TMT5T Complexes

Transition metal tetrazole-5-thiolates (TMT5Ts) represent a highly versatile class of coordination compounds with profound implications in antimicrobial drug development, catalysis, and luminescent materials[1]. The 1-substituted-1H-tetrazole-5-thiolate ligand is a potent multidentate scaffold. It coordinates to transition metals (such as Cu(I), Ag(I), Zn(II), and Pt(II)) not only via its exocyclic sulfur atom but also through its endocyclic nitrogen atoms[1].

The Causality of Crystallization Failure: Because of this multidentate nature, combined with strong metallophilic (e.g., cuprophilic or argentophilic) interactions, TMT5Ts frequently bridge multiple metal centers (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

, or

modes) to form highly insoluble 1D, 2D, or 3D 2[2]. Kinetically, these polymers precipitate rapidly from solution as microcrystalline or nano-crystalline powders. Consequently, growing single crystals large enough (>50 µm) for conventional structure elucidation is thermodynamically disfavored. This necessitates a strategic selection of crystallographic platforms to bridge the gap between nano-scale precipitates and bulk powder validation.

Analytical Platform Comparison

To elucidate the atomic-level architecture of TMT5Ts, researchers must choose between Single-Crystal X-ray Diffraction (SC-XRD), 3D Electron Diffraction (MicroED), and Powder X-ray Diffraction (PXRD) coupled with Rietveld refinement.

Table 1: Quantitative Performance Comparison for TMT5T Analysis

ParameterSC-XRDMicroED (3D-ED)PXRD + Rietveld Refinement
Crystal Size Requirement > 50 µm100 nm – 1 µmBulk Microcrystalline Powder
Sample Consumption Single large crystal< 2 mg> 20 mg
Typical Resolution 0.7 – 0.8 Å0.8 – 1.0 Å1.5 – 2.0 Å (Model dependent)
Absolute Configuration Yes (Anomalous dispersion)Yes (Dynamical refinement)No
Phase Purity Analysis Poor (Sampling bias)Poor (Sampling bias)Excellent (Macroscopic bulk)
Primary Limitation Fails on insoluble polymersHigh vacuum/Radiation damageRequires high-quality starting model

Decision Matrix for Platform Selection

The selection of the analytical platform is entirely dictated by the kinetic outcome of the TMT5T synthesis. The following logic tree dictates the standard operating procedure for structural elucidation.

PlatformSelection Start Synthesized TMT5T Complex Cond1 Crystal Size > 50 µm? Start->Cond1 Cond2 Nano-crystals (100 nm - 1 µm)? Cond1->Cond2 No SCXRD Single-Crystal XRD (SC-XRD) Cond1->SCXRD Yes MicroED MicroED (3D-ED) Cond2->MicroED Yes PXRD Powder XRD & Rietveld Refinement Cond2->PXRD No (Bulk Powder)

Caption: Workflow for selecting the optimal crystallographic technique for TMT5T complexes.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: SC-XRD for >50 µm TMT5T Crystals

Causality: X-rays interact weakly with electron clouds. To produce a sufficient signal-to-noise ratio for resolving the heavy transition metal (e.g., Pt, Ag) alongside lighter atoms (C, N, S) in the tetrazole ring, a large crystalline volume is strictly required[1].

  • Mounting: Coat the >50 µm crystal in paratone oil and mount it on a MiTeGen loop.

  • Data Collection: Transfer to a diffractometer equipped with a Mo-K

    
     (
    
    
    
    = 0.71073 Å) or Cu-K
    
    
    source. Maintain the crystal at 100 K using a liquid nitrogen cryostream to minimize thermal displacement parameters.
  • Integration & Refinement: Integrate reflections and solve the structure using intrinsic phasing (e.g., SHELXT). Refine using full-matrix least-squares on

    
    .
    
  • Self-Validation Checkpoint: The protocol is inherently self-validating. A successful structural model must yield an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     factor < 0.05 and a weighted 
    
    
    
    < 0.15. Furthermore, the residual electron density map must show no chemically unreasonable peaks (> 1.0 e⁻/ų), confirming the correct assignment of the transition metal core[1].
Protocol 2: MicroED for Nano-Crystalline TMT5T Coordination Polymers

Causality: When TMT5Ts form insoluble coordination polymers, they precipitate as nano-crystals. Electrons interact with the electrostatic potential of atoms ~10


 times more strongly than X-rays. This allows  to extract sub-angstrom resolution data from crystals as small as 100 nm, bypassing the impossible task of growing large crystals[3].

MicroED_Protocol S1 Grid Prep & Freezing S2 TEM Screening (<0.01 e⁻/Ų/s) S1->S2 S3 Data Collection (Continuous Rotation) S2->S3 S4 Integration & Indexing S3->S4 S5 Dynamical Refinement S4->S5

Caption: Step-by-step MicroED experimental workflow for sub-micron TMT5T coordination polymers.

  • Grid Preparation: Deposit 2 µL of the TMT5T nano-crystalline suspension onto a glow-discharged carbon grid. Plunge-freeze in liquid ethane to preserve hydration states and prevent high-vacuum degradation[4].

  • Low-Dose Screening: Insert the grid into a Cryo-TEM (e.g., 200 kV or 300 kV). Locate target nano-crystals using ultra-low dose imaging (< 0.01 e⁻/Ų/s) to prevent radiation damage to the delicate metal-sulfur bonds[3].

  • Data Collection: Isolate a single nano-crystal using a selected area aperture. Collect diffraction data using continuous stage rotation (e.g., -60° to +60° at 0.5°/s) on a direct electron detector.

  • Dynamical Refinement: Unlike X-rays, electrons undergo multiple scattering events (dynamical scattering). Refine the structure using dynamical scattering algorithms to accurately determine absolute configuration and precise hydrogen positions.

  • Self-Validation Checkpoint: Electron beam-induced damage is the primary failure mode. The protocol self-validates by tracking diffraction spot intensity across the rotation wedge. If high-resolution spots fade before the rotation completes, the dose limit was exceeded, and the dataset is automatically rejected[3].

Protocol 3: PXRD and Rietveld Refinement for Bulk Phase Purity

Causality: While SC-XRD and MicroED solve the structure of a single crystal, they suffer from severe sampling bias and cannot confirm if the bulk precipitate is phase-pure. PXRD provides a macroscopic structural fingerprint, and 5 fits the single-crystal/MicroED model to the bulk data[5][6].

  • Sample Preparation: Gently grind 20 mg of the bulk TMT5T precipitate in an agate mortar to minimize preferred orientation. Load into a 0.3 mm borosilicate capillary.

  • Data Collection: Collect high-resolution PXRD data using synchrotron radiation or a high-end laboratory diffractometer (Cu-K

    
    ) from 2
    
    
    
    = 2° to 50°.
  • Refinement: Import the SC-XRD or MicroED CIF file as the starting model into refinement software (e.g., TOPAS or FULLPROF). Refine background, zero-shift, unit cell parameters, and peak shape (pseudo-Voigt) before refining atomic coordinates[6].

  • Self-Validation Checkpoint: The refinement is validated by the difference curve (

    
    ) and the weighted profile R-factor (
    
    
    
    ). A flat difference curve and an
    
    
    < 10% self-validates that the bulk powder perfectly matches the solved structural model, confirming the absence of uncoordinated ligand or metal salt impurities[5][6].

References

1.1 - European Journal of Inorganic Chemistry / researcher.life 2. 2 - Coordination Chemistry Reviews / xmu.edu.cn 3. 7 - Zeitschrift Fur Kristallographie / scispace.com 4. - ACS Crystal Growth & Design 5. 3 - readcrystalbio.com 6.4 - researcher.life 7.5 - scispace.com 8.6 - MDPI

Sources

Benchmarking corrosion inhibition efficiency of tetrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Corrosion Inhibition Efficiency of Tetrazole Derivatives: A Comparative Guide

Executive Summary In the fields of materials science and surface chemistry, mitigating metallic degradation in aggressive environments (e.g., acidic or saline media) is a critical challenge. Heterocyclic compounds have emerged as front-line solutions, with tetrazole derivatives demonstrating exceptional efficacy. As a Senior Application Scientist, I have structured this guide to objectively benchmark the corrosion inhibition performance of various tetrazole derivatives. We will explore the structure-activity relationships (SAR) that dictate their efficiency, compare quantitative benchmark data, and detail the self-validating electrochemical protocols required to generate trustworthy results.

Mechanistic Causality: Why Tetrazoles?

The superior performance of tetrazoles compared to other azoles is fundamentally rooted in their molecular architecture. The pentagonal ring contains four nitrogen atoms, providing an exceptionally high density of lone-pair electrons.

  • Chemisorption: These heteroatoms, along with any electron-donating substituents (e.g., -OH, -NH₂), act as powerful Lewis bases. They donate electron density into the vacant d-orbitals of transition metals (like copper or iron), forming strong coordinate covalent bonds (1)[1].

  • Physisorption: In acidic environments (such as 1 M HCl), the tetrazole ring can become protonated. Because the metal surface in acid is often positively charged, it pre-adsorbs aggressive anions (like Cl⁻ or SO₄²⁻). The protonated tetrazole then adsorbs onto this negatively charged halide bridge via electrostatic attraction (2)[2].

G T Tetrazole Derivative H Heteroatoms (N, O, S) & π-Electrons T->H P Protonated Form (Acidic Media) T->P Acidic pH Chem Chemisorption (Coordinate Bonds) H->Chem Electron Donation to d-orbitals Phys Physisorption (Electrostatic) P->Phys Halide Bridges M Metal Surface (Fe/Cu) Film Protective Anti-Corrosion Film M->Film Phys->M Chem->M

Mechanistic pathway of tetrazole adsorption via physisorption and chemisorption.

Density Functional Theory (DFT) further validates this causality. The efficiency of a tetrazole derivative correlates directly with its Highest Occupied Molecular Orbital (


) energy; a higher 

indicates a greater tendency to donate electrons to the metal surface, thereby enhancing the protective film's stability (1)[1].

Benchmark Data: Comparative Inhibition Efficiencies

To objectively evaluate these compounds, we must compare their maximum inhibition efficiencies (IE%) across different substrates and corrosive media. The table below synthesizes quantitative data from recent authoritative studies.

Tetrazole DerivativeMetal SubstrateCorrosive MediumOptimal ConcentrationInhibition Efficiency
5-(3-Aminophenyl)tetrazole (APT) Cu-Ni (90/10)Seawater6.5 mM99.90%
(E)-3-(4-hydroxyphenyl)-2-(1H-tetrazole-5-yl)acrylonitrile (HTA) Mild Steel1 M HCl40 mg/L98.69%
5-Aminotetrazole (ATAH) Copper3.5% NaCl0.01 M98.00%
1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) Copper0.1 M HNO₃10⁻³ M97.50%
1-(2-(5-(3-nitrophenyl)-2H-tetrazol-2-yl)ethyl)piperidine (P2) Mild Steel1 M HCl10⁻⁴ M94.60%

Data Interpretation: The addition of electron-donating groups (such as the hydroxyl group in HTA or the amino group in APT) significantly boosts the inhibition efficiency, frequently pushing it near 99% (2)[2] (3)[3]. Conversely, purely structural derivatives or those with strongly electron-withdrawing groups tend to exhibit slightly lower, though still excellent, efficiencies (4)[4].

Self-Validating Experimental Protocols

In surface chemistry, isolated measurements are prone to artifactual errors. A rigorous protocol must be a self-validating system, combining both non-destructive and destructive electrochemical techniques on the same electrode surface.

Why this specific sequence? Electrochemical Impedance Spectroscopy (EIS) applies a minute AC perturbation (typically ±5 to 10 mV), allowing us to measure the charge transfer resistance (


) without desorbing the inhibitor film. Potentiodynamic Polarization (PDP), however, applies a large DC overpotential that actively drives the metal into dissolution, permanently altering the surface. Therefore, EIS must be performed prior to PDP to ensure the integrity of the collected data (4)[4].

Workflow Prep Electrode Preparation (Mechanical Polishing) Immersion Immersion in Test Media (e.g., 1M HCl + Inhibitor) Prep->Immersion OCP OCP Stabilization (30-60 mins) Immersion->OCP EIS EIS Measurement (10 kHz to 10 mHz) OCP->EIS PDP PDP Measurement (±250 mV vs OCP) EIS->PDP Analysis Data Fitting (Randles Circuit & Tafel) PDP->Analysis

Step-by-step electrochemical validation workflow for assessing efficiency.

Step-by-Step Methodology:

  • Electrode Preparation: Mechanically polish the metal specimen (e.g., mild steel or copper) using successive grades of SiC emery paper (up to 1200 grit) to ensure a uniform surface roughness. Degrease with acetone and wash with bi-distilled water (4)[4]. Causality: A uniform surface prevents the formation of localized galvanic micro-cells that skew baseline corrosion rates.

  • OCP Stabilization: Immerse the working electrode in the test solution (e.g., 1 M HCl with/without the tetrazole inhibitor) and monitor the Open Circuit Potential (OCP) for 30 to 60 minutes until a steady state is reached (2)[2].

  • Electrochemical Impedance Spectroscopy (EIS): Apply an AC signal of 5-10 mV amplitude at the OCP, sweeping frequencies from 100 kHz down to 10 mHz. Fit the resulting Nyquist plots to a Randles equivalent circuit to extract the charge transfer resistance (

    
    ) and double-layer capacitance (
    
    
    
    ) (4)[4]. An effective tetrazole will show a significantly widened capacitive loop.
  • Potentiodynamic Polarization (PDP): Sweep the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 0.5 to 1.0 mV/s. Extrapolate the linear Tafel segments to determine the corrosion current density (

    
    ) (5)[5].
    
  • Cross-Validation: Calculate the inhibition efficiency independently from both EIS and PDP. A discrepancy of less than 5% between these two methods validates the experimental integrity (4)[4].

Conclusion

Benchmarking reveals that tetrazole derivatives, particularly those functionalized with electron-donating groups like amines or hydroxyls, are elite corrosion inhibitors capable of achieving >98% efficiency in highly aggressive media. By grounding empirical electrochemical workflows (EIS and PDP) with quantum chemical insights (DFT), researchers can rationally design next-generation tetrazole inhibitors tailored for specific industrial alloys.

References

  • Mihit, M., et al. "A study of tetrazoles derivatives as corrosion inhibitors of copper in nitric acid." Pigment & Resin Technology, Emerald Insight. 5

  • "5-Substituted 1H-tetrazoles as effective corrosion inhibitors for mild steel in 1 M hydrochloric acid." Taylor & Francis. 2

  • Sghyar, R., et al. "An Investigation into the Synthesis and Characterization of Novel Tetrazole Derivatives for Application as Mild Steel Corrosion Inhibitors in a Solution of Hydrochloric Acid." PMC, NIH. 4

  • "DFT calculations for corrosion inhibition of copper by tetrazole derivatives." Journal of Chemical and Pharmaceutical Research. 1

  • Mahdy, S.A., et al. "Comparative studies of tetrazole derivatives on the corrosion inhibition of copper and commercial brass in simulated seawater." Discover Applied Sciences, ResearchGate. 6

  • "5-(3-Aminophenyl)tetrazole – A new corrosion inhibitor for Cu–Ni (90/10) alloy in seawater and sulphide containing seawater." Arabian Journal of Chemistry. 3

Sources

Mass Spectrometry Fragmentation Patterns of 5-Mercaptotetrazoles: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Mass Spectrometrists.[1] Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The Chameleon of Heterocycles

5-Mercaptotetrazoles (5-MTs) represent a unique class of high-nitrogen heterocycles pivotal in cephalosporin antibiotics (e.g., Cefoperazone, Cefotetan) and energetic materials.[1] Their analysis is complicated by annular tautomerism (thione-thiol equilibrium) and regioisomerism (N- vs. S-alkylation) during synthesis.[1]

This guide provides a definitive comparison of fragmentation behaviors, distinguishing between regioisomers and ionization modes.[1] It moves beyond basic spectral listing to explain the causality of bond ruptures, offering a self-validating workflow for structural elucidation.[1]

Mechanistic Pillars: Tautomerism & Stability[1]

Before interpreting spectra, one must understand the starting species.[1] 5-MTs exist in a dynamic equilibrium that dictates the initial fragmentation vector.[1]

The Thione-Thiol Equilibrium

In the gas phase (MS environment), the equilibrium shifts based on substitution and temperature.[1]

  • Thione Form (1H-tetrazole-5-thione): Generally predominant in the gas phase for N-unsubstituted derivatives.[1] It favors fragmentation pathways driven by the C=S bond stability.

  • Thiol Form (1H-tetrazole-5-thiol): Accessible via S-alkylation.[1][2] The C-S single bond is more susceptible to homolytic cleavage than the C=S double bond.[1]

The Nitrogen Expulsion Rule

The defining feature of tetrazole MS is the expulsion of molecular nitrogen (


, 28 Da).[1] This is not random; it follows a Retro-Diels-Alder (RDA)  type mechanism or a radical-induced ring opening.[1]
  • Diagnostic Loss:

    
    .[1]
    
  • Intermediate: Formation of a highly reactive diazirine or nitrene species.

Comparative Analysis: Regioisomer Differentiation

The most critical challenge in 5-MT synthesis is distinguishing between N-alkylated and S-alkylated products.[1] Mass spectrometry offers distinct "fingerprints" for each.[1]

Scenario A: S-Alkylated vs. N-Alkylated 5-MTs

Model Compound: Methyl-substituted 5-mercaptotetrazole (MW 116).[1]

FeatureS-Alkylated (5-Methylthiotetrazole) N-Alkylated (1-Methyl-5-mercaptotetrazole)
Molecular Ion (

)
Strong intensity (Stable thioether linkage).[1]Moderate intensity (Thione form).[1]
Primary Fragmentation Loss of

(m/z 88)
. The S-alkyl group remains attached to the carbon scaffold initially.
Loss of

(m/z 88)
followed by rapid rearrangement.
Secondary Fragmentation Loss of Methyl Radical (

)
from the S-atom is rare directly.[1] Instead, cleavage of the C-S bond yields

or similar.[1]
Formation of Methyl Isothiocyanate (

, m/z 73)
.[1] This is the "Smoking Gun" for N-alkylation.[1]
Characteristic Ion m/z 47 (

)
. Diagnostic for S-alkyl groups.
m/z 43 (

)
or m/z 57 (

)
.[1]
Mechanism Ring opens to form methylthiodiazirine, then loses

to form methylthiocarbonitrile (

).[1]
Ring opens to form methylazide intermediate or rearranges to methyl isothiocyanate.[1]
Scenario B: Ionization Mode Effects (EI vs. ESI)
ParameterElectron Impact (EI, 70 eV) Electrospray Ionization (ESI)
Energy Regime Hard Ionization.[1]Soft Ionization.[1]
Dominant Species Odd-electron radical cations (

).[1]
Even-electron protonated molecules (

) or deprotonated (

).[1]
Fragmentation Extensive "in-source" fragmentation.[1] Molecular ion often weak.[1]Minimal in-source fragmentation.[1] Requires CID (Collision Induced Dissociation) to see fragments.[1]
Utility Structural Fingerprinting. Best for distinguishing isomers via low-mass fragments (e.g., m/z 47 vs 73).[1]Molecular Weight Confirmation. Best for analyzing mixtures or thermally labile derivatives.[1]

Visualizing the Fragmentation Pathway[1][3][4][5]

The following diagram illustrates the divergent pathways for N-substituted vs. S-substituted 5-mercaptotetrazoles under Electron Impact (EI).

G M_N N-Alkyl-5-MT (Thione Form) [M]+. Int_N Diazirine Intermediate [M - N2]+. M_N->Int_N - N2 (28 Da) Prod_N2 Alkyl Azide Ion (R-N3)+ M_N->Prod_N2 Direct Cleavage M_S S-Alkyl-5-MT (Thiol Form) [M]+. Int_S Thiodiazirine Intermediate [M - N2]+. M_S->Int_S - N2 (28 Da) Prod_S2 Alkylthio Cation (R-S)+ M_S->Prod_S2 C-S Cleavage Prod_N1 Alkyl Isothiocyanate (R-NCS)+. Diagnostic for N-Alkyl Int_N->Prod_N1 Rearrangement Prod_S1 Alkyl Thiocyanate (R-SCN)+. Int_S->Prod_S1 Rearrangement

Caption: Divergent fragmentation pathways for N- vs. S-alkylated 5-mercaptotetrazoles. Note the distinct diagnostic end-products (Isothiocyanate vs. Thiocyanate).

Experimental Protocol: Self-Validating Identification

Objective: Conclusively identify the regioisomer of a synthesized 5-MT derivative.

Step 1: Sample Preparation
  • Solvent: Methanol or Acetonitrile (HPLC grade).[1] Avoid protic solvents if analyzing labile acyl-derivatives.[1]

  • Concentration: 10 µg/mL for ESI; 1 mg/mL for GC-MS (EI).

Step 2: ESI-MS Screening (Soft Ionization)[1]
  • Mode: Negative Ion Mode (

    
    ) is often more sensitive for acidic 5-MTs.[1] Positive Mode (
    
    
    
    ) for alkylated neutral derivatives.[1]
  • Validation: Check for the "Dimer Peak" (

    
     or 
    
    
    
    ).[1] 5-MTs readily form non-covalent dimers in ESI source.[1] Presence confirms the intact ring structure.
Step 3: MS/MS or EI Analysis (Structural Confirmation)[1]
  • If using ESI-MS/MS (CID): Apply collision energy (15-30 eV).[1]

  • If using EI (GC-MS): Standard 70 eV.[1]

Decision Logic:

  • Look for

    
    m = 28 (Loss of 
    
    
    
    ).
    • Found? Confirms Tetrazole core.[2]

  • Look for

    
    m = 43 (Loss of 
    
    
    
    ) or Peak at m/z 43.
    [1]
    • Found? Suggests unsubstituted Nitrogen positions available.[3]

  • Check Diagnostic Ions (for Methyl derivative example):

    • Peak at m/z 73 (

      
      )?
      
      
      
      N-Alkylated Product.
    • Peak at m/z 47 (

      
      )?
      
      
      
      S-Alkylated Product.

Data Summary: Characteristic Ions

The following table summarizes the key ions observed for the parent 5-Mercapto-1-methyltetrazole (MMT) under EI conditions.

m/zFragment CompositionInterpretation
116

Molecular Ion (

)
.
88


.[1] Thiazirine/Imine intermediate.[1]
73

Methyl Isothiocyanate (

)
.[1] Formed via rearrangement of the

species.[1]
60

Thioformamide fragment.[1]
43

/

Hydrazoic acid or Methyl diazonium.
15

Methyl cation (Low diagnostic value, but present).[1]

References

  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles. National Institutes of Health (PMC).[1] Available at: [Link][1]

  • Molecular structure, vibrational spectra and photochemistry of 5-mercapto-1-methyltetrazole. ResearchGate. Available at: [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link][1][4]

  • Synthesis of 1-substituted 5-mercaptotetrazoles. ResearchGate. Available at: [Link]

  • 5-Mercapto-1-methyltetrazole PubChem Entry. National Institutes of Health.[1] Available at: [Link][1]

Sources

Safety Operating Guide

Personal protective equipment for handling 1H-tetrazole-5-thiol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a specialized operational framework for handling 1H-tetrazole-5-thiol (also known as 5-Mercaptotetrazole or 5-MT). Unlike generic safety data sheets (SDS), this document integrates energetic material protocols with chemical hygiene standards, addressing the compound's dual nature as a sensitizing irritant and a shock-sensitive energetic material.

Part 1: Executive Safety Assessment

1H-tetrazole-5-thiol (CAS: 15453-91-5) is widely used as an activator in DNA synthesis and a pharmaceutical intermediate. However, its tetrazole ring structure confers inherent instability.[1]

  • Primary Hazard (Energetic): While less volatile than unsubstituted tetrazole, 5-MT is a high-nitrogen compound. In its dry, crystalline form, it is sensitive to shock, friction, and electrostatic discharge (ESD) . It can decompose explosively if heated above its melting point (~205°C) or subjected to grinding.

  • Secondary Hazard (Biological): It is a severe eye and respiratory irritant and a potential skin sensitizer.[2]

  • Hidden Hazard (Incompatibility): It reacts with soft metals (copper, lead, zinc) to form heavy metal tetrazolates, which are primary explosives (more sensitive than the parent compound).

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. The selection logic prioritizes flame resistance and static dissipation over simple chemical barrier protection.

PPE Selection Table
ComponentStandard SpecificationScientific Rationale (The "Why")
Hand Protection Double-gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or NeoprenePermeation & Sensation: Tetrazoles in solution (often Acetonitrile) permeate thin nitrile rapidly. Double gloving allows the outer glove to be discarded immediately upon contamination without exposing skin.
Eye/Face Chemical Goggles (Indirect Vent) Optional: Face Shield (8-inch)Explosive Dust: Safety glasses with side shields are insufficient for powders. Goggles seal against dust entry. A face shield is required if handling >10g of dry powder due to deflagration risk.
Body Flame-Resistant (FR) Lab Coat (Nomex or 100% Cotton treated)Static Control: Synthetic blends (polyester) generate static electricity, a known ignition source for dry tetrazoles. FR material protects against flash fires if decomposition occurs.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Emergency)Inhalation Toxicity: The thiol moiety releases odors and irritants. All weighing must occur inside a hood to prevent sensitization.
Footwear ESD-Safe Safety Shoes or Grounding StrapsGrounding: Prevents charge accumulation on the operator, which could discharge into the dry powder.

Part 3: Operational Protocols & Logic

The "No-Metal" Rule (Critical)
  • Protocol: Never use metal spatulas (steel, aluminum) to weigh or scrape 1H-tetrazole-5-thiol.

  • Causality: Friction between metal and the crystal can trigger detonation. Furthermore, trace metal contamination can form shock-sensitive metal salts.

  • Correct Tooling: Use conductive plastic , Teflon (PTFE) , or wooden spatulas.

Weighing and Transfer Workflow

This workflow minimizes static generation and exposure.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation (water can alter reactivity or cause clumping).

  • Grounding: Touch a grounded metal surface (fume hood sash frame) before handling the container.

  • Draft Control: Minimize fume hood turbulence (lower sash to working height) to prevent powder dispersal.

  • Transfer:

    • Use a PTFE spatula.

    • Transfer directly into a tared vessel (glass or plastic).

    • Do not return excess powder to the stock container (prevents cross-contamination).

Decision Logic for PPE & Handling

The following diagram illustrates the decision-making process for handling 1H-tetrazole-5-thiol based on its physical state.

PPE_Decision_Logic start Start: Handling 1H-tetrazole-5-thiol state_check Determine Physical State start->state_check is_solid Solid / Dry Powder state_check->is_solid is_solution Solution (e.g., in ACN) state_check->is_solution solid_risk Risk: ESD & Friction Sensitivity is_solid->solid_risk sol_risk Risk: Splash & Permeation is_solution->sol_risk solid_ppe REQUIRED: 1. 100% Cotton/FR Coat 2. Anti-static/PTFE Tools 3. Goggles (Dust Seal) solid_risk->solid_ppe solid_action Action: Ground Operator Use Blast Shield if >10g solid_ppe->solid_action sol_ppe REQUIRED: 1. Double Nitrile Gloves 2. Fume Hood (Vapor) 3. Safety Glasses/Goggles sol_risk->sol_ppe sol_action Action: Change outer gloves every 30 mins or upon splash sol_ppe->sol_action

Figure 1: PPE and Handling Decision Matrix based on the physical state of the reagent.

Part 4: Emergency Response & Disposal

Spill Management
  • Solid Spill:

    • Do NOT use a vacuum cleaner (static ignition risk).

    • Do NOT sweep vigorously (friction risk).[1][3]

    • Protocol: Gently cover the spill with a compatible solvent-wet pad (e.g., acetonitrile or water, if compatible with surrounding materials) to desensitize it. Scoop up using a plastic dustpan and place in a plastic waste container.

  • Decontamination: Wipe surfaces with water and soap.[4] Avoid Bleach (Sodium Hypochlorite).

    • Why? Bleach can react with nitrogenous compounds to form unstable chloramines or chlorinated tetrazoles.

Waste Disposal Strategy

Tetrazoles are high-nitrogen energetic materials. They cannot be treated as standard organic waste.

Disposal_Workflow waste Tetrazole Waste Generated segregate Segregation waste->segregate check_compat Check Compatibility segregate->check_compat no_metals NO Heavy Metals (Cu, Zn, Pb) check_compat->no_metals no_oxidizers NO Oxidizers (Peroxides, Acids) check_compat->no_oxidizers container Container: HDPE Plastic (Conductive preferred) Label: 'High Nitrogen - Flammable' no_metals->container no_oxidizers->container disposal Final Disposal: Incineration with Flue Gas Scrubbing container->disposal

Figure 2: Waste segregation and disposal workflow to prevent accidental detonation in waste streams.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 1-Phenyl-1H-tetrazole-5-thiol. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistant Gloves. Retrieved from [5]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • ECHA (European Chemicals Agency). Registration Dossier: 5-mercapto-1-phenyltetrazole (Analogous Hazard Data). Retrieved from

  • BenchChem. (2025).[1] Proper Disposal Procedures for Tetrazole Derivatives. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.